L-ribopyranose
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-OWMBCFKOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Stereochemistry of L-Ribopyranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of L-ribopyranose, a monosaccharide of significant interest in various fields of chemical and biological research. This document details its structural features, anomeric forms, conformational analysis, and the experimental protocols used for its stereochemical characterization.
Introduction to this compound
This compound is the pyranose form of the L-isome of ribose, an aldopentose sugar. Its stereochemistry is fundamental to its biological function and chemical reactivity. As the enantiomer of the naturally occurring D-ribopyranose, a key component of RNA, understanding the stereochemical nuances of this compound is crucial for applications in drug design, glycobiology, and synthetic chemistry.
In aqueous solution, L-ribose exists in equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose hemiacetal structures. The six-membered pyranose ring is often the most stable form. The cyclization of the linear L-ribose molecule to form this compound creates a new stereocenter at the anomeric carbon (C1), resulting in two diastereomeric anomers: α-L-ribopyranose and β-L-ribopyranose.
Stereochemical Configuration
The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups attached to the chiral centers of the pyranose ring. In the Fischer projection of the open-chain L-ribose, all hydroxyl groups on the chiral carbons are positioned on the left side.
Upon cyclization to the pyranose form, the configuration of the anomeric hydroxyl group at C1 determines whether the anomer is α or β. For L-sugars, the α-anomer is defined as having the anomeric hydroxyl group on the same side as the hydroxyl group on the highest-numbered chiral carbon (C4) in the Fischer projection. Conversely, the β-anomer has the anomeric hydroxyl group on the opposite side.
The IUPAC name for α-L-ribopyranose is (2R,3S,4S,5S)-oxane-2,3,4,5-tetrol[1]. The IUPAC name for β-L-ribopyranose is (2S,3S,4S,5S)-oxane-2,3,4,5-tetrol[2].
Quantitative Stereochemical Data
The mutarotation of L-ribose in solution leads to an equilibrium mixture of its anomers. An equilibrium specific rotation of +24.0° has been reported for L-ribose. This change in optical rotation from the initial value of a pure anomer to the equilibrium value is known as mutarotation.
| Compound | Specific Rotation ([(\alpha)]_D) |
| α-D-ribopyranose | Value not explicitly found |
| β-D-ribopyranose | Value not explicitly found |
| Equilibrium mixture of D-ribose | -24.0° (inferred) |
| α-L-ribopyranose | Value not explicitly found |
| β-L-ribopyranose | Value not explicitly found |
| Equilibrium mixture of L-ribose | +24.0° |
Note: The specific rotation of an equilibrium mixture of D-ribose is inferred to be equal in magnitude and opposite in sign to that of L-ribose.
Conformational Analysis
In solution, the six-membered pyranose ring of this compound is not planar but adopts stable chair conformations to minimize steric strain. The two primary chair conformations are designated as ¹C₄ and ⁴C₁. The relative stability of these conformers is determined by the orientation of the bulky hydroxyl substituents, with equatorial positions being generally more stable than axial positions.
For this compound, the substituents at each carbon atom will have a specific axial or equatorial orientation in each chair conformation. The equilibrium between these conformers can be studied using computational methods and NMR spectroscopy.
Experimental Protocols for Stereochemical Determination
The determination of the stereochemistry of this compound involves a combination of techniques, primarily polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Polarimetry
Objective: To measure the specific rotation of this compound and observe its mutarotation.
Methodology:
-
Sample Preparation: Prepare a solution of L-ribose of a known concentration (e.g., 1 g/100 mL) in a suitable solvent, typically water.
-
Instrumentation: Use a polarimeter, which consists of a light source (typically a sodium lamp, D-line at 589 nm), a polarizer, a sample tube of a defined path length (e.g., 1 dm), an analyzer, and a detector.
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank reading).
-
Fill the sample tube with the L-ribose solution, ensuring no air bubbles are present.
-
Place the sample tube in the polarimeter.
-
Rotate the analyzer until the light intensity reaches a minimum or maximum, and record the observed angle of rotation (α).
-
To observe mutarotation, take readings at regular intervals after dissolving the sample until a stable rotation value is achieved.
-
-
Calculation of Specific Rotation: The specific rotation ([(\alpha)]_D) is calculated using the formula: [(\alpha)]_D = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the anomeric configuration and the conformational equilibrium of this compound.
Methodology:
-
Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H-1) of the α and β anomers will appear as distinct doublets at different chemical shifts. The coupling constant (³J(H₁,H₂)) provides information about the dihedral angle and thus the anomeric configuration.
-
Acquire a two-dimensional correlation spectroscopy (COSY) experiment to identify the coupling network of the protons in the pyranose ring.
-
Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to determine through-space proximities of protons, which helps in assigning the stereochemistry and determining the preferred chair conformation.
-
-
Data Analysis:
-
The chemical shifts and coupling constants of the ring protons are analyzed to assign the α and β anomers.
-
Integration of the anomeric proton signals allows for the quantification of the relative amounts of each anomer at equilibrium.
-
The coupling constants can be used in the Karplus equation to estimate the dihedral angles between adjacent protons, providing insight into the ring conformation.
-
X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of this compound in the solid state.
Methodology:
-
Crystallization: Grow single crystals of this compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion methods.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection:
-
Mount a single crystal on the diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
The crystal diffracts the X-rays, producing a unique diffraction pattern of spots.
-
Collect a complete dataset by rotating the crystal and recording the diffraction pattern at different orientations.
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
A molecular model of this compound is built into the electron density map.
-
The model is refined against the experimental data to obtain the final, high-resolution crystal structure, which provides precise bond lengths, bond angles, and the absolute configuration of the stereocenters.
-
Visualization of Stereochemical Relationships
The following diagram illustrates the relationship between the open-chain form of L-ribose and its cyclic α and β-pyranose anomers.
Caption: Relationship between the open-chain and cyclic forms of L-ribose.
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for its chemical and biological properties. A thorough understanding of its absolute configuration, anomeric forms, and conformational preferences is essential for researchers in drug development and the life sciences. The experimental protocols outlined in this guide provide a framework for the detailed stereochemical characterization of this important monosaccharide. Further research to determine the precise specific rotation values for the individual anomers of this compound would be a valuable contribution to the field.
References
L-Ribopyranose: A Comprehensive Technical Guide to Structure, Conformation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-ribopyranose, the enantiomer of the naturally occurring D-ribose, is a pentose sugar of significant interest in medicinal chemistry, primarily serving as a key chiral precursor for the synthesis of L-nucleoside analogues. These unnatural nucleosides have demonstrated potent antiviral activities, positioning this compound as a critical starting material in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure and conformational landscape of this compound, details the experimental and computational methodologies used for its characterization, and explores the structure-activity relationships of its derivatives in the context of drug development.
Introduction
L-ribose, and its cyclic pyranose form, this compound, are synthetic monosaccharides that have garnered considerable attention in the pharmaceutical industry. Unlike its D-enantiomer, which is a fundamental component of ribonucleic acid (RNA), L-ribose is not naturally abundant. Its significance lies in its role as a versatile building block for the stereospecific synthesis of L-nucleoside analogues, a class of compounds that have shown remarkable efficacy as antiviral agents against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] The biological activity of these L-nucleosides is intimately linked to their three-dimensional structure, particularly the conformation of the this compound ring. A thorough understanding of the conformational preferences of this compound is therefore crucial for the rational design and optimization of these therapeutic agents.
Structure and Anomerism of this compound
In aqueous solution, L-ribose exists as an equilibrium mixture of its open-chain and cyclic forms. The six-membered pyranose ring is the predominant cyclic form. The cyclization of the linear L-ribose molecule at the C1 aldehyde and the C5 hydroxyl group creates a new stereocenter at C1, the anomeric carbon. This results in two diastereomeric anomers: α-L-ribopyranose and β-L-ribopyranose.[2]
-
α-L-ribopyranose: The hydroxyl group at the anomeric carbon (C1) is in an axial position.
-
β-L-ribopyranose: The hydroxyl group at the anomeric carbon (C1) is in an equatorial position.
The relative populations of these anomers in solution are influenced by various factors, including the anomeric effect and the solvent. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite potential steric hindrance.[3][4]
Conformational Analysis of the this compound Ring
The six-membered pyranose ring of this compound is not planar and adopts various non-planar conformations to minimize steric strain and torsional strain. The most stable conformations are the chair forms, with boat and skew-boat conformations representing higher energy transition states or intermediates in the conformational interconversion pathways.
Chair Conformations
This compound can exist in two primary chair conformations, designated as ¹C₄ and ⁴C₁. These notations indicate which carbon atoms are positioned above and below the plane defined by the other ring atoms.
-
¹C₄ Conformation: Carbon-1 is "up" and carbon-4 is "down".
-
⁴C₁ Conformation: Carbon-4 is "up" and carbon-1 is "down".
The relative stability of these chair conformations is determined by the orientation (axial or equatorial) of the hydroxyl groups. Equatorial substituents are generally more stable than axial ones due to reduced 1,3-diaxial interactions. Computational studies on D-ribose, the enantiomer of L-ribose, suggest that the β-pyranose anomer predominantly adopts the ⁴C₁ conformation, where all hydroxyl groups can occupy equatorial or pseudo-equatorial positions, thus minimizing steric strain.[3] The α-anomer, influenced by the anomeric effect, may favor a conformation where the C1-hydroxyl group is axial.
Boat and Skew-Boat Conformations
Boat and skew-boat conformations are less stable than chair conformations due to increased torsional strain and steric hindrance between the "flagpole" substituents. However, they are important as transition states in the interconversion between the two chair forms.
Quantitative Conformational Data
Precise quantitative data on the geometry and relative energies of this compound conformers is essential for understanding its behavior and for computational modeling. While extensive experimental data for this compound is limited, data from its enantiomer, D-ribopyranose, and computational studies provide valuable insights.
Table 1: Calculated Relative Energies of D-Ribopyranose Conformers (Gas Phase)
| Conformer | Anomer | Conformation | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
| 1 | β | ¹C₄ (Chair) | 0.00 |
| 2 | β | ⁴C₁ (Chair) | 0.90 |
| 3 | α | ¹C₄ (Chair) | > 10 |
| 4 | α | ⁴C₁ (Chair) | > 10 |
Data inferred from computational studies on D-ribose, which is expected to have identical relative energies to L-ribose due to their enantiomeric relationship.[3]
Table 2: Representative Bond Lengths and Angles for a Pyranose Ring
| Bond/Angle | Typical Value |
| C-C Bond Length | 1.52 - 1.54 Å |
| C-O Bond Length (ring) | 1.43 - 1.45 Å |
| C-O Bond Length (hydroxyl) | 1.41 - 1.43 Å |
| C-C-C Bond Angle | 109° - 112° |
| C-O-C Bond Angle (ring) | 112° - 114° |
These are general values for pyranose rings and may vary slightly for this compound.
Experimental and Computational Methodologies
The conformational landscape of this compound is investigated through a combination of experimental techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR are used to identify the different anomers and their conformational preferences.
Detailed Protocol for ¹H-NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative analysis, and a spectral width that encompasses all proton signals.
-
Spectral Analysis:
-
Chemical Shifts (δ): The chemical shifts of the anomeric protons (H1) are particularly informative. In general, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) than that of the β-anomer.
-
Coupling Constants (J): The magnitude of the vicinal coupling constants (³J) between adjacent protons provides information about the dihedral angles between them, which is directly related to the ring conformation. The Karplus equation relates the coupling constant to the dihedral angle. For example, a large ³J(H1, H2) value (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H1 and H2, which is characteristic of the β-anomer in a ⁴C₁ conformation. A smaller coupling constant (2-4 Hz) suggests a cis or gauche relationship.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about through-space proximity of protons. Strong NOE signals between protons that are close in space in a particular conformation can confirm its presence. For example, in a ¹C₄ conformation, NOEs might be observed between axial protons on the same side of the ring.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and the overall conformation.
General Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality from an appropriate solvent system.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain a final, accurate structural model. The resulting crystallographic information file (CIF) contains all the geometric parameters of the molecule.
Computational Protocols
Computational chemistry provides a powerful means to explore the conformational landscape of this compound and to calculate the relative energies of different conformers.
Detailed Protocol for Ab Initio/DFT Calculations:
-
Structure Building: Build the initial 3D structures of the α and β anomers of this compound in both ¹C₄ and ⁴C₁ chair conformations, as well as various boat and skew-boat conformations.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p). This process finds the lowest energy geometry for each starting conformation.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more advanced method, such as Møller-Plesset perturbation theory (MP2) or a larger basis set.
-
Solvation Modeling: To simulate the solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.
-
Data Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers to determine their relative populations at a given temperature using the Boltzmann distribution.
Caption: A typical workflow for the computational analysis of this compound conformations.
This compound in Drug Development
This compound is a crucial starting material for the synthesis of L-nucleoside analogues, which are potent antiviral agents.[1] The unnatural L-configuration of the sugar moiety is key to their therapeutic effect.
Synthesis of L-Nucleoside Analogues
The synthesis of L-nucleoside analogues typically involves the coupling of a protected L-ribofuranose or this compound derivative with a nucleobase (purine or pyrimidine). The pyranose form can be converted to the furanose form, which is the form found in natural nucleosides, through various chemical transformations.
Caption: A simplified schematic for the synthesis of L-nucleoside analogues from this compound.
Mechanism of Action and Structure-Activity Relationship (SAR)
L-nucleoside analogues exert their antiviral activity by inhibiting viral polymerases, such as reverse transcriptase in HIV. After being administered, these prodrugs are phosphorylated in the host cell to their active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator during viral DNA or RNA synthesis.[5]
The conformation of the L-ribose ring in the nucleoside analogue plays a critical role in its recognition and incorporation by the viral polymerase. The specific pucker of the sugar ring influences the overall shape of the nucleoside and its ability to fit into the active site of the enzyme. Molecular docking and computational studies are employed to investigate these interactions and to guide the design of more potent inhibitors. Studies have shown that the sugar ring conformation can significantly impact the antiviral activity of nucleoside analogues.[6] For instance, certain sugar puckers may be preferred for optimal binding to the viral polymerase, leading to more effective inhibition of viral replication.
Caption: The mechanism of action of L-nucleoside analogues as antiviral agents.
Conclusion
This compound is a molecule of significant synthetic and medicinal importance. Its unique stereochemistry and conformational flexibility are central to its role as a precursor for a class of potent antiviral drugs. A comprehensive understanding of its structural and conformational properties, obtained through a synergistic application of experimental and computational methods, is paramount for the continued development of novel and more effective L-nucleoside-based therapies. Further research to obtain more precise experimental data on this compound and to elucidate the detailed structure-activity relationships of its derivatives will undoubtedly accelerate the discovery of new treatments for viral diseases.
References
- 1. Synthesis, conformational study and antiviral activity of l-like neplanocin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 3. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
L-Ribose: A Comprehensive Technical Guide on its Discovery and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-ribose, the enantiomer of the ubiquitous D-ribose, is a rare monosaccharide of significant interest to the pharmaceutical industry. It serves as a critical chiral precursor for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer agents. This technical guide provides an in-depth exploration of the discovery of L-ribose, its reported, albeit limited, natural occurrence, and the biotechnological pathways developed for its production. Detailed experimental protocols for the analysis of L-ribose are also presented, alongside structured data and visual representations of key pathways to facilitate understanding and application in research and development.
Discovery of L-Ribose
L-ribose is not a naturally abundant sugar; its history begins in the laboratory. The first synthesis of L-ribose was achieved in 1891 by the pioneering chemists Emil Fischer and Oscar Piloty.[1] Their work was a landmark in carbohydrate chemistry, contributing to the fundamental understanding of sugar stereoisomers. The synthesis was a multi-step chemical process, and for a considerable time, chemical synthesis remained the only method for obtaining this rare sugar.[2] It wasn't until 1909 that D-ribose was identified as a natural product and a fundamental component of nucleic acids, highlighting L-ribose as its "unnatural" mirror image.[1]
The initial chemical synthesis routes were often complex and resulted in low yields, making L-ribose an expensive compound.[2] This high cost was a significant barrier to its use in pharmaceutical research and development. The challenges associated with industrial-scale chemical synthesis spurred the exploration of biotechnological production methods.[3]
Natural Occurrence: A Matter of Scrutiny
While L-ribose is predominantly considered a synthetic sugar, there are isolated reports of its presence in nature. These occurrences are not well-documented in extensive studies and should be regarded with caution pending further verification.
-
Escherichia coli : L-ribose is listed in some metabolic databases as a metabolite found in or produced by Escherichia coli (strain K12, MG1655). However, primary research literature to substantiate this claim with quantitative data on its natural abundance in wild-type strains is scarce. In fact, some studies indicate that wild-type E. coli is unable to utilize L-ribose for growth, with mutants capable of metabolizing it being specifically isolated for biotechnological purposes.[4] The metabolic pathways described are for engineered strains designed to produce L-ribose, not for its natural catabolism.[5]
Given the limited and unverified nature of these reports, the prevailing understanding is that L-ribose does not occur naturally in significant quantities. Its importance and availability are therefore intrinsically linked to synthetic and biotechnological production methods.
Biotechnological Production of L-Ribose
The high demand for L-ribose in the pharmaceutical industry has driven the development of efficient and scalable biotechnological production routes. These methods typically utilize readily available and less expensive sugars as starting materials and employ specific enzymes to perform the desired stereochemical transformations.
Enzymatic Production from L-Arabinose
A common and well-studied pathway for L-ribose production starts with L-arabinose, a relatively abundant pentose found in plant biomass. This process involves a two-step enzymatic isomerization.
-
Step 1: Isomerization of L-arabinose to L-ribulose. This reaction is catalyzed by L-arabinose isomerase (L-AI) .
-
Step 2: Isomerization of L-ribulose to L-ribose. The second isomerization is carried out by L-ribose isomerase (L-RI) .[6]
This two-step enzymatic cascade can be performed using purified enzymes or whole-cell biocatalysts (e.g., genetically engineered E. coli or Lactobacillus plantarum) that overexpress the required isomerases.[7]
Enzymatic Production from Ribitol
Another effective strategy for L-ribose synthesis involves the oxidation of the sugar alcohol ribitol. This single-step conversion is catalyzed by a mannitol-1-dehydrogenase (MDH) . An MDH from Apium graveolens (celery) has been shown to efficiently convert ribitol to L-ribose.[5] This approach has been successfully implemented using recombinant E. coli as a whole-cell biocatalyst.[8]
Quantitative Data on L-Ribose Production
The following table summarizes key quantitative data from various biotechnological production methods for L-ribose, providing a comparative overview of their efficiencies.
| Starting Material | Biocatalyst | Key Enzyme(s) | Product Concentration (g/L) | Conversion Yield (%) | Volumetric Productivity (g/L/day) | Reference |
| L-Arabinose | Engineered Candida tropicalis | L-Ribose Isomerase | 6.0 | 20 (w/w) | Not Reported | [2] |
| Ribitol (100 g/L) | Recombinant E. coli | Mannitol-1-Dehydrogenase | ~52 | 55 | 17.4 | [8] |
| Ribitol (40 g/L) | Recombinant E. coli | Mannitol-1-Dehydrogenase | ~28 | >70 | Not Reported | [8] |
| L-Arabinose | Resting cells of engineered E. coli | L-AI and L-RI | Not Reported | 19.7 | Not Reported | [9] |
| L-Arabinose | Resting cells of engineered Lactobacillus plantarum | L-AI and L-RI | Not Reported | 20 | Not Reported | [9] |
Experimental Protocols for L-Ribose Analysis
Accurate and reliable analytical methods are crucial for monitoring L-ribose production and for its quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the separation and quantification of L-ribose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of sugars. Several methods have been developed for the separation of L-ribose from other monosaccharides.
Method 1: Aminex HPX-87K Column with Boric Acid Mobile Phase
This method enhances the separation of ribose, ribulose, and arabinose by using boric acid as a mobile phase additive. Boric acid forms complexes with the carbohydrates, imparting a negative charge and allowing for separation by ion exclusion.[10]
-
Column: Aminex HPX-87K
-
Mobile Phase: Boric acid solution (concentration to be optimized)
-
Detector: Refractive Index (RI) Detector
-
Principle: Complexation with boric acid allows for differential elution based on the stability of the carbohydrate-borate complexes.[10]
Method 2: Amino-based Column
Amino-propyl bonded silica columns are widely used for carbohydrate analysis in hydrophilic interaction chromatography (HILIC) mode.
-
Column: Amino-propyl bonded silica column (e.g., Chromolith® NH2)
-
Mobile Phase: Acetonitrile:Water gradient (e.g., 85:15 v/v)
-
Flow Rate: 3 mL/min
-
Column Temperature: 23 °C
-
Detector: UV at 190 nm or Evaporative Light Scattering Detector (ELSD)[9]
-
Sample Preparation: Samples are dissolved in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for carbohydrate analysis but requires derivatization to make the sugars volatile.
Protocol: Trimethylsilyl (TMS) Derivatization
-
Sample Preparation: An aqueous sample containing L-ribose is lyophilized to dryness.
-
Methoximation: The dried sample is dissolved in a solution of methoxyamine hydrochloride in pyridine and incubated (e.g., 90 minutes at 30°C) to stabilize the anomeric forms of the sugar.
-
Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), is added, and the mixture is incubated (e.g., 30 minutes at 37°C) to replace active hydrogens with TMS groups.
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized sugars (e.g., initial temperature of 70°C, ramped to 325°C).
-
MS Detection: Electron ionization (EI) is used, and the mass spectrometer scans a range of m/z values to detect the characteristic fragmentation patterns of the derivatized L-ribose.
-
Quantitative Analysis: Quantification is typically performed using a stable isotope-labeled internal standard and by generating a calibration curve with known concentrations of L-ribose.
Conclusion
L-ribose, while scarce in nature, holds a position of great importance in the synthesis of life-saving pharmaceuticals. Its discovery by Fischer and Piloty was a feat of chemical synthesis that laid the groundwork for our understanding of sugar stereochemistry. Although reports of its natural occurrence are sparse and require further validation, the development of robust and efficient biotechnological production pathways has made this valuable sugar more accessible. The enzymatic conversion of L-arabinose and ribitol represents the current state-of-the-art for L-ribose synthesis. The analytical techniques detailed in this guide provide the necessary tools for researchers and drug development professionals to accurately monitor and quantify L-ribose, facilitating further innovation in the production and application of this critical chiral building block.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of Escherichia coli mutants able to utilize the novel pentose L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Production of l-Ribose with a Recombinant Escherichia coli Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomeric Divide: A Technical Guide to the Biological Significance of L-Ribopyranose versus D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the distinct biological significance of the enantiomeric forms of ribopyranose: L-ribopyranose and D-ribopyranose. While D-ribopyranose is a ubiquitous and essential component of fundamental biological processes, including energy metabolism and nucleic acid synthesis, this compound, its non-natural mirror image, has emerged as a critical chiral building block in the synthesis of potent antiviral and anticancer nucleoside analogues. This document details their respective roles, summarizes available quantitative data, outlines key experimental protocols for their study, and provides visual representations of relevant biochemical pathways and experimental workflows.
Introduction: The Tale of Two Sugars
Ribose, a five-carbon aldopentose, exists in two stereoisomeric forms, D-ribose and L-ribose, which are non-superimposable mirror images of each other. In aqueous solution, ribose predominantly exists in cyclic forms, with the pyranose and furanose rings being the most common. This guide focuses on the pyranose forms, D-ribopyranose and this compound, and their profoundly different roles in biological systems.
D-Ribopyranose , the naturally occurring enantiomer, is a cornerstone of life. It forms the backbone of ribonucleic acid (RNA) and is a key constituent of essential molecules such as adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Its metabolism is intricately linked to the pentose phosphate pathway (PPP), a crucial route for generating reducing power in the form of NADPH and for the synthesis of nucleotide precursors.[2]
This compound , in stark contrast, is a rare sugar not typically found in nature.[3] Its biological significance is not intrinsic but rather derived from its utility in synthetic chemistry, particularly in the pharmaceutical industry. L-ribose serves as a vital chiral precursor for the synthesis of L-nucleoside analogues, a class of compounds that exhibit significant antiviral and anticancer activities.[3][4]
D-Ribopyranose: The Engine of Life
The biological importance of D-ribopyranose is multifaceted, centered around its roles in energy production and as a fundamental building block for genetic material and cellular cofactors.
Role in Energy Metabolism and the Pentose Phosphate Pathway
D-ribose, primarily in its phosphorylated form, D-ribose-5-phosphate, is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a metabolic pathway parallel to glycolysis that is crucial for:
-
NADPH Production: The oxidative phase of the PPP generates NADPH, which is essential for reductive biosynthesis and for protecting the cell from oxidative stress.
-
Nucleotide Precursor Synthesis: The non-oxidative phase of the PPP produces ribose-5-phosphate, the precursor for the synthesis of purine and pyrimidine nucleotides.[2]
Supplemental D-ribose can bypass the initial rate-limiting steps of the PPP, directly entering the pathway to be converted to D-ribose-5-phosphate, thereby accelerating the synthesis of ATP.[5][6][7] This has led to its investigation as a therapeutic supplement in conditions associated with impaired cellular energy metabolism, such as certain cardiovascular diseases.[6]
A Fundamental Component of Nucleic Acids and ATP
D-ribose, in its furanose form, is the sugar component of ribonucleosides, the building blocks of RNA. The presence of the 2'-hydroxyl group in D-ribose distinguishes it from 2-deoxy-D-ribose found in DNA and contributes to the structural and functional differences between these two nucleic acids.
Furthermore, D-ribose is a central component of ATP, ADP, and AMP, the molecules that drive cellular energy transfer. The adenosine part of ATP consists of an adenine base attached to a D-ribose sugar.[8]
Cytotoxicity of D-Ribose
While essential, high concentrations of D-ribose can be cytotoxic. This effect is thought to be mediated, in part, by the induction of apoptosis (programmed cell death) and the formation of advanced glycation end products (AGEs).[5][9] Some studies have shown that D-ribose can inhibit DNA repair synthesis and cell proliferation.[10]
Table 1: Summary of Quantitative Data on D-Ribose Cytotoxicity
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Apoptosis Assay | Key Observations |
| Human Quiescent PBMC | Not Specified | 48 hours+ | Decreased | Morphological changes, DNA fragmentation | Induced apoptosis.[5] |
| Human Neuroblastoma (SH-SY5Y) & HEK293T | 10 mM, 50 mM | 2-3 days | Decreased | MTT Assay | Significant decrease in cell viability at both concentrations.[11] |
| Human Fibroblasts | Not Specified | - | - | - | Induces apoptosis via GSH depletion and cytoskeletal disruption.[12] |
This compound: A Gateway to Novel Therapeutics
The biological significance of this compound is not in its natural function but in its application as a synthetic building block for L-nucleoside analogues. These analogues are structurally similar to natural D-nucleosides but have the opposite stereochemistry at the sugar moiety. This "mirror-image" configuration can confer unique pharmacological properties.
Synthesis of L-Nucleoside Analogues
L-nucleoside analogues have been developed as potent antiviral and anticancer agents.[3][4] The unnatural L-configuration can make these molecules resistant to degradation by cellular enzymes that normally process D-nucleosides, leading to a longer half-life and enhanced therapeutic efficacy.[13]
The synthesis of L-nucleoside analogues typically involves the chemical coupling of a protected L-ribose derivative with a heterocyclic base (purine or pyrimidine).
Antiviral and Anticancer Activity of L-Nucleoside Analogues
Several L-nucleoside analogues have demonstrated significant therapeutic potential. For instance, L-nucleoside analogues have shown efficacy against a range of viruses, including Hepatitis B virus (HBV), Human Immunodeficiency Virus (HIV), and various flaviviruses.[3][14]
Table 2: Antiviral Efficacy of Selected L-Nucleoside Analogues and Related Compounds
| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| 2'-C-MeC | Norovirus (MNV) | RAW 264.7 | 6.9 | 15.7 | [3] |
| 2'-F-2'-C-MeC | Norovirus (MNV) | RAW 264.7 | - | 33.91 | [3] |
| ETAR | Dengue Virus-2 | Vero | 9.5 | - | [14] |
| Ribavirin (D-nucleoside) | Dengue Virus-2 | Vero | 73.2 | - | [14] |
| L-Nucleoside Analogue 2d | - | - | - | - | Binds to PPARγ (Ki = 4.3 µM) and PPARδ (Ki = 1.0 µM), showing improved activity over the D-enantiomer.[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of L- and D-ribopyranose.
Chiral Separation and Analysis of Ribose Enantiomers by HPLC
Objective: To separate and quantify D- and L-ribose enantiomers in a sample.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers.[16][17]
-
Instrumentation: An HPLC system equipped with a chiral column (e.g., Chiralpak AD-H), a UV or refractive index detector, and an autosampler.
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of trifluoroacetic acid (e.g., (7:3):0.1, v/v) is often used. The exact composition may need to be optimized for the specific column and separation.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min
-
Column temperature: 40°C
-
Injection volume: 20 µL
-
Detection: UV at 210 nm or refractive index.
-
-
Data Analysis: The retention times of the D- and L-ribose peaks are compared to those of authentic standards. Quantification is performed by integrating the peak areas.
Enzymatic Synthesis of L-Ribose from L-Arabinose
Objective: To produce L-ribose from the more readily available L-arabinose using a two-step enzymatic cascade.
Methodology: This process typically involves two enzymes: L-arabinose isomerase (L-AI) and a mannose-6-phosphate isomerase (MPI) or a D-lyxose isomerase (D-LI).[18][19][20]
-
Enzymes: Purified L-arabinose isomerase and mannose-6-phosphate isomerase (or D-lyxose isomerase). These can be obtained from recombinant expression in E. coli or other suitable hosts.
-
Reaction Buffer: A suitable buffer such as 50 mM sodium phosphate, pH 7.0, containing a cofactor like 1 mM CoCl₂.
-
Substrate: A concentrated solution of L-arabinose (e.g., 500 g/L).
-
Reaction Conditions:
-
Incubate the L-arabinose solution with both enzymes at an optimized temperature (e.g., 70°C).
-
The optimal ratio of the two enzymes needs to be determined empirically.
-
The reaction is monitored over time by taking aliquots and analyzing the sugar composition by HPLC.
-
-
Product Analysis and Purification: The reaction mixture is analyzed by HPLC to determine the concentrations of L-arabinose, the intermediate L-ribulose, and the product L-ribose. The L-ribose can be purified from the reaction mixture using chromatographic techniques.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of D-ribose or L-ribose on a given cell line.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11]
-
Cell Culture: Plate cells (e.g., HEK293T, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of D-ribose or L-ribose for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Conclusion
The biological significance of D-ribopyranose and this compound is a compelling example of stereochemical influence in biological systems. D-ribopyranose is a central metabolite, indispensable for life as we know it, playing critical roles in energy metabolism and as a structural component of nucleic acids. Its non-natural enantiomer, this compound, while not a participant in natural biological pathways, has been ingeniously utilized by scientists as a chiral synthon to create novel therapeutic agents. The development of L-nucleoside analogues with potent antiviral and anticancer activities underscores the importance of exploring the "unnatural" chemical space for drug discovery.
Further research is warranted to directly compare the cellular uptake, metabolic fate, and potential off-target effects of L-ribose and its derivatives to fully understand their pharmacological profiles. A deeper understanding of the interactions of these enantiomeric sugars with biological systems will undoubtedly continue to fuel innovation in both fundamental biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of Ribose Metabolism. VI. Pathways of Ribose Synthesis in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Nucleoside Analogues as Effective Antiviral Agents for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribose - Wikipedia [en.wikipedia.org]
- 6. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cytoplan.co.uk [blog.cytoplan.co.uk]
- 8. Human Metabolome Database: Showing metabocard for D-Ribose (HMDB0000283) [hmdb.ca]
- 9. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cell proliferation by D-ribose and deoxy-D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. theicechol.github.io [theicechol.github.io]
- 14. A novel nucleoside analog, 1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (ETAR), exhibits efficacy against a broad range of flaviviruses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of L-Ribopyranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ribose is a rare monosaccharide that, unlike its naturally abundant enantiomer D-ribose, is not found in nature.[1] However, L-ribose and its derivatives, particularly L-ribopyranose, are of significant interest to the pharmaceutical industry. They serve as crucial building blocks in the synthesis of L-nucleoside analogues, which have shown promise as antiviral and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support research, development, and application of this important chiral molecule.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that specific experimental data for this compound is scarce in the literature. Therefore, where specific data for the L-enantiomer is unavailable, data for the D-enantiomer or general ribose is provided as a reference point, with the expectation of similar magnitude for the L-enantiomer, differing primarily in the sign of optical rotation.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₅ | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | Data for D-ribopyranose anomers suggest a range: α-D-ribopyranose: 153-154 °C β-D-ribopyranose: 82-83 °C D-Ribose (mixture): 95 °C | [3][5] |
| Boiling Point | Decomposes upon heating | N/A |
| Density | No experimental data found for this compound. |
Table 2: Solubility Profile of Ribose
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 100 g/L (for D-Ribose) | 25 | [1] |
| Ethanol | Sparingly soluble | Ambient | General observation for sugars |
| Organic Solvents | Generally insoluble in non-polar organic solvents | Ambient | General observation for sugars |
Table 3: Optical Activity of Ribose
| Compound | Specific Rotation [α]D (degrees) | Conditions | Source(s) |
| L(+)-Ribose (equilibrium mixture) | +19° to +21° | c=2, water, 20°C, 589 nm | [6] |
| D-Ribose (equilibrium mixture) | -23.7° | Water | [7] |
| α-D-ribopyranose | +112° (initial) | Water | [8] |
| β-D-ribopyranose | +18.7° (initial) | Water | [8] |
| α-L-ribopyranose | Expected to be approx. -112° (initial) | Water | Inferred from D-enantiomer |
| β-L-ribopyranose | Expected to be approx. -18.7° (initial) | Water | Inferred from D-enantiomer |
Anomeric Equilibrium and Stability
In aqueous solution, L-ribose, like other sugars, exists as an equilibrium mixture of its different isomeric forms: the open-chain aldehyde and the five-membered furanose and six-membered pyranose rings. Each ring form can exist as α and β anomers.[9] For D-ribose in solution, the predominant form is β-D-ribopyranose. A similar equilibrium is expected for L-ribose.
The stability of ribose is a critical factor, particularly in the context of prebiotic chemistry and pharmaceutical formulations. Studies on D-ribose have shown that it has a relatively short half-life in neutral aqueous solutions, undergoing degradation over time.[10][11] The decomposition rate is pH and temperature-dependent.[11] This instability highlights the importance of proper storage and handling of this compound and its derivatives.
Experimental Protocols
Synthesis of L-Ribose
The production of L-ribose is primarily achieved through enzymatic or chemical isomerization of L-arabinose, an abundant natural sugar.[2][12]
1. Enzymatic Synthesis using L-Arabinose Isomerase:
This method utilizes the enzyme L-arabinose isomerase to convert L-arabinose to L-ribulose, which is then isomerized to L-ribose.[13][14]
-
Materials: L-arabinose, L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans), buffer solution (e.g., phosphate buffer, pH 7.0-7.5), cobalt chloride (CoCl₂) as a cofactor.[13][15]
-
Procedure:
-
Dissolve L-arabinose in the buffer solution to the desired concentration (e.g., 300-500 g/L).[13][15]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-70 °C) for a specified period (e.g., 3 hours).[13][14]
-
Monitor the reaction progress using techniques like HPLC.[16]
-
Purify L-ribose from the reaction mixture using methods such as simulated moving bed chromatography.[17]
-
2. Chemical Synthesis via Isomerization:
This method involves the use of a catalyst, such as ammonium molybdate, to isomerize L-arabinose to L-ribose.[18]
-
Materials: L-arabinose, ammonium molybdate, water, activated carbon, ion exchange resins.[18]
-
Procedure:
-
Dissolve L-arabinose and ammonium molybdate in water and adjust the pH to 2.5-4.0.[18]
-
Heat the mixture in a reactor at 90-110 °C for 1-3 hours.[18]
-
Decolorize the solution with activated carbon and filter.[18]
-
Remove impurities using cation and anion exchange resins.[18]
-
Concentrate the solution and purify L-ribose by crystallization or chromatography.[18]
-
Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for the analysis and quantification of L-ribose.[16][19]
-
Column: Amine-based or amide columns are commonly used for sugar analysis.[19]
-
Mobile Phase: A mixture of acetonitrile and water is typically used.[16][19]
-
Detector: Refractive index (RI) or evaporative light scattering detector (ELSD) are suitable for detecting non-UV absorbing sugars.[19][20]
-
Protocol: A detailed HPLC method for ribose analysis can be found in application notes from various chromatography suppliers.[16][21]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, including the determination of its anomeric configuration and conformational analysis in solution.[22][23]
3. Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of this compound and to analyze its fragmentation patterns for structural information.[9]
4. Optical Rotation Measurement:
The specific rotation of this compound is a key parameter for confirming its enantiomeric purity.[4]
-
Instrument: Polarimeter.[24]
-
Procedure:
-
Prepare a solution of this compound of a known concentration in a suitable solvent (usually water).
-
Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) passing through the solution in a cell of a known path length.[25]
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[25]
-
Signaling Pathways and Biological Relevance
As an unnatural sugar, L-ribose is not involved in the primary metabolic pathways of most organisms. The well-known pentose phosphate pathway, for instance, exclusively utilizes D-ribose.[26] However, the enzymatic production of L-ribose from L-arabinose demonstrates that certain enzymes, such as L-arabinose isomerase, can recognize and process L-sugars.[12][13] The primary biological significance of this compound lies in its role as a precursor for the synthesis of L-nucleoside analogues, which can have potent antiviral and anticancer activities.[1][2] These synthetic nucleosides can interfere with viral replication and cancer cell proliferation.
Visualizations
Caption: Enzymatic conversion of L-arabinose to L-ribose.
Caption: Workflow for synthesis and analysis of this compound.
References
- 1. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H10O5 | CID 11008084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A single and two step isomerization process for d-tagatose and l-ribose bioproduction using l-arabinose isomerase and d-lyxose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solved Table 1: Specific Optical Rotation, [a] in Degrees of | Chegg.com [chegg.com]
- 8. organic chemistry - α versus β D-ribopyranose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-ribose production from L-arabinose by using purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-Ribose production from L-arabinose by immobilized recombinant Escherichia coli co-expressing the L-arabinose isomerase and mannose-6-phosphate isomerase genes from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma-Aldrich [sigmaaldrich.com]
- 17. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN101891773A - Process for preparing L-ribose - Google Patents [patents.google.com]
- 19. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 20. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. shodex.com [shodex.com]
- 22. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cigs.unimo.it [cigs.unimo.it]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Synthesis of L-Ribopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-ribopyranose, a rare sugar of significant interest in the pharmaceutical industry. As the enantiomer of the naturally occurring D-ribose, this compound and its derivatives are crucial building blocks for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer agents. This document details the chemical identifiers of this compound, outlines both chemical and enzymatic synthesis methodologies, and provides insights into the key metabolic pathways involved in its production.
Chemical Identifiers
A clear identification of this compound and its anomeric forms is fundamental for any research and development endeavor. The following tables summarize the key chemical identifiers for this compound, as well as its specific α and β anomers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| PubChem CID | 11008084[1] |
| IUPAC Name | (3S,4S,5S)-oxane-2,3,4,5-tetrol[1] |
| Molecular Formula | C5H10O5[1] |
| Molecular Weight | 150.13 g/mol [1] |
| InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m0/s1[1] |
| InChIKey | SRBFZHDQGSBBOR-OWMBCFKOSA-N[1] |
| SMILES | C1--INVALID-LINK--O)O)O">C@@HO[1] |
Table 2: Chemical Identifiers for α-L-Ribopyranose
| Identifier | Value |
| CAS Number | 7296-61-9[2] |
| PubChem CID | 7048819[2] |
| IUPAC Name | (2R,3S,4S,5S)-oxane-2,3,4,5-tetrol[2] |
| InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5+/m0/s1[2] |
| InChIKey | SRBFZHDQGSBBOR-NEEWWZBLSA-N[2] |
| SMILES | C1--INVALID-LINK--O)O)O">C@@HO[2] |
Table 3: Chemical Identifiers for β-L-Ribopyranose
| Identifier | Value |
| CAS Number | 87-72-9[3] |
| PubChem CID | 12306941[3] |
| IUPAC Name | (2S,3S,4S,5S)-oxane-2,3,4,5-tetrol[3] |
| InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1[3] |
| InChIKey | SRBFZHDQGSBBOR-FCAWWPLPSA-N[3] |
| SMILES | C1--INVALID-LINK--O)O)O">C@@HO[3] |
Synthesis of L-Ribose
The synthesis of L-ribose is a critical step in the development of L-nucleoside-based therapeutics. Both chemical and enzymatic methods have been developed, each with its own advantages and challenges.
Chemical Synthesis
Chemical synthesis routes to L-ribose often start from more readily available sugars. One notable method involves the Swern oxidation of a protected L-arabinose derivative.
This protocol is a synthesized representation of the key steps described in the literature.
-
Protection of L-Arabinose: L-arabinose is first protected to prevent unwanted side reactions. This typically involves the formation of an isopropylidene acetal by reacting L-arabinose with acetone in the presence of an acid catalyst.
-
Swern Oxidation:
-
A solution of oxalyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C).
-
Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, leading to the formation of the active oxidant, the chlorosulfonium ion.
-
The protected L-arabinose derivative, dissolved in the same solvent, is then added slowly to the reaction mixture.
-
After a period of stirring, a hindered base such as triethylamine is added to facilitate the elimination reaction, yielding the corresponding L-ribulose derivative.
-
-
Stereoselective Reduction: The resulting L-ribulose derivative is then reduced to L-ribose. This reduction must be stereoselective to yield the desired ribo-configuration. This can be achieved using a reducing agent such as sodium borohydride.
-
Deprotection: The protecting groups are removed under acidic conditions to yield L-ribose.
-
Purification: The final product is purified using techniques such as crystallization or column chromatography. The purity and identity of the L-ribose can be confirmed by analytical methods like NMR spectroscopy.
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical methods. The most common enzymatic route involves the isomerization of L-arabinose, an abundant and inexpensive starting material.[4][5]
Caption: Enzymatic cascade for the synthesis of L-Ribose from L-Arabinose.
This protocol outlines the general steps for the enzymatic conversion of L-arabinose to L-ribose.
-
Enzyme Preparation:
-
The enzymes, L-arabinose isomerase (L-AI) and L-ribose isomerase (L-RI) or mannose-6-phosphate isomerase (MPI), can be obtained from microbial sources, often through recombinant expression in hosts like E. coli. The enzymes are then purified to a desired level.
-
-
Reaction Setup:
-
A buffered solution is prepared at the optimal pH for both enzymes (typically around pH 7.0-8.0).
-
The substrate, L-arabinose, is dissolved in the buffer to a specific concentration.
-
Necessary cofactors, such as Mn2+ or Co2+, are added to the reaction mixture as they are often required for the activity of the isomerases.
-
-
Enzymatic Conversion:
-
The purified L-arabinose isomerase is added to the reaction mixture to initiate the conversion of L-arabinose to L-ribulose.
-
Following the formation of L-ribulose, L-ribose isomerase or mannose-6-phosphate isomerase is added to catalyze the isomerization of L-ribulose to L-ribose. The two enzymatic steps can also be performed concurrently in a one-pot synthesis.
-
The reaction is carried out at the optimal temperature for the enzymes (often in the range of 40-70°C, depending on the source of the enzymes) for a specific duration.
-
-
Reaction Monitoring and Termination: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). Once the reaction reaches equilibrium or the desired conversion is achieved, it can be terminated by heat inactivation of the enzymes.
-
Product Purification: The L-ribose is then purified from the reaction mixture, which may contain unreacted L-arabinose and the intermediate L-ribulose. Purification can be achieved through methods like chromatography.
Experimental Workflow: L-Ribose Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of L-ribose, applicable to both chemical and enzymatic routes with minor modifications.
Caption: General experimental workflow for L-ribose synthesis and analysis.
Conclusion
The synthesis of this compound is a pivotal step in the development of novel antiviral and anticancer therapeutics. While chemical synthesis routes are established, enzymatic methods are gaining prominence due to their high specificity and milder reaction conditions. This guide has provided a comprehensive overview of the chemical identifiers, synthesis protocols, and relevant biochemical pathways for this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The detailed methodologies and visual representations of workflows and pathways aim to facilitate a deeper understanding and practical application of this important rare sugar.
References
- 1. L-Ribose(24259-59-4) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Anomers of L-ribose: α-L-ribopyranose and β-L-ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-ribose, the enantiomer of the naturally occurring D-ribose, is a critical rare sugar in the pharmaceutical industry. Its significance lies primarily in its role as a key chiral building block for the synthesis of L-nucleoside analogues, which have demonstrated potent antiviral and anticancer activities. In solution, L-ribose exists in a dynamic equilibrium between its linear and cyclic forms, with the six-membered pyranose ring structures, α-L-ribopyranose and β-L-ribopyranose, being the predominant species. Understanding the distinct structural and chemical properties of these anomers is paramount for their effective utilization in drug design and synthesis. This technical guide provides a comprehensive overview of α-L-ribopyranose and β-L-ribopyranose, including their structural characteristics, physicochemical properties, and the experimental protocols for their separation and characterization.
Introduction to L-Ribose and its Anomers
Ribose, a five-carbon aldopentose, is a fundamental component of essential biological molecules such as RNA and ATP.[1] While D-ribose is ubiquitous in nature, its enantiomer, L-ribose, is a rare sugar that is not naturally occurring.[2] The primary importance of L-ribose stems from its use as a precursor in the synthesis of L-nucleoside derivatives, which are a class of therapeutic agents effective against a range of viruses and cancers.[3] The biological activity of these L-nucleoside analogues often differs significantly from their D-counterparts, highlighting the importance of stereochemistry in drug development.[4]
In aqueous solution, L-ribose, like its D-enantiomer, exists as an equilibrium mixture of different isomeric forms: the open-chain aldehyde and the cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. The cyclization occurs through an intramolecular hemiacetal formation between the aldehyde group at C1 and a hydroxyl group, typically at C4 (to form a furanose) or C5 (to form a pyranose). This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two diastereomeric forms known as anomers: alpha (α) and beta (β).[5] For the pyranose form, these are designated as α-L-ribopyranose and β-L-ribopyranose. The orientation of the hydroxyl group on the anomeric carbon relative to the stereocenter that determines the D/L configuration (C4 in this case) defines whether the anomer is α or β.[6]
Structural and Physicochemical Properties
The pyranose forms of L-ribose are the most stable and therefore the most abundant species in solution at equilibrium. The relative proportions of the different forms of D-ribose in solution at room temperature are approximately 59% β-D-ribopyranose, 20% α-D-ribopyranose, 13% β-D-ribofuranose, and 7% α-D-ribofuranose, with less than 0.1% existing in the open-chain form.[7] As enantiomers have identical physical properties in a non-chiral environment, the equilibrium distribution of L-ribose anomers is expected to be the same as that of D-ribose.
Quantitative Data
| Property | α-L-ribopyranose | β-L-ribopyranose | Equilibrium Mixture (L-Ribose in Water) |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | C₅H₁₀O₅ |
| Molecular Weight ( g/mol ) | 150.13 | 150.13 | 150.13 |
| Melting Point (°C) | Data not available | ~95 (as enantiomer of β-D-ribopyranose) | 95[7] |
| Specific Optical Rotation, [α]D | Data not available | Data not available | +23.7° (inferred from D-ribose) |
| Equilibrium Composition (%) | ~20 | ~59 | 100 |
Experimental Protocols for Characterization and Separation
The analysis and separation of the anomers of L-ribose are crucial for their use in stereospecific synthesis. The following sections provide detailed methodologies for key experimental techniques.
High-Performance Liquid Chromatography (HPLC) for Anomer Separation
HPLC is a powerful technique for the separation and quantification of sugar anomers.[4] A one-step chiral HPLC method has been developed to separate both the enantiomers (D/L) and the anomers (α/β) of ribose.[8]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). A typical composition is a (7:3) mixture of hexane and ethanol with 0.1% (v/v) TFA.
-
Flow Rate: Isocratic elution at a flow rate of 0.5 mL/min.
-
Column Temperature: Maintained at 25 °C.
-
Sample Preparation: Dissolve the L-ribose sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 20 µL.
-
Detection: Refractive Index (RI) detector.
-
Data Analysis: The retention times of the separated anomers are used for identification and the peak areas for quantification. The elution order of the anomers will depend on the specific column and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Identification
NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates, providing detailed information about the configuration and conformation of each anomer.[9] Both ¹H and ¹³C NMR are used to distinguish between the α and β anomers based on the chemical shifts and coupling constants of the anomeric proton and carbon.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the L-ribose sample in 0.5 mL of deuterium oxide (D₂O). Allow the solution to equilibrate for several hours to ensure mutarotation has reached equilibrium.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The anomeric protons (H-1) of the α and β anomers will appear as distinct doublets at different chemical shifts, typically in the range of 4.5-5.5 ppm. The coupling constant (³J(H1,H2)) can help differentiate the anomers.
-
Integration of the anomeric proton signals allows for the determination of the relative abundance of each anomer in the equilibrium mixture.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
The anomeric carbons (C-1) of the α and β anomers will resonate at distinct chemical shifts, typically between 90-100 ppm.
-
-
2D NMR Spectroscopy (COSY and HSQC):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish the connectivity between protons within each anomer's spin system.
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon, confirming the assignments of both the ¹H and ¹³C spectra.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to assign all the resonances for both α-L-ribopyranose and β-L-ribopyranose.
X-ray Crystallography for Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While obtaining single crystals of sugars can be challenging, co-crystallization with a protein or derivatization can facilitate this process. A method for the crystallization of an L-ribose isomerase in complex with L-ribose has been reported, which provides a basis for obtaining structural information on L-ribose.[10]
Protocol (based on co-crystallization with L-ribose isomerase):
-
Protein Expression and Purification: Overexpress and purify the L-ribose isomerase enzyme.
-
Crystallization Solution Preparation: Prepare a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer (e.g., Tris-HCl), and salts (e.g., lithium sulfate).
-
Co-crystallization:
-
Mix the purified protein solution with a solution of L-ribose to form a protein-ligand complex.
-
Use the hanging-drop or sitting-drop vapor diffusion method. A drop containing a mixture of the protein-L-ribose complex and the reservoir solution is equilibrated against a larger volume of the reservoir solution.
-
-
Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 20 °C) and monitor for crystal growth over several days to weeks.
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop.
-
Soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during freezing.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
Mount the frozen crystal on a goniometer in an X-ray beamline.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the protein and the bound L-ribose into the resulting electron density map and refine the structure.
-
Application in Drug Development: Synthesis of L-Nucleoside Analogues
The primary application of L-ribose in the pharmaceutical industry is as a chiral starting material for the synthesis of L-nucleoside analogues. These compounds often exhibit improved pharmacological profiles, such as enhanced stability against enzymatic degradation and reduced toxicity, compared to their D-enantiomers. The general workflow for the synthesis of L-nucleoside analogues from L-ribose is a multi-step process.
Caption: General workflow for the synthesis of L-nucleoside analogues from L-ribose.
Conclusion
The anomers of L-ribose, α-L-ribopyranose and β-L-ribopyranose, are of significant interest to the pharmaceutical industry due to their role as precursors for antiviral and anticancer L-nucleoside drugs. A thorough understanding of their structural and chemical properties, as well as the methods for their separation and characterization, is essential for their effective application. This technical guide has provided a detailed overview of these anomers, including their physicochemical properties and comprehensive experimental protocols for their analysis. Further research to determine the specific optical rotations of the pure anomers would provide a more complete quantitative understanding of their behavior in solution. The continued exploration of L-ribose chemistry will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. Mutarotation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class 12 Chemistry Notes - Free PDF [vedantu.com]
- 6. Solved The carbohydrate α-D-galactopyranose has a specific | Chegg.com [chegg.com]
- 7. Ribose - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cigs.unimo.it [cigs.unimo.it]
- 10. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of L-Ribopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for L-ribopyranose, a pentose sugar of significant interest in various fields of chemical and biological research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. In aqueous solutions, L-ribose exists in equilibrium between its furanose and pyranose forms, with the pyranose form being the major component. The pyranose form further exists as two anomers, α-L-ribopyranose and β-L-ribopyranose.
Spectroscopic Data
The following sections present the available spectroscopic data for the α and β anomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR Data
Table 1: Expected ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in D₂O
| Proton | α-L-Ribopyranose (Expected) | β-L-Ribopyranose (Expected) |
| H-1 | ~4.9 (d, J ≈ 2-4 Hz) | ~4.8 (d, J ≈ 7-9 Hz) |
| H-2 | 3.5 - 4.0 | 3.5 - 4.0 |
| H-3 | 3.5 - 4.0 | 3.5 - 4.0 |
| H-4 | 3.5 - 4.0 | 3.5 - 4.0 |
| H-5eq | 3.5 - 4.0 | 3.5 - 4.0 |
| H-5ax | 3.5 - 4.0 | 3.5 - 4.0 |
Note: The chemical shifts for the non-anomeric protons (H-2 to H-5) typically resonate in a crowded region and require 2D NMR techniques for unambiguous assignment.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for this compound are identical to those of its enantiomer, D-ribopyranose. The following data is for D-[1-¹³C]ribose, which is directly applicable to this compound.
Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound Anomers in D₂O
| Carbon | α-L-Ribopyranose | β-L-Ribopyranose |
| C-1 | 95.0 | 95.3 |
| C-2 | 71.5 | 72.5 |
| C-3 | 70.7 | 70.4 |
| C-4 | 68.8 | 68.7 |
| C-5 | 64.5 | 64.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of hydroxyl (-OH) and C-O bonds. The "fingerprint" region for carbohydrates, between 950 and 1200 cm⁻¹, contains complex vibrations that are characteristic of the specific sugar.[1]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretching (from hydroxyl groups) |
| 2950-2850 | Medium | C-H stretching (from CH and CH₂ groups) |
| 1460-1440 | Medium | C-H bending |
| 1200-1000 | Strong | C-O stretching (from alcohols and ether linkage in the ring) |
| 950-1200 | Complex | "Fingerprint" region for carbohydrates, C-O and C-C vibrations[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For carbohydrates like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to obtain the molecular ion.[2] The fragmentation of carbohydrates in the mass spectrometer often involves the cleavage of the glycosidic bond (in polysaccharides) and cross-ring cleavages.[3]
Table 4: Expected Mass Spectrometry Data for this compound (C₅H₁₀O₅, Molecular Weight: 150.13 g/mol )
| m/z Value | Ion | Possible Fragmentation Pathway |
| 151.04 | [M+H]⁺ | Protonated molecular ion (in positive ion mode ESI) |
| 173.04 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 149.02 | [M-H]⁻ | Deprotonated molecular ion (in negative ion mode ESI) |
| 120 | [M-CH₂O]⁺ | Loss of a formaldehyde unit from the pyranose ring |
| 90 | [M-2(CH₂O)]⁺ | Loss of two formaldehyde units |
| 60 | [M-3(CH₂O)]⁺ | Loss of three formaldehyde units |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of carbohydrates like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift calibration (δ = 0.00 ppm).
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex proton signals of carbohydrates.[4]
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. The spectral width should be set to cover the range of all proton signals (typically 0-10 ppm). To suppress the residual HOD signal from the solvent, a presaturation sequence can be applied.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR Experiments : For unambiguous assignment of the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[5][6]
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.
-
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the spectrum of the sample is recorded. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹). The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation :
-
Electrospray Ionization (ESI) : Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, to a concentration of approximately 1-10 µg/mL. The solution is then infused into the ESI source.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) : Mix the this compound sample with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid). A small droplet of the mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals of the sample and matrix.[8]
-
-
Instrument : A mass spectrometer equipped with an ESI or MALDI source.
-
Data Acquisition : The mass spectrometer is operated in either positive or negative ion mode. In positive ion mode, protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) are often observed. In negative ion mode, deprotonated molecules ([M-H]⁻) are detected. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[2]
Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate such as this compound.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis of this compound.
References
- 1. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 2. Analysis of Carbohydrates by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
Thermochemical Properties of L-Ribopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for L-ribopyranose. Due to the scarcity of direct experimental data for the L-enantiomer, this guide leverages data from its D-enantiomer, D-ribopyranose. The thermochemical properties of enantiomers are identical under achiral conditions. All data is presented in structured tables for clarity, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and replication.
Quantitative Thermochemical Data
The following tables summarize the key thermochemical parameters for ribopyranose. The data presented is for D-ribopyranose, and by extension, is representative of this compound. These values have been compiled from various experimental studies and databases.
Table 1: Standard Molar Enthalpy of Combustion and Formation for D-Ribose (Solid State)
| Thermochemical Parameter | Value (kJ/mol) | Method | Reference |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -2349.47 ± 0.95 | Combustion Calorimetry | Colbert, Domalski, et al., 1987[1][2] |
| -2347.59 ± 0.91 | Combustion Calorimetry | Gubareva, Kunderenko, et al., 1991[1][2] | |
| -2345.8 ± 0.63 | Combustion Calorimetry | Desai and Wilhoit, 1970[1][2] | |
| Standard Molar Enthalpy of Formation (ΔfH°) | -1047.23 ± 1.66 | From Combustion Data | Colbert, Domalski, et al., 1987[3] |
| -1049.1 ± 1.1 | From Combustion Data | Gubareva, Kunderenko, et al., 1991[1][2] | |
| -1050.9 ± 0.71 | From Combustion Data | Desai and Wilhoit, 1970[1][2] |
Table 2: Molar Heat Capacity and Thermodynamic Functions for D-Ribose
| Thermochemical Parameter | Value | Temperature (K) | Method | Reference |
| Molar Heat Capacity (Cp,solid) | 187 J/mol·K | 303 | Calorimetry | Kawaizumi, Kushida, et al., 1981[1][2] |
| Standard Molar Heat Capacity (Cp) | 55.51 ± 0.56 J/K·mol | 298.15 | Combination of PPMS and DSC | Heat capacities and thermodynamic functions of d-ribose and d-mannose[3][4] |
| Standard Molar Entropy (S) | 50.55 ± 0.51 J/K·mol | 298.15 | Calculated from Heat Capacity Data | Heat capacities and thermodynamic functions of d-ribose and d-mannose[3] |
| Standard Molar Enthalpy (H) | 8.65 ± 0.09 kJ/mol | 298.15 | Calculated from Heat Capacity Data | Heat capacities and thermodynamic functions of d-ribose and d-mannose[3] |
| Standard Molar Gibbs Energy (G) | -6.42 ± 0.06 kJ/mol | 298.15 | Calculated from Heat Capacity Data | Heat capacities and thermodynamic functions of d-ribose and d-mannose[3] |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.
Principle: A known mass of the sample is placed in a high-pressure stainless steel container (the "bomb"), which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.
Detailed Methodology:
-
Sample Preparation: A pellet of known mass (e.g., 0.727 g of D-ribose) is prepared from the crystalline powder.[5]
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[5] A known mass of the standard is burned, and the resulting temperature rise is measured. The heat capacity of the calorimeter (Ccal) is calculated using the formula: Ccal = (ΔHc,std * mstd) / ΔTstd where ΔHc,std is the specific enthalpy of combustion of the standard, mstd is its mass, and ΔTstd is the measured temperature change.
-
Combustion of this compound: The prepared sample pellet is placed in the bomb. The bomb is sealed and pressurized with oxygen.
-
Measurement: The bomb is placed in the calorimeter containing a known volume of water. The initial temperature is recorded. The sample is ignited, and the temperature is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) due to the combustion is determined after correcting for heat exchange with the surroundings.
-
Calculation of Enthalpy of Combustion: The heat of combustion at constant volume (ΔUc) is calculated as: ΔUc = - (Ccal * ΔT) / n where n is the number of moles of the sample. The enthalpy of combustion (ΔHc) is then calculated from ΔUc using the relation: ΔHc = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature. For the combustion of ribose (C5H10O5(s) + 5O2(g) → 5CO2(g) + 5H2O(l)), Δngas is zero, so ΔHc = ΔUc.[5]
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The heat capacity of a substance as a function of temperature is determined using a differential scanning calorimeter.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The sample and a reference pan (usually empty) are heated at a constant rate. The difference in heat flow to the sample and reference is measured, which is proportional to the sample's heat capacity.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10-20 mg) is sealed in an aluminum pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Measurement:
-
A baseline measurement is performed with two empty pans to determine the heat flow difference between the sample and reference holders.
-
A measurement is then performed with a standard material of known heat capacity (e.g., sapphire) to obtain a calibration factor.
-
Finally, the sample pan is placed in the sample holder, and the measurement is performed over the desired temperature range (e.g., 1.9 to 440 K) at a constant heating rate (e.g., 10 K/min).
-
-
Calculation of Heat Capacity: The heat capacity of the sample (Cp,sample) is calculated at each temperature using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (Heating Rate * msample) * Cp,std * (mstd / (DSCstd - DSCbaseline)) where DSC is the measured heat flow, and m is the mass for the sample and the standard.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the enthalpy of combustion of this compound using bomb calorimetry.
Caption: Workflow for Bomb Calorimetry.
References
A Technical Guide to the Solubility of L-Ribopyranose in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-ribopyranose, a key pentose sugar, in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in various research and development fields, including drug formulation and biochemical assays. This document compiles available quantitative data, details relevant experimental protocols for solubility determination, and presents logical workflows through diagrams to aid in experimental design.
This compound: An Overview
L-ribose, the enantiomer of the naturally abundant D-ribose, exists in solution as an equilibrium mixture of its pyranose and furanose anomers, as well as a minor open-chain aldehyde form. In aqueous solutions, the pyranose forms, α-L-ribopyranose and β-L-ribopyranose, are predominant. For the purposes of this guide, "this compound" will refer to this equilibrium mixture, with the understanding that the pyranose form is the major component. The solubility of enantiomers, such as L- and D-ribose, is identical in achiral solvents. Therefore, where direct data for L-ribose is unavailable, data for D-ribose is provided as a reliable equivalent.
Quantitative Solubility Data
The solubility of this compound varies significantly with the polarity of the solvent. The following table summarizes the available quantitative solubility data. It is important to note that temperature plays a crucial role in solubility, and where available, this is specified.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | ~700 g/L |
| Room Temperature | ≥ 100 mg/mL | |
| Methanol | 10 | 18.3 g/kg |
| 20 | 22.8 g/kg | |
| 30 | 28.1 g/kg | |
| 40 | 34.5 g/kg | |
| Ethanol | 10 | 1.8 g/kg |
| 20 | 2.5 g/kg | |
| 30 | 3.5 g/kg | |
| 40 | 4.8 g/kg | |
| 2-Propanol | 10 | 0.2 g/kg |
| 20 | 0.3 g/kg | |
| 30 | 0.4 g/kg | |
| 40 | 0.6 g/kg | |
| 1-Propanol | 10 | 0.4 g/kg |
| 20 | 0.6 g/kg | |
| 30 | 0.8 g/kg | |
| 40 | 1.1 g/kg | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 30 - 100 mg/mL |
| Acetone | 20 | 0.1 g/kg |
| Ethyl Acetate | 20 | < 0.1 g/kg |
| Acetonitrile | 20 | < 0.1 g/kg |
| Dichloromethane | 20 | < 0.1 g/kg |
| 1-Hexane | 20 | < 0.1 g/kg |
| Ether | Room Temperature | Insoluble |
Note: Data for methanol, ethanol, propanols, and other organic solvents are derived from studies on D-ribose and are considered equivalent for L-ribose in these achiral solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for many experimental and developmental processes. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method
The gravimetric method is a direct and widely used technique for determining the solubility of a solid in a liquid.[1][2] It involves preparing a saturated solution, separating a known amount of the solution, removing the solvent by evaporation, and weighing the remaining solute.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Pre-weighed evaporation dish or vial
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. This may take several hours.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Filter the withdrawn sample to remove any remaining solid particles.
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the this compound).
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it.
-
Calculate the mass of the dissolved this compound and express the solubility in the desired units (e.g., g/L, mg/mL).
Spectrophotometric Method (Phenol-Sulfuric Acid)
This indirect method determines the concentration of this compound in a saturated solution using a colorimetric reaction.[3][4] The phenol-sulfuric acid method is a common assay for total soluble sugars.
Materials:
-
Saturated this compound solution (prepared as in the gravimetric method)
-
Phenol solution (5% w/v)
-
Concentrated sulfuric acid
-
UV-Vis spectrophotometer
-
Standard solutions of this compound of known concentrations
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Prepare a saturated solution of this compound in the desired solvent and filter it.
-
Dilute the saturated solution with an appropriate solvent (usually water) to a concentration that falls within the range of the standard curve.
-
To a small volume of each standard and the diluted sample, add the phenol solution.
-
Carefully add concentrated sulfuric acid to the mixture. The reaction is highly exothermic.
-
After the color develops, measure the absorbance of the solutions at 490 nm using a spectrophotometer.
-
Plot a standard curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the standard curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.[5][6][7]
Materials:
-
Saturated this compound solution (prepared as in the gravimetric method)
-
HPLC system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD)
-
Appropriate HPLC column for carbohydrate analysis (e.g., an amino-bonded or ligand-exchange column)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Standard solutions of this compound of known concentrations
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Prepare a saturated solution of this compound in the desired solvent and filter it through a 0.22 µm syringe filter.
-
Dilute the saturated solution with the mobile phase to a concentration within the linear range of the detector.
-
Inject the standard solutions and the diluted sample into the HPLC system.
-
Integrate the peak corresponding to this compound for each chromatogram.
-
Create a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and key concepts related to this compound solubility.
Caption: Workflow for determining solubility via the gravimetric method.
Caption: Workflow for spectrophotometric determination of solubility.
Caption: Workflow for HPLC-based solubility determination.
Caption: Interconversion of L-ribose forms in aqueous solution.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]
- 3. protocols.io [protocols.io]
- 4. Total Soluble Sugar Quantification from Ethanolic Plant Extracts [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
The Unseen Architects: A Technical Guide to the Biological Roles of L-Sugars in Extremophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extremophiles, organisms that thrive in environments hostile to most life, possess unique biochemical adaptations. Among these are the often-overlooked L-sugars, enantiomers of the more common D-sugars that form the backbone of terrestrial life. This technical guide delves into the multifaceted roles of L-sugars in the survival and adaptation of extremophiles. Primarily found as constituents of exopolysaccharides (EPS), these molecules are crucial for maintaining cellular integrity and function under extreme temperatures, salinity, and pH. This document provides a comprehensive overview of the current understanding of L-sugar distribution, their functional significance as structural components and potential signaling molecules, and their metabolic pathways in these resilient organisms. Detailed experimental protocols for the characterization of L-sugar-containing polymers are provided, alongside a quantitative analysis of their impact on extremophile physiology. This guide aims to be an essential resource for researchers exploring novel avenues in drug development, biotechnology, and astrobiology, leveraging the unique properties of these remarkable biomolecules.
Introduction: The Significance of L-Sugars in Extreme Environments
While D-sugars are the primary carbohydrates utilized by most life on Earth, a select group of organisms, particularly those inhabiting extreme environments, incorporate L-sugars into their cellular structures. These L-sugars, once considered biological rarities, are now recognized as key players in the survival strategies of extremophiles. Their primary role is as integral components of exopolysaccharides (EPS), which form a protective layer around the cell. This guide will explore the known and potential biological functions of L-sugars in thermophiles, halophiles, psychrophiles, and other extremophilic microorganisms.
L-Sugars as a Component of the Extremophile Armor: Exopolysaccharides
The most well-documented role of L-sugars in extremophiles is their incorporation into exopolysaccharides (EPS).[1][2] These complex carbohydrate polymers encapsulate the cells, forming a barrier against a variety of environmental stressors.
Structural Diversity and Composition of L-Sugar-Containing EPS
L-sugars such as L-rhamnose and L-fucose are frequently identified as key components of the repeating units of bacterial and archaeal EPS.[1][3] The specific monosaccharide composition of EPS varies significantly between different species of extremophiles and can even change in response to environmental conditions.
Table 1: Monosaccharide Composition of Exopolysaccharides from Various Extremophiles
| Extremophile Species | Environment | Major Monosaccharides in EPS | L-Sugar Component(s) | Reference |
| Sulfolobus acidocaldarius | Thermoacidophile | Mannose, Glucose, Ribose, Glucosamine, Rhamnose | L-Rhamnose | [4] |
| Thermococcus litoralis | Hyperthermophile | Mannose | Not specified | [5] |
| Haloferax volcanii | Halophile | Glucose, Galactose, Mannose, Glucuronic Acid, Rhamnose | L-Rhamnose | [6] |
| Weisella cibaria | (Not specified) | Glucose, Galactose, Rhamnose | L-Rhamnose | [7] |
| Lactobacillus rhamnosus | (Not specified) | Glucose, Galactose, Rhamnose | L-Rhamnose | [8] |
Note: The table presents a selection of extremophiles and other relevant bacteria where L-sugars have been identified in their EPS. The presence of L-isomers is explicitly stated where the source provides this information.
Functional Roles of L-Sugar-Containing EPS
The presence of L-sugars within the EPS of extremophiles contributes to their remarkable resilience in several ways:
-
Structural Integrity and Biofilm Formation: EPS provides a structural scaffold for microbial communities, facilitating the formation of biofilms.[9][10] This is crucial for colonization of surfaces and protection from physical stresses. The unique stereochemistry of L-sugars may contribute to novel polysaccharide conformations, enhancing the physical properties of the biofilm matrix.
-
Protection from Desiccation and Osmotic Stress: The hydrophilic nature of EPS helps to retain water, preventing cellular dehydration in hypersaline or arid environments.[11][12] Sugars, in general, are known to act as osmoprotectants, and the inclusion of L-sugars in the EPS matrix likely contributes to this protective function.[13][14]
-
Thermostability: In thermophiles and hyperthermophiles, the EPS layer is thought to contribute to the stability of the cell envelope at high temperatures. While direct evidence for the specific role of L-sugars in this is still emerging, the overall stability of proteins and other macromolecules is known to be enhanced by sugars.[15][16]
-
Resistance to Enzymatic Degradation: The presence of L-sugars can render the EPS resistant to degradation by common glycosidases, which are typically specific for D-sugars. This provides a significant survival advantage by preserving the protective EPS layer.
Metabolic Pathways of L-Sugars in Extremophiles
The ability to incorporate L-sugars into cellular structures necessitates the presence of specific metabolic pathways for their synthesis or acquisition and subsequent activation.
L-Rhamnose Metabolism
The biosynthesis of dTDP-L-rhamnose, the activated form of L-rhamnose, is a well-conserved pathway in both bacteria and archaea.[17][18] In the halophilic archaeon Haloferax volcanii, the pathway for dTDP-L-rhamnose synthesis has been elucidated and involves a series of enzymatic steps starting from glucose-1-phosphate.[6] Furthermore, the catabolism of L-rhamnose has been described in Haloferax volcanii, proceeding via an oxidative pathway to pyruvate and L-lactate.[15]
L-Fucose Metabolism
The catabolism of L-fucose has been studied in various bacteria and involves its conversion to L-fuculose, which is then phosphorylated and cleaved into dihydroxyacetone phosphate and L-lactaldehyde.[19][20][21][22][23][24] While this pathway has not been extensively characterized in extremophiles, the presence of L-fucose in their EPS suggests that similar metabolic capabilities exist. A novel L-fucose metabolic pathway has also been discovered in anaerobic bacteria.[24]
L-Sugars in Cellular Regulation
Beyond their structural roles, there is emerging evidence that L-sugars and their metabolic intermediates may be involved in cellular regulation in extremophiles.
Transcriptional Regulation
In bacteria, the metabolism of L-sugars is often tightly regulated at the transcriptional level.[25][26] For example, in Escherichia coli, the expression of genes for L-rhamnose and L-fucose catabolism is induced by the respective sugars.[27] In the archaeon Haloferax volcanii, a transcriptional activator, RhcR, controls the expression of the L-rhamnose catabolism genes, with an intermediate of the pathway acting as the inducer molecule.[15] It is plausible that similar regulatory circuits exist in other extremophiles, allowing them to respond to the availability of L-sugars in their environment.
Quorum Sensing and Biofilm Formation
Cell-to-cell communication, or quorum sensing, is crucial for coordinating social behaviors in bacteria, including biofilm formation.[10][28] The composition of the EPS, which can include L-sugars, can influence the physical properties of the biofilm and potentially modulate quorum sensing signaling.[9][29][30] While direct evidence for L-sugars as primary signaling molecules in extremophiles is currently limited, their role in structuring the biofilm matrix suggests an indirect influence on these communication pathways.
Experimental Protocols
The study of L-sugars in extremophiles requires robust and accurate methodologies for their extraction, quantification, and characterization.
Extraction and Purification of Exopolysaccharides (EPS)
A common method for isolating EPS from bacterial cultures involves ethanol precipitation.[8][26]
Protocol 1: Ethanol Precipitation of EPS
-
Cell Removal: Centrifuge the microbial culture (e.g., 8,000 x g for 20 minutes at 4°C) to pellet the cells.
-
Protein Precipitation: To the cell-free supernatant, add trichloroacetic acid (TCA) to a final concentration of 4% (w/v) and incubate at 4°C for 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 30 minutes at 4°C to remove the precipitated proteins.
-
EPS Precipitation: Add three volumes of cold absolute ethanol to the supernatant and incubate at -20°C overnight to precipitate the crude EPS.
-
Collection and Washing: Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the EPS pellet. Wash the pellet twice with 70% ethanol to remove residual salts and monosaccharides.
-
Drying and Solubilization: Air-dry the EPS pellet and dissolve it in a minimal amount of deionized water.
-
Dialysis: Dialyze the EPS solution against deionized water for 48 hours at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 12-14 kDa) to remove low molecular weight contaminants.
-
Lyophilization: Freeze-dry the dialyzed EPS solution to obtain a purified EPS powder.
Monosaccharide Composition Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the monosaccharide composition of purified EPS.[6][7][11][17][24]
Protocol 2: GC-MS Analysis of EPS Monosaccharide Composition
-
Hydrolysis: Hydrolyze a known amount of purified EPS (e.g., 5-10 mg) with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours in a sealed tube.
-
TFA Removal: Evaporate the TFA under a stream of nitrogen or by lyophilization.
-
Reduction: Reduce the resulting monosaccharides to their corresponding alditols by adding 1 M sodium borohydride in 1 M ammonium hydroxide and incubating at room temperature for 1 hour.
-
Acetylation: Acetylate the alditols by adding acetic anhydride and incubating at 100°C for 1 hour.
-
Extraction: After cooling, extract the alditol acetates into an organic solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject the extracted alditol acetates into a GC-MS system. Identify the monosaccharides based on their retention times and mass spectra compared to known standards. Quantify the relative abundance of each monosaccharide based on the peak areas.
Assessment of Protein Thermal Stability
Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of proteins.[4][27][31][32] This can be used to assess the protective effects of L-sugars on proteins from thermophiles.
Protocol 3: Determination of Protein Thermal Stability by DSC
-
Sample Preparation: Prepare solutions of the purified protein in a suitable buffer with and without the addition of the L-sugar to be tested. Ensure the protein concentration is accurately determined.
-
DSC Instrument Setup: Load the protein solution into the sample cell and the corresponding buffer (with or without the L-sugar) into the reference cell of the DSC instrument.
-
Thermal Scan: Set the instrument to scan over a desired temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature. The melting temperature (Tm), which is the midpoint of the unfolding transition, is determined from the resulting thermogram. An increase in Tm in the presence of the L-sugar indicates a stabilizing effect.
Quantitative Data on the Effects of L-Sugars
While quantitative data directly linking L-sugar composition to the survival of extremophiles is still an active area of research, some studies provide valuable insights into the protective effects of sugars in general.
Table 2: Quantitative Effects of Sugars on Biomolecule Stability and Cell Survival
| Parameter | System | Sugar(s) | Concentration | Observed Effect | Reference |
| Protein Thermal Stability (ΔTm) | Lysozyme | Sorbitol | 50% (w/w) | +18.5°C | [15] |
| Protein Thermal Stability (ΔTm) | Ovalbumin | Sucrose | 50% (w/w) | +10.5°C | [15] |
| Cell Viability (Post-thaw) | Mammalian Oocytes | Raffinose | (Intra- & Extracellular) | 83.9% survival | [13] |
| Cell Viability (Storage) | Lactobacillus bulgaricus | Fructose, Lactose, Mannose | (in growth medium) | Enhanced survival during storage | [33] |
Note: This table includes data on various sugars to illustrate the general principles of their protective effects. Further research is needed to quantify the specific contributions of L-sugars in extremophiles.
Future Directions and Applications
The study of L-sugars in extremophiles is a rapidly evolving field with significant potential for biotechnological and pharmaceutical applications.
-
Novel Drug Development: The unique metabolic pathways for L-sugars in extremophiles could be targets for novel antimicrobial agents.
-
Biomaterials: The distinct properties of L-sugar-containing EPS could be exploited for the development of novel hydrogels, emulsifiers, and stabilizers for the food, cosmetic, and pharmaceutical industries.
-
Astrobiology: The presence of L-sugars in organisms thriving in extreme environments has implications for the search for life beyond Earth, suggesting that alternative biochemistries may be possible.
Conclusion
L-sugars are far from being mere biological curiosities; they are fundamental to the survival and adaptation of many extremophilic organisms. As integral components of their protective exopolysaccharide layers, L-sugars contribute to structural integrity, resistance to environmental stresses, and potentially play roles in cellular regulation. The elucidation of their metabolic pathways and the quantification of their effects on cellular processes are opening up new avenues for scientific exploration and technological innovation. This guide provides a foundational understanding of these fascinating molecules and a practical framework for their further investigation, encouraging the scientific community to delve deeper into the sweet secrets of life in the extreme.
References
- 1. Biodiversity of Exopolysaccharides Produced by Streptococcus thermophilus Strains Is Reflected in Their Production and Their Molecular and Functional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Growth Physiology of the Hyperthermophilic Archaeon Thermococcus litoralis: Development of a Sulfur-Free Defined Medium, Characterization of an Exopolysaccharide, and Evidence of Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloferax volcanii N-Glycosylation: Delineating the Pathway of dTDP-rhamnose Biosynthesis | PLOS One [journals.plos.org]
- 7. Structural Characterization and Biological Properties Analysis of Exopolysaccharides Produced by Weisella cibaria HDL-4 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of glucose concentrations on biofilm formation, motility, exoprotease production, and quorum sensing in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Insights on the role of cryoprotectants in enhancing the properties of bioinks required for cryobioprinting of biological constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sucrose, maltodextrin and inulin efficacy as cryoprotectant, preservative and prebiotic – towards a freeze dried Lactobacillus plantarum topical probiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryopreservation of Mammalian Oocytes by Using Sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common Source of Cryoprotection and Osmoprotection by Osmolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. l-Rhamnose catabolism in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Natural and altered induction of the L-fucose catabolic enzymes in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 22. L-fucose catabolic process Gene Ontology Term (GO:0042355) [informatics.jax.org]
- 23. Frontiers | Comparative Analysis of L-Fucose Utilization and Its Impact on Growth and Survival of Campylobacter Isolates [frontiersin.org]
- 24. asiaresearchnews.com [asiaresearchnews.com]
- 25. Principles of transcriptional regulation and evolution of the metabolic system in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. The Role of the Insulin/Glucose Ratio in the Regulation of Pathogen Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. discovery.researcher.life [discovery.researcher.life]
- 32. m.youtube.com [m.youtube.com]
- 33. researchgate.net [researchgate.net]
L-Ribopyranose: A Plausible Prebiotic Building Block for the Origins of Life
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of life from a prebiotic chemical world remains one of the most profound questions in science. Central to this inquiry is the "RNA world" hypothesis, which posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule before the advent of DNA and proteins. The formation of RNA necessitates the availability of its constituent building blocks, including a five-carbon sugar, ribose. While D-ribose is the exclusive enantiomer found in modern biological systems, prebiotic synthesis would have likely produced a racemic mixture of both D- and L-ribose. This technical guide explores the role of L-ribopyranose, the left-handed enantiomer of ribose, as a crucial, albeit often overlooked, component in the prebiotic chemical landscape. We delve into its synthesis, stability, and potential incorporation into primordial informational polymers, providing a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development.
Prebiotic Synthesis of this compound
The most widely accepted model for the prebiotic synthesis of ribose is the formose reaction, a complex network of reactions that produces a variety of sugars from simple starting materials like formaldehyde. Under plausible prebiotic conditions, this reaction is not stereoselective, leading to the formation of a racemic mixture of pentoses, including this compound.
The Formose Reaction
The formose reaction begins with the dimerization of formaldehyde (CH₂O) to glycolaldehyde, which then undergoes a series of aldol additions and isomerizations to build larger sugar molecules. The reaction is often catalyzed by alkaline conditions and various minerals. While the overall yield of ribose in the formose reaction is typically low (often less than 1%), it represents a plausible naturalistic pathway to pentoses on the early Earth.[1][2]
A generalized reaction network for the formose reaction leading to pentoses is illustrated below:
Enantioselective Synthesis
A significant challenge in prebiotic chemistry is explaining the homochirality of biological molecules. While the formose reaction itself is not enantioselective, studies have shown that the presence of chiral catalysts can influence the stereochemistry of the resulting sugars. Chiral dipeptides, for instance, have been shown to induce enantiomeric excesses in pentose synthesis. In the presence of LL-dipeptides, ribose has been observed with a significant D-enantiomeric excess (ee) of up to 44%, while lyxose showed an L-ee of up to 66%.[3] This suggests that local chiral environments on the early Earth could have led to enrichments of one enantiomer over the other, including this compound.
The table below summarizes quantitative data from various prebiotic pentose synthesis experiments.
| Experiment Description | Pentose(s) | Catalyst/Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Formose reaction | Racemic Ribose | Concentrated formaldehyde (≥0.15 M) | < 1% | ~0% | [1] |
| Formose reaction with glycerolphosphate | Racemic Ribose-2,4-diphosphate | Formaldehyde | up to 23% | ~0% | [4] |
| Aldol condensation | D-Ribose | LL-dipeptide catalyst | Not specified | ≤ 44% D-ee | [3] |
| Aldol condensation | L-Lyxose | LL-dipeptide catalyst | Not specified | ≤ 66% L-ee | [3] |
| Aldol condensation | L-Arabinose | LL-dipeptide catalyst | Not specified | ≤ 8% L-ee | [3] |
Stability of this compound in Prebiotic Environments
A major obstacle for the accumulation of ribose on the prebiotic Earth is its inherent instability, particularly in aqueous environments. However, certain minerals, most notably borates, have been shown to stabilize ribose by forming complexes with its cis-diols. This stabilization is crucial for allowing ribose to persist long enough to participate in subsequent reactions. This protective mechanism would apply equally to both D- and this compound.
Subsequent Reactions: Phosphorylation and Glycosidic Bond Formation
For this compound to be a building block of a primordial genetic polymer, it must undergo phosphorylation and form a glycosidic bond with a nucleobase.
Phosphorylation
Phosphorylation is the formation of a phosphate ester. In a prebiotic context, this reaction is thermodynamically unfavorable in bulk water. However, experiments have demonstrated that the phosphorylation of sugars can occur spontaneously in aqueous microdroplets, with yields for D-ribose-1-phosphate reaching over 6%.[5] Another plausible prebiotic route involves the use of condensing agents like urea in the presence of borate, which can guide the regioselective phosphorylation of ribose at the 5'-hydroxyl group.
Glycosidic Bond Formation
The formation of the N-glycosidic bond between the anomeric carbon of the sugar and a nucleobase is another critical step. This reaction is also challenging in an aqueous environment. However, plausible prebiotic scenarios have been proposed, such as reactions in the dry state at elevated temperatures, catalyzed by divalent metal ions like Mg²⁺.[6] Furthermore, ribonucleosides have been shown to form in aqueous microdroplets containing ribose, phosphoric acid, and a nucleobase.[7][8]
The overall pathway from prebiotic precursors to L-ribonucleosides can be visualized as follows:
Experimental Protocols
This section provides generalized methodologies for key experiments based on published literature.
Synthesis of Pentoses via the Formose Reaction
Objective: To synthesize a mixture of pentoses, including ribose, from formaldehyde under prebiotic-like conditions.
Materials:
-
Formaldehyde solution (e.g., 0.15 M)
-
Calcium hydroxide (Ca(OH)₂) or another suitable catalyst
-
Deionized water
-
Reaction vessel
Procedure:
-
Prepare an aqueous solution of formaldehyde at the desired concentration.
-
Add the catalyst (e.g., a saturated solution of Ca(OH)₂) to achieve an alkaline pH.
-
Maintain the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction over time, taking aliquots for analysis.
-
Quench the reaction by neutralization with an acid.
-
Analyze the product mixture for the presence of pentoses using techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., to aldononitrile acetates).[9]
Phosphorylation of Ribose in Aqueous Microdroplets
Objective: To achieve the abiotic phosphorylation of ribose in a microdroplet environment.
Materials:
-
D/L-Ribose (e.g., 15 mM)
-
Phosphoric acid (e.g., 15 mM)
-
Deionized water
-
Electrospray ionization (ESI) source coupled to a mass spectrometer
Procedure:
-
Prepare an aqueous solution containing ribose and phosphoric acid.
-
Generate aqueous microdroplets from the bulk solution using an ESI source.
-
Analyze the composition of the microdroplets in real-time using mass spectrometry to detect the formation of ribose-phosphate.[5]
Glycosidic Bond Formation
Objective: To form N-glycosidic bonds between ribose and nucleobases.
Materials:
-
D/L-Ribose
-
Nucleobase (e.g., adenine, uracil)
-
Divalent metal salt (e.g., MgCl₂) as a catalyst (optional)
-
Reaction vessel suitable for heating under dry conditions
Procedure:
-
Mix the ribose and nucleobase in a reaction vessel.
-
If using a catalyst, add the divalent metal salt.
-
Evaporate the solvent to create a dry or semi-dry state.
-
Heat the mixture at an elevated temperature (e.g., 70-85°C) for a specified period.
-
Redissolve the reaction mixture in a suitable solvent.
-
Analyze the products for the presence of ribonucleosides using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.[6]
Conclusion and Future Directions
The evidence strongly suggests that this compound was a component of the prebiotic chemical inventory. Its synthesis via the formose reaction and stabilization by minerals like borate would have made it available for subsequent chemical evolution. While life on Earth ultimately selected for D-ribose, the initial stages of the RNA world may have involved a more heterogeneous collection of sugars, including L-enantiomers. The potential for L-ribonucleosides to form and even polymerize into short oligonucleotides raises intriguing questions about the earliest forms of genetic material.
For researchers in drug development, the study of L-nucleosides and their derivatives offers a rich field for exploration. L-nucleoside analogs are known to have potent antiviral and anticancer properties, and a deeper understanding of their prebiotic origins could inspire the design of novel therapeutic agents.
Future research should focus on:
-
Developing more efficient and selective prebiotic syntheses of L-ribose.
-
Investigating the polymerization of L-ribonucleotides and the properties of the resulting L-RNA.
-
Exploring the potential catalytic activities of L-RNA or mixed D/L-RNA molecules.
By embracing the complexity of the prebiotic world, including the presence of both D- and L-enantiomers of key building blocks like ribose, we can gain a more complete picture of the origins of life and unlock new avenues for therapeutic innovation.
References
- 1. Prebiotic ribose synthesis: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Stereoselective syntheses of pentose sugars under realistic prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prebiotic stereoselective synthesis of purine and noncanonical pyrimidine nucleotide from nucleobases and phosphorylated carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. IBS Publications Repository: Abiotic synthesis of purine and pyrimidine ribonucleosides in aqueous microdroplets [pr.ibs.re.kr]
- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of L-Ribopyranose from L-Arabinose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of L-ribopyranose from L-arabinose. L-ribose, a rare sugar, is a critical chiral building block in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer agents.[1][2] The protocols outlined below are based on established chemical methodologies, offering reliable routes for obtaining this compound for research and development purposes.
Method 1: Molybdenum-Catalyzed Epimerization of L-Arabinose
This method describes the direct conversion of L-arabinose to L-ribose through an epimerization reaction at the C-2 position, facilitated by a molybdenum catalyst.[3][4] This approach is attractive due to its procedural simplicity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | L-Arabinose | [3] |
| Product | L-Ribose | [3] |
| Catalyst | Molybdenum(VI) oxide (MoO₃) | [3] |
| Solvent | 20% Methanol in Water | [3] |
| L-Arabinose Concentration | 100 kg/m ³ | [3] |
| Catalyst Loading | 5 kg/m ³ | [3] |
| Reaction Temperature | 90 °C | [3] |
| Yield of L-Ribose | 22% | [3] |
Experimental Protocol
Materials:
-
L-Arabinose
-
Molybdenum(VI) oxide (MoO₃)
-
Methanol
-
Deionized water
-
Reaction vessel with temperature control and stirring
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification[3][4]
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser, prepare a solution of L-arabinose at a concentration of 100 kg/m ³ in a 20% methanol-water solvent system.
-
Catalyst Addition: To the stirred solution, add molybdenum(VI) oxide to a final concentration of 5 kg/m ³.
-
Epimerization Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with continuous stirring. The progress of the epimerization can be monitored by techniques such as HPLC.
-
Reaction Quench and Catalyst Removal: After the reaction reaches the desired equilibrium (or after a predetermined time), cool the mixture to room temperature. Remove the insoluble molybdenum catalyst by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove methanol and water.
-
Purification: The resulting syrup containing a mixture of L-ribose, unreacted L-arabinose, and other byproducts can be purified using chromatographic techniques. Simulated moving bed (SMB) chromatography with an NH₂-HPLC column has been shown to be effective for separating L-ribose from L-arabinose.[3]
-
Product Characterization: The purified L-ribose should be characterized by standard analytical techniques (e.g., NMR, optical rotation) to confirm its identity and purity.
Method 2: Four-Step Synthesis from a Protected L-Arabinose Derivative
This protocol details a more involved but higher-yielding synthesis of L-ribose from a protected L-arabinose derivative. The key steps involve the protection of hydroxyl groups, followed by a Swern oxidation and a subsequent stereoselective reduction to achieve the inversion of the C-2 hydroxyl group.[5] This method results in a significantly higher overall yield compared to the direct epimerization.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Yield | Reference |
| 1 | Protection of L-Arabinose | (Not specified in abstract) | - | [5] |
| 2 | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | - | [5] |
| 3 | Stereoselective Reduction | (Not specified in abstract) | - | [5] |
| 4 | Deprotection | (Not specified in abstract) | - | [5] |
| Overall | Protected L-Arabinose to L-Ribose | 76.3% | [5] |
Experimental Protocol
(Note: The specific protecting groups and reducing agents were not detailed in the abstract of the primary source. The following is a generalized protocol based on the described transformations.)
Materials:
-
L-Arabinose
-
Appropriate protecting group reagents (e.g., acetone for isopropylidene protection)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
A suitable stereoselective reducing agent (e.g., sodium borohydride with additives for stereocontrol)
-
Anhydrous dichloromethane (DCM)
-
Appropriate acidic solution for deprotection (e.g., aqueous trifluoroacetic acid)
-
Standard laboratory glassware for anhydrous reactions
-
Chromatography supplies for purification
Procedure:
-
Protection of L-Arabinose:
-
Protect the hydroxyl groups of L-arabinose, leaving the C-2 hydroxyl group accessible for oxidation. A common strategy is the formation of an isopropylidene acetal.
-
Dissolve L-arabinose in the appropriate solvent with a suitable catalyst and the protecting group precursor.
-
Stir at the appropriate temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the protected L-arabinose derivative.
-
-
Swern Oxidation of the Protected L-Arabinose:
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM.
-
Add a solution of the protected L-arabinose derivative in anhydrous DCM, maintaining the temperature at -78 °C.
-
After stirring for the appropriate time, add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform an aqueous workup.
-
Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure to yield the crude C-2 ketone.
-
-
Stereoselective Reduction of the Intermediate Ketone:
-
Dissolve the crude ketone in a suitable solvent.
-
Cool the solution to the appropriate temperature for the chosen reducing agent to ensure high stereoselectivity.
-
Add the stereoselective reducing agent portion-wise.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction and perform an appropriate workup.
-
Purify the resulting protected L-ribose derivative by column chromatography.
-
-
Deprotection to Yield L-Ribose:
-
Dissolve the purified protected L-ribose in a suitable solvent system for deprotection (e.g., aqueous acid).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction and remove the solvent under reduced pressure.
-
Purify the final L-ribose product, for example, by recrystallization or chromatography.
-
Visualizations
Logical Workflow for Molybdenum-Catalyzed Epimerization
Caption: Workflow for the epimerization of L-arabinose.
Experimental Workflow for Four-Step Synthesis
Caption: Workflow for the four-step synthesis of L-ribose.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of L-Ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ribose, a rare monosaccharide, is a critical chiral building block in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer therapeutic agents. Traditional chemical synthesis of L-ribose is often complex, costly, and environmentally harsh. Enzymatic synthesis presents a highly specific, efficient, and sustainable alternative. This document provides detailed application notes and protocols for the enzymatic production of L-ribose using various isomerases, with a primary focus on the conversion of the readily available substrate, L-arabinose.
Principle of Enzymatic Synthesis
The predominant biocatalytic route for L-ribose synthesis from L-arabinose is a two-step enzymatic cascade. First, L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (L-AI). Subsequently, L-ribulose is converted to L-ribose through the action of another isomerase, most commonly a mannose-6-phosphate isomerase (MPI) or a D-lyxose isomerase. Other isomerases, such as D-xylose isomerase, have also been shown to catalyze the second step. The overall reaction pathway is depicted below.
Caption: Two-step enzymatic synthesis of L-ribose from L-arabinose.
Data Presentation: Comparison of Isomerases for L-Ribose Synthesis
The selection of enzymes is critical for optimizing the yield and productivity of L-ribose. The following tables summarize the key quantitative data for various isomerases used in the synthesis of L-ribose.
Table 1: L-Arabinose Isomerases (L-AI) for the conversion of L-Arabinose to L-Ribulose
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Metal Ion Requirement |
| Geobacillus thermodenitrificans | 7.0 | 70 | Co²⁺ (1 mM) |
| Alicyclobacillus hesperidum | 6.0 | 70 | Co²⁺ |
| Shigella flexneri | N/A | N/A | N/A |
Table 2: Isomerases for the conversion of L-Ribulose to L-Ribose
| Enzyme | Enzyme Source | Optimal pH | Optimal Temp. (°C) | Metal Ion Requirement | Specific Activity (U/mg) |
| Mannose-6-Phosphate Isomerase (MPI) | Geobacillus thermodenitrificans | 7.0 | 70 | Co²⁺ (1 mM) | N/A |
| Mannose-6-Phosphate Isomerase (MPI) | Bacillus subtilis | 7.5 | 40 | Co²⁺ (0.5 mM) | N/A |
| Mannose-6-Phosphate Isomerase (MPI) - Triple-site variant | Geobacillus thermodenitrificans | 7.0 | 70 | Co²⁺ (1 mM) | N/A |
| Mannose-6-Phosphate Isomerase (MPI) - R142N mutant | Thermus thermophilus | 7.0 | 75 | Cu²⁺ (0.5 mM) | N/A |
| D-Lyxose Isomerase (D-LIase) | Thermoflavimicrobium dichotomicum | 6.0 | 70 | Co²⁺ | N/A |
Table 3: Reported Yields and Productivity for L-Ribose Synthesis
| Enzyme System | Substrate Concentration | L-Ribose Titer (g/L) | Conversion Yield (%) | Volumetric Productivity (g/L/h) | Reference |
| L-AI and MPI from Geobacillus thermodenitrificans | 500 g/L L-arabinose | 118 | 23.6 | 39.3 | [1][2] |
| MPI from Bacillus subtilis | 300 g/L L-ribulose | 213 | 71 | 71 | [3] |
| Triple-site variant MPI from G. thermodenitrificans | 300 g/L L-ribulose | 213 | N/A | 213 | [4] |
| R142N mutant MPI from Thermus thermophilus | 300 g/L L-ribulose | 213 | N/A | 107 | [5] |
| Co-expression of L-AI and D-LIase in E. coli | 500 g/L L-arabinose | 50.3 | 10.0 | N/A | [6] |
Experimental Protocols
The following protocols provide a general framework for the enzymatic synthesis of L-ribose. Optimization of specific parameters may be required depending on the enzyme characteristics and desired scale of production.
Protocol 1: General Two-Step Enzymatic Synthesis of L-Ribose from L-Arabinose
This protocol describes a sequential two-enzyme reaction for the conversion of L-arabinose to L-ribose.
Materials:
-
L-arabinose
-
Purified L-arabinose isomerase (L-AI)
-
Purified mannose-6-phosphate isomerase (MPI) or other suitable isomerase
-
Reaction Buffer (e.g., 50 mM PIPES buffer, pH 7.0)
-
Metal salt solution (e.g., 1 M CoCl₂ or MnCl₂)
-
Reaction vessel with temperature and pH control
-
HPLC system for reaction monitoring
Workflow Diagram:
Caption: Workflow for the two-step enzymatic synthesis of L-ribose.
Procedure:
-
Step 1: Isomerization of L-Arabinose to L-Ribulose
-
Prepare a solution of L-arabinose (e.g., 100-500 g/L) in the reaction buffer.
-
Adjust the pH to the optimum for the L-AI (e.g., pH 7.0).
-
Add the required metal cofactor to its optimal concentration (e.g., 1 mM Co²⁺).[1]
-
Equilibrate the reaction mixture to the optimal temperature for the L-AI (e.g., 70°C).[1]
-
Add the purified L-AI to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.
-
Incubate the reaction with gentle stirring.
-
Monitor the formation of L-ribulose periodically using HPLC. The reaction is typically continued until the concentration of L-ribulose reaches a plateau.
-
-
Step 2: Isomerization of L-Ribulose to L-Ribose
-
Once the first step is complete, adjust the pH of the reaction mixture if necessary to the optimum for the second enzyme (MPI).
-
Add the purified MPI to the reaction mixture.
-
Continue the incubation at the optimal temperature for MPI (e.g., 70°C).[1]
-
Monitor the formation of L-ribose by HPLC.
-
When the concentration of L-ribose no longer increases, terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes).
-
Protocol 2: Co-expression and Whole-Cell Biocatalysis for L-Ribose Production
This protocol utilizes recombinant E. coli cells co-expressing both L-AI and a second isomerase (e.g., D-lyxose isomerase) for a one-pot synthesis of L-ribose from L-arabinose.[6]
Materials:
-
Recombinant E. coli cells co-expressing L-AI and D-LIase
-
L-arabinose
-
Reaction Buffer (e.g., pH 6.0)
-
Metal salt solution (e.g., CoCl₂)
-
Bioreactor or reaction vessel with temperature and pH control
-
Centrifuge
-
HPLC system
Procedure:
-
Cultivation and Induction of Recombinant Cells:
-
Culture the recombinant E. coli strain in a suitable growth medium (e.g., LB broth) with appropriate antibiotics.
-
Induce the expression of the isomerase genes at the mid-log phase of growth with an appropriate inducer (e.g., IPTG).
-
Continue the cultivation for a sufficient period to allow for protein expression.
-
Harvest the cells by centrifugation and wash with the reaction buffer.
-
-
Whole-Cell Bioconversion:
-
Resuspend the harvested cells in the reaction buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).[6]
-
Prepare the L-arabinose solution (e.g., 100-500 g/L) in the same buffer.[6]
-
Combine the cell suspension and the L-arabinose solution in a reaction vessel.
-
Add the metal cofactor (e.g., Co²⁺) to its optimal concentration. The addition of Co²⁺ has been shown to enhance the catalytic activity significantly.[6]
-
Maintain the reaction at the optimal temperature (e.g., 70°C) and pH (e.g., 6.0) with gentle agitation.[6]
-
Monitor the production of L-ribose over time using HPLC analysis of the reaction supernatant.
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Protocol 3: Purification of L-Ribose from the Reaction Mixture
The final reaction mixture contains L-ribose, unreacted L-arabinose, and the intermediate L-ribulose. Purification is necessary to obtain high-purity L-ribose.
Materials:
-
Reaction mixture containing L-ribose
-
Activated carbon
-
Ion-exchange resins (cationic and anionic)
-
Simulated moving bed (SMB) chromatography system or other suitable chromatographic methods
-
Ethanol or other suitable anti-solvent for crystallization
Procedure:
-
Decolorization and Desalting:
-
Add activated carbon to the reaction mixture to remove colored impurities.
-
Filter the solution to remove the activated carbon.
-
Pass the filtrate through a series of cation and anion exchange resins to remove salts and charged impurities.
-
-
Chromatographic Separation:
-
The separation of L-ribose from L-arabinose and L-ribulose can be achieved using simulated moving bed (SMB) chromatography, which is a continuous and efficient separation technique.[7]
-
Alternatively, preparative HPLC can be used for smaller-scale purifications.
-
-
Concentration and Crystallization:
-
Collect the fractions containing pure L-ribose.
-
Concentrate the L-ribose solution under reduced pressure.
-
Induce crystallization by adding an anti-solvent such as ethanol and cooling the solution.
-
Collect the L-ribose crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Conclusion
The enzymatic synthesis of L-ribose offers a promising and sustainable alternative to chemical methods. By selecting appropriate isomerases and optimizing reaction conditions, high titers and productivities of L-ribose can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development and biotechnology to establish and optimize the biocatalytic production of this valuable rare sugar. Further improvements in enzyme engineering and process optimization are expected to enhance the industrial feasibility of enzymatic L-ribose synthesis.
References
- 1. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-ribose production from L-arabinose by using purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Production of l-Ribose from l-Ribulose by a Triple-Site Variant of Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Production of L-Ribose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-ribose, a rare monosaccharide, is a critical chiral precursor for the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer therapeutic agents. Traditional chemical synthesis of L-ribose is often complex, costly, and environmentally challenging. Biocatalytic production offers a promising alternative, leveraging the high specificity and efficiency of enzymes to produce L-ribose from more abundant sugars under milder conditions. This document provides detailed application notes and protocols for the biocatalytic production of L-ribose, focusing on the well-established pathway from L-arabinose and a potential multi-enzyme cascade from L-xylose.
I. Biocatalytic Production of L-Ribose from L-Arabinose
The most documented and efficient biocatalytic route for L-ribose production involves a two-step enzymatic conversion from L-arabinose. The first step is the isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase (L-AI). The second step involves the isomerization of L-ribulose to L-ribose, which can be catalyzed by enzymes such as mannose-6-phosphate isomerase (MPI) or L-ribose isomerase.[1][2]
Enzymatic Pathway from L-Arabinose
Caption: Two-step enzymatic conversion of L-arabinose to L-ribose.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the biocatalytic production of L-ribose from L-arabinose.
Table 1: Performance of L-Arabinose Isomerases (L-AI) for L-Ribulose Production
| Enzyme Source | Recombinant Host | Optimal pH | Optimal Temp. (°C) | Key Findings |
| Geobacillus thermodenitrificans | E. coli | 7.0 | 70 | Used in a two-enzyme system for L-ribose production.[3] |
| Bacillus coagulans NL01 | E. coli | 7.5 | 60 | Exhibited maximal activity at this temperature and pH.[4] |
| Lactobacillus reuteri | E. coli | 6.0 | 65 | Showed maximum activity under these conditions.[5][6] |
| Candida tropicalis (engineered) | - | 4.0 | 30 | Whole-cell biotransformation of L-arabinose.[7] |
Table 2: Performance of Isomerases for L-Ribose Production from L-Ribulose
| Enzyme | Enzyme Source | Recombinant Host | Optimal pH | Optimal Temp. (°C) | Key Findings |
| Mannose-6-Phosphate Isomerase (MPI) | Geobacillus thermodenitrificans | E. coli | 7.0 | 70 | A triple-site variant (W17Q N90A L129F) showed significantly higher activity.[8] |
| Mannose-6-Phosphate Isomerase (MPI) | Bacillus subtilis | E. coli | 7.5 | 40 | Achieved a 70% conversion yield from L-ribulose.[3] |
| L-Ribose Isomerase | Acinetobacter calcoaceticus DL-28 | C. tropicalis | - | 30-40 | Used in an engineered yeast strain for one-pot conversion.[7] |
Table 3: Whole-Cell Bioconversion of L-Arabinose to L-Ribose
| Microorganism | Key Enzymes Expressed | Substrate Conc. (g/L) | Product Conc. (g/L) | Conversion Yield (%) | Time (h) | Volumetric Productivity (g/L/h) |
| Geobacillus thermodenitrificans (purified enzymes) | L-Arabinose Isomerase, Mannose-6-Phosphate Isomerase | 500 | 118 | 23.6 | 3 | 39.3 |
| Candida tropicalis K1 CoSTP2 LsaAraA AcLRI | L-Arabinose Isomerase, L-Ribose Isomerase | 30 | 6.0 | ~20 | 45.5 | ~0.13 |
| Candida tropicalis K1 CoSTP2 LsaAraA AcLRI | L-Arabinose Isomerase, L-Ribose Isomerase | 50 | 9.8 | ~20 | 45.5 | ~0.22 |
| E. coli (resting cells) | L-Arabinose Isomerase, L-Ribose Isomerase | - | - | ~20 | - | 1.84 |
| Lactobacillus plantarum (resting cells) | L-Arabinose Isomerase, L-Ribose Isomerase | - | - | ~20 | - | 1.91 |
Experimental Protocols
Protocol 1: Enzyme Assay for L-Arabinose Isomerase (L-AI)
This protocol is adapted from studies on L-AI from Bacillus coagulans and Lactobacillus reuteri.[4][5]
-
Reaction Mixture Preparation:
-
Prepare a 1 mL reaction mixture containing:
-
100 mM L-arabinose (substrate)
-
50 mM Tris-HCl buffer (pH 7.5) or 50 mM sodium phosphate buffer (pH 6.0)
-
1 mM MnCl₂ or a combination of 1 mM CoCl₂ and 0.5 mM MnCl₂
-
100 µL of appropriately diluted enzyme solution.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 60-65°C) for 10-20 minutes.
-
-
Reaction Termination:
-
Stop the reaction by cooling the samples on ice or by heating to 95°C for 5 minutes.
-
-
Quantification of L-Ribulose:
-
Determine the amount of L-ribulose formed using the cysteine-carbazole-sulfuric-acid method by measuring the absorbance at 560 nm.[4]
-
Alternatively, quantify L-ribulose using High-Performance Liquid Chromatography (HPLC).
-
-
Enzyme Activity Definition:
-
One unit (U) of L-arabinose isomerase activity is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the specified assay conditions.[5]
-
Protocol 2: Enzyme Assay for Mannose-6-Phosphate Isomerase (MPI)
This protocol is based on the characterization of MPI from Geobacillus thermodenitrificans and Bacillus subtilis.[8][9]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture (e.g., 0.5 mL) containing:
-
10 mM L-ribulose (substrate)
-
50 mM PIPES buffer (pH 7.0) or 50 mM EPPS buffer (pH 7.5)
-
1 mM Co²⁺
-
0.05 U/mL of purified enzyme.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 40°C or 70°C) for 10 minutes.
-
-
Reaction Termination:
-
Terminate the reaction by adding trichloroacetic acid to a final concentration of 1%.
-
-
Quantification of L-Ribose:
-
The amount of L-ribose produced can be determined by HPLC analysis.
-
-
Enzyme Activity Definition:
-
One unit (U) of MPI activity is defined as the amount of enzyme required to produce 1 µmol of L-ribose per minute under the specified conditions.[8]
-
Protocol 3: Whole-Cell Bioconversion of L-Arabinose to L-Ribose
This protocol is a generalized procedure based on the bioconversion using engineered Candida tropicalis.[7][10]
-
Strain Cultivation:
-
Cultivate the engineered yeast strain (e.g., C. tropicalis expressing L-AI and L-ribose isomerase) in a suitable growth medium (e.g., YM medium) at 30°C.
-
-
Fermentation:
-
Inoculate the production medium containing a carbon source for growth (e.g., 20 g/L glucose) and the substrate (e.g., 30-50 g/L L-arabinose).
-
Maintain the fermentation at 30°C with shaking.
-
-
Monitoring the Bioconversion:
-
Periodically take samples to monitor cell growth (OD₆₀₀) and the concentrations of L-arabinose, L-ribulose, and L-ribose using HPLC.
-
-
Harvesting and Product Recovery:
-
After the desired conversion is achieved, centrifuge the culture to remove the cells.
-
The supernatant containing L-ribose can be further purified.
-
II. Potential Biocatalytic Pathway for L-Ribose Production from L-Xylose
Direct biocatalytic conversion of L-xylose to L-ribose is not as well-documented as the L-arabinose route. However, a multi-enzyme cascade can be proposed based on known enzymatic reactions. This pathway involves the isomerization of L-xylose to L-xylulose, followed by epimerization to L-ribulose, and finally isomerization to L-ribose.
Proposed Multi-Enzyme Cascade from L-Xylose
References
- 1. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of l-Ribose from l-Ribulose by a Triple-Site Variant of Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Gram-Scale Synthesis of L-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the gram-scale synthesis of L-ribopyranose, a crucial intermediate in the production of L-nucleoside analogues used as antiviral and anticancer drugs.[1][2][3][4] L-ribose is a rare sugar not commonly found in nature, making its efficient synthesis a key area of research.[3][5] The protocols described herein focus on the conversion of the readily available and inexpensive starting material, L-arabinose, to L-ribose through both chemical epimerization and enzymatic conversion methods.
Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of L-ribose from L-arabinose, providing a comparative overview of their efficiencies.
| Method | Starting Material | Key Reagents/Enzymes | Concentration of Starting Material (g/L) | Product Concentration (g/L) | Conversion Yield (%) | Volumetric Productivity (g/L/h) | Reference |
| Chemical Epimerization | L-Arabinose | Molybdenum (VI) oxide (MoO₃) | 100 | Not explicitly stated, yield-based | 22 | Not Applicable | [5] |
| Enzymatic Conversion (Two-Enzyme System) | L-Arabinose | L-arabinose isomerase, mannose-6-phosphate isomerase | 500 | 118 | 23.6 | 39.3 | [6] |
| Enzymatic Conversion (Co-expression System) | L-Arabinose | L-arabinose isomerase (L-AIase), D-lyxose isomerase (D-LIase) | 500 | 50.3 | 10.0 | Not explicitly stated | |
| Whole-Cell Biotransformation | L-Arabinose | Genetically engineered Candida tropicalis | 30 | 6.0 | 20 | Not explicitly stated | [7][8] |
Experimental Protocols
Two primary methodologies for the gram-scale synthesis of L-ribose are detailed below: Chemical Epimerization and a Two-Enzyme Enzymatic Conversion.
Protocol 1: Chemical Epimerization of L-Arabinose
This protocol describes the synthesis of L-ribose from L-arabinose via epimerization catalyzed by molybdenum oxide.[5]
Materials:
-
L-Arabinose
-
Molybdenum (VI) oxide (MoO₃)
-
Methanol
-
Deionized water
-
Reaction vessel with temperature control and stirring
-
Purification system (e.g., simulated moving bed chromatography)[5]
Procedure:
-
Reaction Setup:
-
Prepare a solution of L-arabinose at a concentration of 100 kg/m ³ (100 g/L) in a solvent mixture of 20% methanol in deionized water.
-
Add Molybdenum (VI) oxide (MoO₃) to the solution at a concentration of 5 kg/m ³ (5 g/L).
-
-
Epimerization Reaction:
-
Heat the reaction mixture to 90°C with continuous stirring.
-
Maintain these conditions to allow for the epimerization of L-arabinose to L-ribose. The reaction typically reaches an equilibrium with a yield of approximately 22% L-ribose.[5]
-
-
Product Purification:
-
After the reaction, the mixture will contain L-ribose, unreacted L-arabinose, and other byproducts.
-
Separate L-ribose from the reaction mixture using a suitable chromatographic method. A 3-zone simulated moving bed (SMB) chromatography system equipped with NH₂-HPLC columns has been shown to be effective for this separation.[5]
-
Protocol 2: Enzymatic Synthesis of L-Ribose from L-Arabinose
This protocol details a two-enzyme system for the production of L-ribose from L-arabinose.[6] It involves the isomerization of L-arabinose to L-ribulose by L-arabinose isomerase (AI), followed by the isomerization of L-ribulose to L-ribose by mannose-6-phosphate isomerase (MPI).[6]
Materials:
-
L-Arabinose
-
Purified L-arabinose isomerase (AI) from Geobacillus thermodenitrificans
-
Purified mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans
-
Cobalt chloride (CoCl₂)
-
pH buffer (e.g., phosphate buffer, pH 7.0)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution of L-arabinose at a concentration of 500 g/L in a suitable buffer (pH 7.0).
-
Add Co²⁺ to a final concentration of 1 mM.
-
Add the purified L-arabinose isomerase (8 U/mL) and mannose-6-phosphate isomerase (20 U/mL) to the reaction mixture.
-
-
Enzymatic Reaction:
-
Product Analysis and Purification:
-
Monitor the reaction progress and product formation using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture will contain L-ribose, L-ribulose, and unreacted L-arabinose.[6]
-
Purify L-ribose from the mixture using appropriate chromatographic techniques.
-
Visualizations
Experimental Workflow for L-Ribose Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of L-ribose from L-arabinose.
References
- 1. Biotechnological production of L-ribose from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of L-ribopyranose in Antiviral Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ribose, a rare sugar, serves as a critical chiral precursor for the synthesis of L-nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents. While the furanose form (L-ribofuranose) is more commonly incorporated into biologically active nucleosides due to its presence in natural nucleic acids, the pyranose form (L-ribopyranose) also represents a valuable scaffold for the design of novel antiviral drugs. L-nucleosides often exhibit unique biological properties, including increased metabolic stability and a different spectrum of activity compared to their D-enantiomers. This document provides an overview of the applications of this compound-derived compounds in antiviral drug discovery, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Application Notes
This compound derivatives are primarily investigated for their potential to inhibit viral replication. The core concept lies in the synthesis of L-nucleoside analogues that can act as either chain terminators of viral DNA or RNA synthesis or as inhibitors of essential viral or host cell enzymes required for viral replication.
One notable example of an L-ribose derivative in antiviral research is the benzimidazole L-riboside, 1263W94. This compound has demonstrated potent activity against the Epstein-Barr virus (EBV), a human herpesvirus associated with several malignancies.[1] Unlike many nucleoside analogues that target viral DNA polymerase, 1263W94 appears to have a novel mechanism of action, inhibiting the phosphorylation and accumulation of an essential EBV replicative cofactor, the early antigen D.[1]
Another significant area of application is in the development of compounds that modulate host cell pathways essential for viral replication. For instance, the well-known antiviral drug Ribavirin, an analogue of the L-ribose-containing nucleoside guanosine, inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH).[2][3][4] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are crucial for viral RNA synthesis and capping.[3][5]
Data Presentation
The antiviral activity of this compound derivatives is quantified using several key parameters, including the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀). A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.
Table 1: Antiviral Activity of Benzimidazole L-riboside 1263W94 against Epstein-Barr Virus (EBV) [1]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1263W94 | Epstein-Barr Virus (EBV) | Akata (Burkitt lymphoma) | 0.15 - 1.1 | 55 - 90 | 50 - 100 |
| Acyclovir (ACV) | Epstein-Barr Virus (EBV) | Akata (Burkitt lymphoma) | 10 | >100 | >10 |
Experimental Protocols
General Synthesis of L-Nucleoside Analogues
The synthesis of L-nucleoside analogues from this compound typically involves the protection of the hydroxyl groups, followed by glycosylation with a nucleobase and subsequent deprotection. A modern approach avoids chiral pool starting materials and allows for flexible diversification.[6]
Materials:
-
L-ribose
-
Protecting group reagents (e.g., acetic anhydride, benzoyl chloride)
-
Nucleobase of interest (e.g., uracil, cytosine, purine derivatives)
-
Coupling agents (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Solvents (e.g., acetonitrile, dichloromethane)
-
Deprotection reagents (e.g., sodium methoxide in methanol)
-
Silica gel for column chromatography
Protocol: [6]
-
Protection of L-ribose: Peracetylate L-ribose by treating it with acetic anhydride in the presence of a catalyst (e.g., pyridine) to protect all hydroxyl groups.
-
Glycosylation: Activate the desired nucleobase with a silylating agent like BSA. Couple the silylated nucleobase with the peracetylated this compound in the presence of a Lewis acid catalyst such as TMSOTf in an appropriate solvent like acetonitrile.
-
Purification: Purify the resulting protected L-nucleoside analogue using silica gel column chromatography.
-
Deprotection: Remove the acetyl protecting groups by treating the purified product with a solution of sodium methoxide in methanol.
-
Final Purification: Purify the final deprotected L-nucleoside analogue by recrystallization or column chromatography.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).[7]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock with a known titer
-
Test compound (this compound derivative)
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol: [7]
-
Cell Seeding: Seed host cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-2 hour viral adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the different concentrations of the test compound. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: After incubation, fix the cells with the fixing solution and then stain with the staining solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the concentration of the test compound that reduces the viability of host cells by 50% (CC₅₀).
Materials:
-
Host cells in a 96-well plate
-
Test compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.
-
Treatment: After overnight incubation, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Mandatory Visualization
Caption: Mechanism of IMPDH inhibition by Ribavirin.
Caption: General workflow for antiviral compound evaluation.
References
- 1. Inhibition of Epstein-Barr Virus Replication by a Benzimidazole l-Riboside: Novel Antiviral Mechanism of 5,6-Dichloro-2-(Isopropylamino)-1-β-l-Ribofuranosyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of L-Nucleoside Analogues from L-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-nucleoside analogues are stereoisomers of naturally occurring D-nucleosides and represent a pivotal class of compounds in the development of antiviral and anticancer therapeutics. Their unnatural configuration often imparts resistance to degradation by catabolic enzymes, leading to improved pharmacokinetic profiles and novel mechanisms of action. This document provides detailed protocols and application notes for the synthesis of L-nucleoside analogues, with a focus on utilizing L-ribopyranose as the starting chiral synthon. L-ribose, a rare sugar, serves as an ideal starting material for creating these valuable therapeutic agents.
L-nucleoside analogues have demonstrated significant therapeutic potential. For instance, Lamivudine (3TC) and Emtricitabine (FTC) are L-nucleoside reverse transcriptase inhibitors widely used in the treatment of HIV and Hepatitis B infections. The synthesis of these and other L-nucleoside analogues is a key area of research in medicinal chemistry and drug development.
Synthetic Strategies Overview
The synthesis of L-nucleoside analogues from this compound generally involves three key stages:
-
Protection of this compound: The hydroxyl groups of this compound are protected to prevent unwanted side reactions and to direct the stereochemical outcome of the glycosylation step. Common protecting groups include acetyl, benzoyl, and silyl ethers. The choice of protecting group can influence the reactivity and solubility of the sugar intermediate.
-
Glycosylation: A protected L-ribofuranosyl donor is coupled with a silylated nucleobase (e.g., uracil, cytosine, adenine, guanine) in the presence of a Lewis acid catalyst. This crucial step forms the N-glycosidic bond. The Vorbrüggen glycosylation is a widely employed method for this transformation.
-
Deprotection: The protecting groups on the sugar moiety and the nucleobase are removed to yield the final L-nucleoside analogue.
This workflow is illustrated in the following diagram:
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose (A Protected L-Ribofuranosyl Donor)
This protocol describes the preparation of a key intermediate, a fully protected L-ribofuranose, from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Acetylation of this compound:
-
Suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, ~0.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose as a colorless oil.
-
Quantitative Data Summary:
| Starting Material | Product | Reagents | Reaction Time (h) | Typical Yield (%) |
| This compound | 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | Acetic anhydride, H₂SO₄ | 12 | 85-95 |
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of Protected L-Uridine
This protocol details the coupling of the protected L-ribofuranosyl donor with silylated uracil.
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Silylation of Uracil:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add uracil (1.2 eq), hexamethyldisilazane (HMDS, 3.0 eq), and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear (approximately 2-4 hours), indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Remove excess HMDS under reduced pressure.
-
-
Glycosylation Reaction:
-
Dissolve the silylated uracil in anhydrous acetonitrile.
-
Add 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose (1.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to obtain 2',3',5'-tri-O-acetyl-L-uridine.
-
Quantitative Data Summary:
| Protected Sugar | Nucleobase | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | Uracil | TMSOTf | Acetonitrile | 16-24 | 70-85 |
Protocol 3: Deprotection to Yield L-Uridine
This protocol describes the final deprotection step to obtain the L-nucleoside analogue.
Materials:
-
2',3',5'-tri-O-acetyl-L-uridine
-
Methanolic ammonia (saturated at 0 °C)
-
Methanol
-
Silica gel for column chromatography
-
Dichloromethane/Methanol mixture
Procedure:
-
Ammonolysis:
-
Dissolve the protected L-uridine (1.0 eq) in methanolic ammonia.
-
Stir the solution in a sealed vessel at room temperature for 24 hours.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography using a dichloromethane/methanol gradient to afford pure L-uridine.
-
Quantitative Data Summary:
| Starting Material | Product | Reagent | Reaction Time (h) | Typical Yield (%) |
| 2',3',5'-tri-O-acetyl-L-uridine | L-Uridine | Methanolic Ammonia | 24 | 90-98 |
Signaling Pathways and Logical Relationships
The mechanism of action of many L-nucleoside analogues involves their intracellular phosphorylation to the corresponding 5'-triphosphate, which then acts as a competitive inhibitor or a chain terminator of viral polymerases.
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the laboratory-scale synthesis of L-nucleoside analogues from this compound. These protocols can be adapted for the synthesis of a wide variety of purine and pyrimidine L-nucleosides, which are crucial for the discovery and development of new antiviral and anticancer agents. Researchers are encouraged to optimize reaction conditions for specific target molecules to achieve higher yields and purity. The inherent biological stability and unique activities of L-nucleoside analogues continue to make them a promising area of therapeutic research.
Incorporation of L-Ribopyranose into Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of oligonucleotides with non-natural sugar moieties is a critical strategy in the development of therapeutic and diagnostic nucleic acids. These modifications can enhance properties such as nuclease resistance, hybridization affinity, and cellular uptake, thereby improving the efficacy and pharmacokinetic profiles of oligonucleotide-based drugs.[1] L-ribopyranose, a C-2' epimer of L-ribose in a pyranose form, represents a novel modification that can be incorporated into oligonucleotide chains. This document provides detailed application notes and protocols for the synthesis of this compound-modified oligonucleotides, their characterization, and evaluation of their key biophysical properties. While specific quantitative data for this compound is emerging, the protocols provided are based on established methodologies for the synthesis and analysis of oligonucleotides containing other modified sugar analogs.[2][3][4]
Key Applications
The incorporation of this compound into oligonucleotides offers potential advantages in several areas of drug development and research:
-
Antisense Oligonucleotides (ASOs): Modified oligonucleotides can modulate gene expression by binding to specific mRNA targets. The unique structural conformation of this compound may lead to ASOs with enhanced target affinity and metabolic stability.
-
Small interfering RNAs (siRNAs): Chemical modifications are crucial for the stability and efficacy of siRNAs. This compound incorporation could improve the nuclease resistance of the siRNA duplex, prolonging its gene-silencing activity.
-
Aptamers: These structured oligonucleotides bind to specific targets with high affinity. The introduction of this compound may alter the three-dimensional structure of aptamers, potentially leading to novel binding specificities and improved stability.
-
Diagnostic Probes: The enhanced stability of this compound-modified oligonucleotides makes them promising candidates for the development of robust diagnostic probes for various molecular assays.
Experimental Protocols
Protocol 1: Synthesis of L-Ribopyranosyl Thymine Nucleoside
This protocol outlines the synthesis of a protected L-ribopyranosyl thymine nucleoside, a necessary precursor for phosphoramidite synthesis. The synthesis is adapted from general methods for nucleoside synthesis.[5][6]
Materials:
-
L-ribose
-
Acetic anhydride
-
Pyridine
-
Thymine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide
-
Silica gel for column chromatography
Procedure:
-
Acetylation of L-ribose: To a solution of L-ribose in pyridine, add acetic anhydride dropwise at 0°C. Stir the reaction mixture at room temperature overnight. After completion, quench the reaction with methanol and evaporate the solvents under reduced pressure. Purify the resulting tetra-O-acetyl-L-ribopyranose by silica gel chromatography.
-
Silylation of Thymine: Suspend thymine in anhydrous DCM and add BSA. Reflux the mixture until a clear solution is obtained, indicating the formation of silylated thymine.
-
Glycosylation: Cool the silylated thymine solution to 0°C and add the tetra-O-acetyl-L-ribopyranose. Add TMSOTf dropwise and stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Deprotection: Quench the reaction with aqueous sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent. Dissolve the residue in methanol and add a catalytic amount of sodium methoxide to remove the acetyl protecting groups.
-
Purification: Neutralize the reaction with an acidic resin, filter, and evaporate the solvent. Purify the crude L-ribopyranosyl thymine nucleoside by silica gel chromatography.
Protocol 2: Synthesis of L-Ribopyranosyl Thymine Phosphoramidite
This protocol describes the conversion of the protected L-ribopyranosyl thymine nucleoside into a phosphoramidite building block suitable for solid-phase oligonucleotide synthesis.
Materials:
-
Protected L-ribopyranosyl thymine nucleoside
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
5'-O-DMT Protection: Dissolve the L-ribopyranosyl thymine nucleoside in pyridine and add DMT-Cl in portions. Stir the reaction at room temperature until completion. Quench with methanol, evaporate the solvent, and purify the 5'-O-DMT-protected nucleoside by silica gel chromatography.
-
Phosphitylation: Dissolve the 5'-O-DMT-protected nucleoside in anhydrous DCM. Add DIPEA and then 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C. Stir the reaction at room temperature for a few hours.
-
Work-up and Purification: Quench the reaction with aqueous sodium bicarbonate and extract the product with DCM. Dry the organic layer and evaporate the solvent. Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) to yield the final L-ribopyranosyl thymine phosphoramidite.
Protocol 3: Solid-Phase Synthesis of this compound-Modified Oligonucleotides
This protocol details the incorporation of the this compound phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
L-ribopyranosyl thymine phosphoramidite
-
Standard nucleoside phosphoramidites (A, C, G, T)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (Acetic anhydride/N-methylimidazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration. Install the reagents on an automated DNA/RNA synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle:
-
Deblocking: Removal of the 5'-DMT group from the growing chain.
-
Coupling: Addition of the next phosphoramidite. For the bulky this compound phosphoramidite, a longer coupling time or a double coupling cycle may be necessary to ensure high coupling efficiency.[2]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester linkage to a stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and the phosphate backbone using a suitable deprotection solution (e.g., concentrated ammonium hydroxide or a milder alternative for sensitive modifications).
-
Purification: Purify the crude oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Data Presentation
The following tables summarize expected trends in quantitative data for this compound-modified oligonucleotides based on findings for other sugar-modified analogs. Actual values must be determined experimentally.
Table 1: Coupling Efficiency of Modified Phosphoramidites
| Phosphoramidite Type | Standard Coupling Time (s) | Expected Coupling Efficiency (%) | Extended Coupling Time (s) | Expected Coupling Efficiency with Extended Time (%) |
| Standard Deoxyribonucleoside | 60 | >99 | N/A | N/A |
| 2'-O-Methyl Ribonucleoside | 120 | 98-99 | 240 | >99 |
| L-Ribopyranosyl Nucleoside (Predicted) | 180-300 | 95-98 | 360-600 (or double coupling) | >98 |
Note: The bulkier nature of pyranose sugars may necessitate longer coupling times or double coupling to achieve efficiencies comparable to standard phosphoramidites.[2]
Table 2: Thermal Stability (Tm) of Modified Oligonucleotides
| Oligonucleotide Duplex | Unmodified Tm (°C) | ΔTm per Modification (°C) (vs. DNA/RNA) |
| DNA:RNA | 55.0 | +1.5 to +2.5 (for 2'-O-Me) |
| DNA:this compound-RNA (Predicted) | 55.0 | +1.0 to +3.0 |
| RNA:RNA | 65.0 | +1.0 to +2.0 (for 2'-O-Me) |
| RNA:this compound-RNA (Predicted) | 65.0 | +0.5 to +2.5 |
Note: Sugar modifications that favor an A-form helix, such as 2'-O-methyl, generally increase the thermal stability of duplexes with RNA. The impact of this compound is predicted to be similar.[7]
Table 3: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Type | Nuclease | Half-life (t1/2) | Fold Increase in Stability (vs. Unmodified) |
| Unmodified DNA | 3'-Exonuclease | ~1 min | 1 |
| Phosphorothioate DNA (3' end-capped) | 3'-Exonuclease | > 120 min | >120 |
| 2'-O-Methyl RNA | Endonuclease | Significantly increased | 5-10 |
| This compound-modified (Predicted) | Exo- and Endonucleases | Significantly increased | >10 |
Note: Modifications to the sugar moiety are known to confer significant resistance to nuclease degradation.[1][8]
Visualizations
Workflow for Synthesis of this compound Phosphoramidite
Caption: Workflow for the synthesis of L-ribopyranosyl thymine phosphoramidite.
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Post-Synthesis Workflow
Caption: Post-synthesis processing and analysis of modified oligonucleotides.
Conclusion
The incorporation of this compound into oligonucleotides presents a promising avenue for the development of novel nucleic acid-based therapeutics and diagnostics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, purify, and characterize these modified oligonucleotides. While further experimental work is required to fully elucidate the specific properties of this compound-containing oligonucleotides, the methodologies outlined here, based on established principles of modified oligonucleotide chemistry, offer a solid foundation for their successful implementation in research and drug development programs.
References
- 1. synoligo.com [synoligo.com]
- 2. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. madridge.org [madridge.org]
- 6. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. sg.idtdna.com [sg.idtdna.com]
L-Ribopyranose: A Versatile Chiral Precursor in the Synthesis of Bioactive Molecules
Introduction
L-ribopyranose, the unnatural enantiomer of the ubiquitous D-ribose, serves as a critical chiral building block in modern organic synthesis. Its unique stereochemical arrangement provides a valuable starting point for the asymmetric synthesis of a wide array of bioactive molecules, most notably L-nucleoside analogues. These analogues have demonstrated significant therapeutic potential as antiviral and anticancer agents, driving the demand for efficient and stereoselective synthetic routes utilizing this compound. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chiral precursors in organic synthesis, intended for researchers, scientists, and professionals in drug development.
Applications of this compound in Organic Synthesis
The primary application of this compound lies in its conversion to L-ribofuranose derivatives, which are subsequently used in the synthesis of L-nucleosides. These L-nucleosides are often potent inhibitors of viral polymerases and reverse transcriptases, exhibiting antiviral activity against a range of viruses, including HIV and Hepatitis B. The unnatural L-configuration can confer advantages such as increased metabolic stability and reduced toxicity compared to their D-enantiomers.
Beyond nucleosides, this compound derivatives are also employed in the synthesis of other complex chiral molecules, including rare sugars, and as chiral auxiliaries.
Synthesis of L-Ribose
The limited natural availability of L-ribose necessitates its chemical or chemoenzymatic synthesis from more abundant sugars. Key synthetic strategies include:
-
From L-Arabinose: This is a common approach that involves the epimerization of the C2 hydroxyl group of L-arabinose.
-
From D-Ribose: This method involves a multi-step process that effectively inverts the stereochemistry of D-ribose.
Quantitative Data on L-Ribose Synthesis
| Starting Material | Method | Key Steps | Overall Yield (%) | Reference |
| Protected L-Arabinose | Chemical Synthesis | Swern oxidation, stereoselective reduction | 76.3 | [1] |
| D-Ribose | Chemical Synthesis | Protection, reduction, peracetylation, hydrolysis, Swern oxidation, deprotection | 39 | [2] |
| L-Arabinose | Enzymatic | Co-expression of L-arabinose isomerase and D-lyxose isomerase | 20.9 (from 100 g/L) | [3] |
| L-Arabinose | Genetically Engineered Yeast | Fermentation with Candida tropicalis | ~20 | [4] |
Synthesis of L-Nucleoside Analogues from this compound
The crucial step in the synthesis of L-nucleosides is the stereoselective formation of the N-glycosidic bond between the L-ribofuranose derivative and a nucleobase. Common methods include the Vorbrüggen glycosylation and the Mitsunobu reaction.
Quantitative Data on L-Nucleoside Synthesis
| L-Ribose Derivative | Nucleobase | Glycosylation Method | Product | Yield (%) | Reference |
| Unprotected D-Ribose (model) | 6-Chloropurine | Mitsunobu Reaction | β-pyranosyl nucleoside | 22 | [5] |
| 5-O-Tritylribose | Various | Modified Mitsunobu | β-nucleosides | (not specified) | [6][7] |
| Peracylated L-ribofuranose | Thymine/Cytosine | (not specified) | 1-(β-L-ribofuranosyl)thymine/cytosine | (not specified) | |
| 2-deoxy-3,5-di-O-p-toluoyl-α-L-erytropentofuranosyl chloride | Various | (not specified) | L-deoxyribonucleosides | (not specified) |
Experimental Protocols
Protocol 1: Synthesis of L-Ribose from a Protected L-Arabinose Derivative[1]
This four-step synthesis provides L-ribose in a high overall yield.
Step 1: Swern Oxidation of Methyl 3,4-O-isopropylidene-β-L-arabinoside
-
Prepare a solution of oxalyl chloride (1.5 eq) in dry dichloromethane (DCM) at -60°C.
-
Add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise to the solution.
-
After 15 minutes, add a solution of methyl 3,4-O-isopropylidene-β-L-arabinoside (1.0 eq) in dry DCM.
-
Stir the reaction mixture for 15 minutes.
-
Add triethylamine (5.0 eq) and allow the mixture to warm to room temperature.
-
Add water and separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
Step 2: Stereoselective Reduction to Methyl 3,4-O-isopropylidene-β-L-riboside
-
Dissolve the crude ketone from Step 1 in ethanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0°C until completion (monitored by TLC).
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the L-riboside derivative.
Step 3 & 4: Deprotection to L-Ribose
-
Hydrolyze the isopropylidene and methyl glycoside protecting groups using acidic conditions (e.g., aqueous trifluoroacetic acid or Dowex 50W-X8 resin).
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction and remove the solvent under reduced pressure to obtain L-ribose.
Protocol 2: Synthesis of L-Ribose from D-Ribose[2]
This six-step synthesis transforms the readily available D-ribose into its L-enantiomer.
Step 1: Synthesis of 5-O-Trityl-D-ribose
-
Dissolve D-ribose (1.0 eq) in pyridine.
-
Add trityl chloride (1.1 eq) and stir at room temperature until the reaction is complete.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which is purified by chromatography (Yield: ~70%).
Step 2: Reduction to 1-O-Trityl-D-ribitol
-
Dissolve 5-O-Trityl-D-ribose in a suitable solvent (e.g., methanol).
-
Add sodium borohydride (NaBH₄) (excess) and stir until the reduction is complete.
-
Quench the reaction and work up to isolate the polyol.
Step 3: Peracetylation to 1-O-Trityl-2,3,4,5-tetra-O-acetyl-D-ribitol
-
Treat the polyol from Step 2 with acetic anhydride in pyridine to acetylate all hydroxyl groups.
-
Work up the reaction to obtain the peracetylated product.
Step 4: Detritylation to 2,3,4,5-Tetra-O-acetyl-D-ribitol
-
Selectively remove the trityl group using acidic conditions (e.g., HBr in acetic acid).
-
Purify the resulting alcohol.
Step 5: Swern Oxidation to 2,3,4,5-Tetra-O-acetyl-L-ribose
-
Perform a Swern oxidation on the primary alcohol from Step 4 as described in Protocol 1, Step 1. This inverts the stereocenter at C5 of the starting D-ribose, which becomes C1 of the L-ribose product.
Step 6: Deprotection to L-Ribose
-
Hydrolyze the acetate groups using mild basic conditions (e.g., potassium carbonate in ethanol) to yield L-ribose (Yield: ~95% for this step).[2]
Protocol 3: Direct Glycosylation of Ribose with a Nucleobase (Mitsunobu Conditions - Modeled on D-Ribose)[5]
This protocol describes a direct coupling of an unprotected ribose with a nucleobase.
-
To a solution of the nucleobase (e.g., 6-chloropurine, 1.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq) in anhydrous acetonitrile, stir for 15 minutes at room temperature.
-
Cool the solution to 0°C and add diisopropyl azodicarboxylate (DIAD, 2.1 eq) followed by tri-n-butylphosphine (P(n-Bu)₃, 2.0 eq).
-
After 5 minutes, add D-ribose (2.0 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by silica gel chromatography to isolate the nucleoside product.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Synthesis of L-Ribose from L-Arabinose.
Caption: Synthesis of L-Ribose from D-Ribose.
Caption: General Synthesis of L-Nucleosides.
References
- 1. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 3. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of L-Ribopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Ribose is a rare pentose sugar that, unlike its ubiquitous enantiomer D-ribose, does not occur naturally in abundance.[1][2] It serves as a critical chiral building block in the synthesis of L-nucleoside analogues, which are an important class of antiviral and anticancer drugs.[1][2] The accurate and precise quantification of L-ribopyranose is therefore essential for monitoring its enzymatic or chemical synthesis, assessing purity in pharmaceutical preparations, and conducting metabolic studies. This document provides detailed protocols and comparative data for the primary analytical techniques used for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying sugars.[3] For carbohydrates like this compound, which lack a strong chromophore, detection is typically achieved using Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) detectors.[4][5] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high sensitivity without derivatization.[6]
Logical Workflow for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Protocol 1: HPLC with Refractive Index (RI) Detection
This protocol is suitable for quantifying relatively high concentrations of this compound and other non-UV absorbing sugars.
A. Instrumentation & Columns
-
HPLC System with an isocratic pump, autosampler, and column oven.
-
Refractive Index Detector (RID).
-
Column: Aminex HPX-87H or similar ion-exchange column.[5]
-
Guard Column: Corresponding guard column for the analytical column.
B. Reagents & Standards
-
This compound standard (≥99% purity).
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.[5]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 10 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by diluting the stock solution.
C. Chromatographic Conditions
-
Mobile Phase: 5 mM H₂SO₄[5]
-
Flow Rate: 0.5 - 0.6 mL/min[5]
-
Column Temperature: 30 - 60 °C (optimize for best separation)
-
Injection Volume: 10 - 20 µL
-
Detector Temperature: Matched to column temperature or as per manufacturer's recommendation.
-
Run Time: 30 minutes or until all components have eluted.
D. Sample Preparation
-
Dilute liquid samples with HPLC-grade water to fall within the calibration range.
-
For solid samples, perform an aqueous extraction.
-
Centrifuge the sample at >10,000 x g for 10 minutes to remove particulates.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[5]
E. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression on the calibration curve (R² should be >0.99).
-
Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for analyzing complex biological matrices.[7] However, it requires a chemical derivatization step to increase the volatility of the sugar.[8][9]
Workflow for GC-MS Analysis of this compound
Caption: Standard workflow for this compound quantification by GC-MS.
Protocol 2: GC-MS with Trimethylsilyl (TMS) Derivatization
This protocol details the most common derivatization method for sugar analysis by GC-MS.[8]
A. Instrumentation
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer (Electron Impact ionization).
-
Column: DB-5 or equivalent fused silica capillary column (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness).[8][10]
B. Reagents & Standards
-
This compound standard (≥99% purity).
-
Derivatization Reagents: Pyridine, Hexamethyldisilazane (HMDS), and Trimethylchlorosilane (TMCS).[8]
-
Internal Standard (optional but recommended): Sorbitol or a similar sugar alcohol.
-
Solvent: Chloroform or Hexane.
C. Derivatization Procedure
-
Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate to complete dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Add 100 µL of pyridine to the dried residue to dissolve it.
-
Add 68 µL of HMDS and 22 µL of TMCS to the vial.[8]
-
Cap the vial tightly and heat in a water bath or heating block at 70 °C for 30 minutes.[8]
-
After cooling to room temperature, add appropriate amounts of water and chloroform for liquid-liquid extraction.[8]
-
Vortex and centrifuge. Transfer the organic (bottom) layer to an autosampler vial for analysis.
D. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Split Ratio: 10:1 to 35:1, depending on concentration.[7]
-
Oven Temperature Program:
-
MS Conditions:
E. Data Analysis
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify using a calibration curve constructed with derivatized standards. Use selected ion monitoring (SIM) for enhanced sensitivity if needed.
Enzymatic Production Pathway & Quantification
L-ribose can be produced biotechnologically from L-arabinose via a two-step enzymatic process.[1][11] Quantifying the product within this reaction mixture is a common application.
Enzymatic Synthesis of L-Ribose
Caption: Two-step enzymatic pathway for L-ribose production from L-arabinose.[1][11]
Protocol 3: Enzymatic Assay (Coupled Reaction Principle)
While specific commercial kits for this compound are not common, a coupled enzyme assay can be developed. This is an example protocol outline; specific enzymes and conditions would require optimization.
A. Principle This method relies on a specific kinase to phosphorylate L-ribose, consuming ATP. The resulting ADP is then used in a series of coupled reactions that lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
B. Reagents
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂).
-
ATP solution.
-
NADH solution.
-
Phosphoenolpyruvate (PEP).
-
Enzymes:
-
L-ribokinase (or a suitable alternative).
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
-
-
This compound standards.
C. Assay Procedure
-
Prepare a master mix containing buffer, ATP, NADH, PEP, PK, and LDH.
-
In a 96-well plate or cuvette, add a defined volume of the master mix.
-
Add the this compound standard or sample to initiate the reaction. The L-ribokinase should be added last if its stability is a concern.
-
Immediately measure the absorbance at 340 nm (A₃₄₀) over time using a plate reader or spectrophotometer.
-
The rate of decrease in A₃₄₀ is proportional to the concentration of this compound.
D. Data Analysis
-
Calculate the rate of reaction (ΔA₃₄₀/min) for each standard and sample.
-
Create a standard curve by plotting the reaction rate against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Quantitative Data Summary
The selection of an analytical method often depends on the required sensitivity and the sample matrix.[6] The following table summarizes typical performance parameters for the described techniques, based on data for similar monosaccharides.[12][13]
| Parameter | HPLC-RI | GC-MS (TMS Deriv.) | LC-MS/MS |
| Derivatization Required | No | Yes[8] | No |
| Typical Limit of Detection (LOD) | ~0.2 - 0.8 mg/mL[12] | ~0.01 - 0.1 mg/mL | ~22 nM (~3.3 ng/mL)[13] |
| Typical Limit of Quantification (LOQ) | ~0.6 - 1.8 mg/mL[12] | ~0.05 - 0.2 mg/mL | ~28 nM (~4.2 ng/mL)[13] |
| Linear Range | ~1 - 40 mg/mL[12] | Wide (ng/mL to µg/mL) | Wide (nM to µM)[13] |
| Selectivity | Low | High | Very High |
| Throughput | Moderate | Low (due to derivatization) | High |
| Primary Application | QC, high concentration samples | Complex matrices, metabolomics | Trace analysis, bio-samples |
Note: Values are illustrative and based on published data for other sugars. Method-specific validation for this compound is required for accurate determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. tips.sums.ac.ir [tips.sums.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. office2.jmbfs.org [office2.jmbfs.org]
- 13. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of L-Ribopyranose and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ribose and its derivatives are crucial molecules in various biological processes and are key components in the synthesis of antiviral drugs and other therapeutics. As a rare sugar, the accurate and robust analysis of L-ribopyranose is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of these compounds. This document provides detailed application notes and protocols for the HPLC analysis of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development.
Core Concepts in HPLC Analysis of Sugars
The analysis of sugars like this compound by HPLC presents unique challenges due to their high polarity and lack of a strong UV chromophore.[1] Common analytical strategies include Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography, and Reversed-Phase (RP) HPLC following derivatization. The choice of method depends on the specific sample matrix, the derivatives of interest, and the desired sensitivity.
Detectors:
-
Refractive Index (RI) Detector: A universal detector for sugars, but it is sensitive to temperature and pressure fluctuations and not suitable for gradient elution.
-
Evaporative Light Scattering Detector (ELSD): More sensitive than RI detection and compatible with gradient elution, making it suitable for complex mixtures.[2][3]
-
Charged Aerosol Detector (CAD): Offers high sensitivity and is also compatible with gradient elution.
-
UV-Vis Detector: Requires derivatization of the sugar with a UV-absorbing tag.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for the identification and quantification of analytes, including phosphorylated derivatives.[4][5]
Protocol 1: Isocratic HILIC-RI Analysis of this compound
This protocol is suitable for the routine analysis and quantification of this compound in relatively clean samples. It utilizes an amino-based column for good retention and separation of polar sugars.
Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a mixture of 50:50 acetonitrile/water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the sample to fall within the linear range of the detector.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: Amino-functionalized silica column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 40 °C).
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by constructing a calibration curve from the analysis of standard solutions of known concentrations.
-
Quantitative Data Summary
| Compound | Retention Time (min) | Resolution (from Arabinose) | Tailing Factor | Theoretical Plates |
| L-Arabinose | ~10.5 | N/A | ≤ 1.5 | ≥ 2,500 |
| This compound | ~12.0 | ≥ 1.2 | ≤ 1.5 | ≥ 2,500 |
Note: Retention times are approximate and may vary depending on the specific column, system, and exact conditions. The resolution, tailing factor, and theoretical plates are based on USP system suitability requirements for ribose analysis.[6]
Protocol 2: Analysis of this compound and its Derivatives with Pre-Column Derivatization and UV Detection
For enhanced sensitivity and specificity, especially in complex biological matrices, pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by Reversed-Phase HPLC with UV detection is a highly effective method.[5][7]
Methodology
-
Sample Preparation and Derivatization:
-
For complex samples (e.g., from biological matrices), perform an acid hydrolysis (e.g., with trifluoroacetic acid) to release monosaccharides.
-
Accurately transfer the sample or standard solution to a reaction vial.
-
Add 200 µL of 0.3 mol/L sodium hydroxide solution and 160 µL of 0.5 mol/L PMP solution in methanol.
-
Incubate the mixture in a water bath at 70 °C for 30 minutes, then cool to room temperature.
-
Neutralize the solution by adding 200 µL of 0.3 mol/L hydrochloric acid.
-
Filter the derivatized sample through a 0.45 µm filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-35 min: 12-17% B
-
35-36 min: 17-20% B
-
36-45 min: 20% B
-
45-46 min: 20-12% B
-
46-65 min: 12% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 250 nm.
-
-
Data Analysis:
-
Identify the PMP-derivatized this compound and its derivatives by comparing their retention times with those of derivatized standards.
-
Perform quantification using a calibration curve generated from derivatized standards.
-
Quantitative Data Summary for PMP-Derivatized Sugars
| PMP-Derivative | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| Mannose | ~18.5 | 50 | 150 |
| Ribose | ~20.1 | 50 | 150 |
| Rhamnose | ~22.3 | 45 | 140 |
| Glucose | ~25.8 | 60 | 180 |
| Galactose | ~27.2 | 60 | 180 |
| Xylose | ~29.5 | 55 | 165 |
Note: Data is illustrative and based on typical performance for PMP-derivatized monosaccharides. Actual values may vary.
Protocol 3: HPLC-MS/MS Analysis of Phosphorylated L-Ribose Derivatives
This protocol is designed for the highly sensitive and selective analysis of phosphorylated L-ribose derivatives, such as L-ribose-5-phosphate, which are important intermediates in metabolic pathways.
Methodology
-
Sample Preparation:
-
Extract phosphorylated sugars from biological samples using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge the extract to precipitate proteins and other macromolecules.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-MS/MS System and Conditions:
-
HPLC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., Shodex HILICpak VT-50 2D, 2.0 x 150 mm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 100 mM Ammonium Formate in water.
-
Gradient Elution: A gradient from high to low organic content (e.g., 80% to 40% A).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Ribose-5-phosphate precursor ion: m/z 229
-
Product ions: m/z 97 (PO3) and m/z 79 (PO2)
-
-
-
Data Analysis:
-
Identify the phosphorylated derivatives based on their specific retention times and MRM transitions.
-
Quantify using a calibration curve prepared with pure standards.
-
Quantitative Data Summary for Phosphorylated Sugars
| Compound | Retention Time (min) | MRM Transition (m/z) | Linearity (R²) |
| Ribose-5-phosphate | ~8.2 | 229 -> 97 | >0.99 |
| Glucose-6-phosphate | ~9.5 | 259 -> 97 | >0.99 |
| Fructose-6-phosphate | ~10.1 | 259 -> 97 | >0.99 |
Note: Retention times and MRM transitions are illustrative and should be optimized for the specific instrument and conditions.
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: PMP derivatization for enhanced UV detection of this compound.
References
- 1. Ribose and Xylose- ELSD App Note [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shodexhplc.com [shodexhplc.com]
- 5. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shodex.com [shodex.com]
- 7. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of L- and D-Ribose Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribose, a fundamental component of nucleic acids, exists as two enantiomers: D-ribose and L-ribose. While D-ribose is the naturally occurring form and integral to biological systems, L-ribose is a rare sugar with significant potential in pharmaceutical and food industries as a low-calorie sweetener and a precursor for the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer agents. The distinct biological activities of these enantiomers necessitate accurate and reliable methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful technique for achieving this separation.[1] This document provides detailed application notes and protocols for the chiral separation of L- and D-ribose.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the solute enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[2] The different interactions between each enantiomer and the chiral selector result in different retention times, allowing for their separation.
Experimental Protocols
A one-step chiral HPLC method has been developed for the simultaneous separation of enantiomers and anomers of various carbohydrates, including ribose, using a Chiralpak AD-H column.[3][4]
Materials and Reagents
-
Solvents: HPLC-grade hexane, isopropanol, ethanol, acetonitrile, and reagent-grade water.[3][5]
-
Mobile Phase Additive: Trifluoroacetic acid (TFA)
-
Standards: High-purity D-ribose and L-ribose
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)).
Sample Preparation
-
Prepare individual standard solutions of D-ribose and L-ribose by dissolving a known amount in the mobile phase.
-
Prepare a racemic mixture by mixing equal volumes of the D- and L-ribose standard solutions.
-
For unknown samples, dissolve a known amount in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Method
The following methods provide a starting point for the chiral separation of ribose enantiomers. Optimization may be required based on the specific instrumentation and sample matrix.
Method 1: Normal-Phase Chromatography
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm[3]
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)[6]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 25 °C[7]
-
Injection Volume: 10 µL[5]
Method 2: Alternative Normal-Phase Chromatography
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm[3]
-
Mobile Phase: Hexane/Ethanol/TFA (70:30:0.1, v/v/v)[7]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 25 °C[7]
-
Detection: Refractive Index (RI)[3]
-
Injection Volume: 10 µL[5]
Data Presentation
The following table summarizes the reported HPLC conditions for the chiral separation of ribose enantiomers. Please note that retention times can vary between systems.
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Analyte | Retention Time (min) |
| Chiralpak AD-H | Hexane/Ethanol/TFA (70:30:0.1, v/v/v) | 0.5 | 25 | RI | D-Ribose | 10.3 |
| Chiralpak AD-H | Hexane/Ethanol/TFA (70:30:0.1, v/v/v) | 0.5 | 25 | RI | L-Ribose | 11.2 |
| Silica gel (Ribose as CSP) | Hexane/Isopropanol (90:10, v/v) | 0.1 | 30 | UV (254 nm) | Enantiomers of a test analyte | Not specified |
Data synthesized from multiple sources.[6][7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the chiral separation of L- and D-ribose by HPLC.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of L-Ribopyranose for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ribopyranose, a key pentose sugar, plays a crucial role in various biological processes and is a fundamental component of numerous pharmaceuticals. Accurate and reliable quantification of this compound is therefore essential in metabolic studies, quality control of pharmaceuticals, and various stages of drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the inherent low volatility and high polarity of sugars like this compound necessitate a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of this compound. The focus is on the two most common and effective methods: a single-step silylation and a two-step oximation-silylation. These protocols are designed to be readily implemented in a laboratory setting.
Principle of Derivatization for GC-MS Analysis
Derivatization for GC-MS analysis of sugars involves the chemical modification of polar functional groups, primarily hydroxyl (-OH) and carbonyl (C=O) groups. This process increases the volatility of the analyte by reducing intermolecular hydrogen bonding and enhances its thermal stability, preventing degradation at the high temperatures of the GC injector and column.
-
Silylation: This is a widely used derivatization technique where active hydrogens in the hydroxyl groups of the sugar are replaced by a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). While effective, direct silylation of reducing sugars like this compound can result in multiple peaks in the chromatogram due to the presence of different anomers (α and β) and ring forms (pyranose and furanose) in solution.
-
Oximation-Silylation: This two-step method is often preferred for quantitative analysis of reducing sugars as it simplifies the resulting chromatogram.
-
Oximation: The carbonyl group of the open-chain form of the sugar reacts with an oximation reagent, such as hydroxylamine hydrochloride or O-ethylhydroxylamine hydrochloride, to form a stable oxime. This step "locks" the sugar in its open-chain form, preventing the formation of multiple anomeric peaks during the subsequent silylation.
-
Silylation: The hydroxyl groups of the oxime derivative are then silylated as described above. This results in a single, or at most two (syn- and anti-isomers of the oxime), well-defined peaks for each sugar, simplifying quantification and improving accuracy.
-
Quantitative Data Comparison
The choice of derivatization method can significantly impact the quantitative performance of the GC-MS analysis. The following tables summarize key performance parameters for the derivatization of pentoses, providing a basis for method selection.
Table 1: Comparison of Silylation Agents for Pentose Derivatization
| Silylating Agent | Typical Reaction Conditions | Derivatization Efficiency/Yield | Reproducibility (RSD) | Notes |
| BSTFA + 1% TMCS | 60-80°C for 30-60 min | High | < 5% | A very strong and common silylating agent. The catalyst (TMCS) enhances its reactivity. |
| MSTFA | 60-80°C for 30-60 min | Very High | < 5% | Considered one of the strongest silylating agents, often providing slightly higher yields than BSTFA. By-products are highly volatile. |
| HMDS + TMCS | Room temp. or 60°C for ~20-45 min | Good | < 10% | A more economical option, but may result in the formation of ammonium chloride precipitate. |
Data is compiled from various sources and represents typical performance for pentoses. Actual results may vary depending on the specific experimental conditions and matrix.
Table 2: Performance of Two-Step Oximation-Silylation for Pentose Analysis
| Parameter | Value | Reference/Notes |
| Recovery | 95.8 - 121.9% | For a range of sugars using a validated GC-MS method.[1] |
| Intra-day Precision (RSD) | < 15% | For various sugars.[1] |
| Inter-day Precision (RSD) | < 15% | For various sugars.[1] |
| Linearity (R²) | > 0.998 | For a mixture of seven monosaccharides including D-ribose. |
Experimental Protocols
Safety Precautions: Derivatization reagents are often sensitive to moisture and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware and solvents are anhydrous.
Protocol 1: Single-Step Silylation
This protocol is simpler and faster but may result in multiple chromatographic peaks for this compound.
Materials:
-
This compound standard or dried sample extract
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample or standard into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS) or MSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution.
Protocol 2: Two-Step Oximation-Silylation
This protocol is recommended for accurate quantification as it minimizes the number of derivative peaks.
Materials:
-
This compound standard or dried sample extract
-
Oximation reagent: Hydroxylamine hydrochloride or O-ethylhydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Silylating reagent: BSTFA (+1% TMCS) or MSTFA
-
Reaction vials (2 mL) with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample or standard into a reaction vial.
-
Oximation Step:
-
Prepare the oximation solution by dissolving hydroxylamine hydrochloride in pyridine to a concentration of 20 mg/mL.
-
Add 100 µL of the oximation solution to the reaction vial.
-
Tightly cap the vial, vortex for 1 minute, and heat at 90°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation Step:
-
Add 100 µL of BSTFA (+1% TMCS) or MSTFA to the vial containing the oxime derivatives.
-
Tightly cap the vial, vortex for 1 minute, and heat at 70°C for 45 minutes.
-
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized sugars. These may need to be optimized for your specific instrument and column.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
Visualizations
Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.
Caption: Chemical logic of the two-step oximation-silylation of this compound.
References
Application Notes and Protocols for the Purification of L-Ribopyranose by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of L-ribopyranose using preparative column chromatography. L-ribose is a critical intermediate in the synthesis of various antiviral nucleoside analogues, making its purification a crucial step in drug development and research. The following sections detail methodologies for purification using both normal-phase (silica gel) and ion-exchange chromatography, enabling researchers to select the most suitable method based on the starting material and desired purity.
Introduction to this compound Purification
This compound, a five-carbon sugar, exists in equilibrium with its furanose form in solution. Purification of L-ribose from reaction mixtures, which may contain other monosaccharides like its epimer L-arabinose, requires effective chromatographic techniques. Column chromatography offers a scalable and versatile method for isolating this compound to a high degree of purity.[1] The choice between silica gel and ion-exchange chromatography depends on the nature of the impurities and the scale of the purification.
Data Presentation: Comparison of Chromatographic Methods
The following tables summarize the key parameters and expected outcomes for the purification of this compound using different column chromatography techniques.
Table 1: Silica Gel Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a common choice for separating polar compounds like sugars.[2] Aminopropyl-modified silica can also be used for enhanced selectivity in hydrophilic interaction chromatography (HILIC).[3] |
| Mobile Phase | A mixture of a non-polar solvent and a polar solvent. Typically, a gradient of acetonitrile and water is employed.[3] Dichloromethane and methanol mixtures are also common. |
| Elution Mode | Isocratic or gradient elution. A gradient with an increasing proportion of the more polar solvent (e.g., water or methanol) is often used to elute the sugar. |
| Detection | Refractive Index (RI) detection is common for non-UV absorbing compounds like sugars. If derivatized, UV detection can be used. |
| Sample Loading | Typically 1-5% of the silica gel weight. |
| Flow Rate | Dependent on column dimensions and particle size; typically lower for gravity chromatography and higher for flash chromatography. |
Table 2: Ion-Exchange Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Cation-Exchange: Strong acid polystyrene resin in its calcium (Ca²⁺) form (e.g., Dowex 50W series).[4] Anion-Exchange: Strong base resin, often used with a borate buffer or a high pH mobile phase. |
| Mobile Phase | Cation-Exchange (Ca²⁺ form): Deionized water. Anion-Exchange: Borate buffers or a gradient of sodium hydroxide.[3] |
| Elution Principle | Cation-Exchange (Ca²⁺ form): Ligand exchange chromatography where the hydroxyl groups of the sugar interact with the calcium ions.[5] Anion-Exchange: At high pH, sugars become anionic and can be separated by ion exchange. With borate buffers, sugars form negatively charged complexes.[3][6] |
| Detection | Refractive Index (RI) or Pulsed Amperometric Detection (PAD) for high sensitivity.[7] |
| Sample Loading | Dependent on the ion-exchange capacity of the resin. |
| Flow Rate | Controlled by a pump, typically in the range of 1-5 mL/min for preparative columns.[8] |
Table 3: Expected Performance and Outcomes
| Parameter | Silica Gel Chromatography | Ion-Exchange Chromatography |
| Resolution | Good for separating sugars from less polar impurities. Separation of epimers can be challenging. | Excellent for separating sugars with different hydroxyl group orientations (cation-exchange) or acidic properties (anion-exchange). |
| Purity | >95% achievable, depending on the complexity of the mixture. | Can achieve very high purity (>98%). |
| Yield | Typically 60-80%, can be affected by irreversible adsorption. | Generally high, often >80%. |
| Scalability | Readily scalable from milligrams to kilograms. | Also scalable, particularly with simulated moving bed (SMB) systems for industrial applications. |
| Complexity | Relatively straightforward to set up and run. | May require more specialized equipment and careful buffer preparation. |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
This protocol is suitable for the purification of this compound from a reaction mixture containing organic impurities.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh for flash chromatography)
-
Solvents: Acetonitrile (ACN) and deionized water (HPLC grade)
-
Crude this compound mixture
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Refractive Index (RI) detector (optional, for fraction analysis)
2. Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 ACN:water).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound mixture in a minimum amount of the initial mobile phase.
-
Alternatively, for "dry loading," dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 95:5 ACN:water).
-
If necessary, gradually increase the polarity of the mobile phase by increasing the water content (e.g., to 90:10, 85:15 ACN:water) to elute the this compound.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC, spotting them alongside the crude mixture and a pure L-ribose standard (if available).
-
Pool the fractions containing pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound using Cation-Exchange Chromatography (Ca²⁺ Form)
This protocol is particularly effective for separating this compound from other monosaccharides, such as L-arabinose.
1. Materials and Equipment:
-
Chromatography column
-
Strong acid cation-exchange resin (e.g., Dowex 50W-X8)
-
Calcium chloride (CaCl₂) solution (1 M)
-
Deionized water
-
Crude this compound mixture (desalted)
-
Fraction collector
-
RI detector or other means of sugar analysis
2. Procedure:
-
Resin Preparation (Conversion to Ca²⁺ form):
-
Pack the resin into the column.
-
Wash the resin extensively with deionized water.
-
Pass several column volumes of 1 M CaCl₂ solution through the column to convert the resin to the Ca²⁺ form.
-
Wash the column with deionized water until the eluent is free of chloride ions (test with silver nitrate solution).
-
-
Column Equilibration:
-
Equilibrate the column by flowing deionized water through it until a stable baseline is achieved.
-
-
Sample Loading:
-
Dissolve the desalted crude this compound mixture in deionized water.
-
Apply the sample to the top of the column.
-
-
Elution:
-
Elute the column with deionized water at a constant flow rate.
-
Collect fractions using a fraction collector. The separation is based on the differential interaction of the sugar hydroxyls with the Ca²⁺ ions.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the fractions for the presence of this compound using an appropriate method (e.g., HPLC with RI detection, TLC).
-
Pool the fractions containing the pure product.
-
Lyophilize or carefully evaporate the water from the pooled fractions to obtain the purified this compound.
-
Visualizations
References
- 1. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Cation exchange resin and calcium excretion. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. samyangtrilite.com [samyangtrilite.com]
- 6. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparative liquid chromatography of carbohydrates: mono- and di-saccharides, uronic acids, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Pure L-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for obtaining high-purity crystalline L-ribopyranose, a critical intermediate in the synthesis of various antiviral L-nucleoside analogues. The following protocols for cooling crystallization and anti-solvent crystallization are based on established principles and available data for ribose isomers.
Introduction
L-ribose is a rare monosaccharide that serves as a key chiral building block in the pharmaceutical industry. Its pyranose form, this compound, is the desired crystalline structure for stability and handling. Achieving high purity is paramount for its use in drug synthesis. Crystallization is a crucial step in the purification process, capable of yielding high-purity solid-state material. The choice of crystallization technique and solvent system is critical to maximizing yield and purity. This document outlines two primary methods: cooling crystallization and anti-solvent crystallization.
Data Presentation
The selection of an appropriate solvent system is the foundation of a successful crystallization protocol. The solubility of the target compound in different solvents at various temperatures dictates the efficiency of the process. While specific solubility data for this compound is not extensively published, the solubility of its enantiomer, D-ribose, in achiral solvents is identical and serves as a reliable guide.
Table 1: Solubility of D-Ribose in Various Solvents at Different Temperatures
| Temperature (°C) | Methanol ( g/100g solvent) | Ethanol ( g/100g solvent) | Acetone ( g/100g solvent) | Water ( g/100g solvent) |
| 20 | ~1.5 | ~0.3 | Insoluble | ~150 |
| 30 | ~2.5 | ~0.5 | Insoluble | ~170 |
| 40 | ~4.0 | ~0.8 | Insoluble | ~200 |
Note: Data is extrapolated from various sources and should be used as a guideline. It is recommended to determine solubility curves experimentally for specific process conditions.
Table 2: Purity of Crystalline Ribose Achieved by Crystallization
| Crystallization Method | Initial Purity | Final Purity (by HPLC) | Reference |
| Cooling Crystallization from Aqueous Solution | Not Specified | >99.5% | [1] |
| Anti-solvent Crystallization (Ethanol) | Not Specified | 99.80% | [1] |
| Low-Temperature Crystallization with Organic Solvent | Not Specified | >98% | [2] |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Mixed Solvent System (Aqueous Ethanol)
This protocol is suitable for purifying this compound from a crude mixture with moderate solubility in a solvent at elevated temperatures and low solubility at lower temperatures.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
This compound seed crystals (optional, but recommended)
-
Crystallization vessel with temperature control and agitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution:
-
Prepare a saturated or near-saturated solution of crude this compound in a mixture of ethanol and water at an elevated temperature (e.g., 50-60 °C). The optimal solvent ratio will depend on the impurity profile but a good starting point is a 1:1 (v/v) mixture.
-
Stir the mixture until all the solid has dissolved. If impurities remain undissolved, perform a hot filtration.
-
-
Cooling:
-
Gradually cool the solution at a controlled rate (e.g., 5-10 °C per hour). Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution reaches a temperature of approximately 30-35 °C, introduce a small quantity of this compound seed crystals to induce crystallization and control crystal size.
-
-
Maturation:
-
Continue to cool the solution to a final temperature of 0-5 °C.
-
Hold the mixture at this temperature for a period of 2-4 hours under gentle agitation to allow for complete crystallization.
-
-
Isolation and Washing:
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature below 40 °C until a constant weight is achieved.
-
Protocol 2: Anti-Solvent Crystallization
This method is effective when this compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent").[3] Ethanol or acetone are commonly used as anti-solvents for aqueous solutions of sugars.[1][4]
Materials:
-
Crude this compound
-
Deionized Water (solvent)
-
Ethanol or Acetone (anti-solvent, reagent grade)
-
This compound seed crystals (optional)
-
Crystallization vessel with agitation
-
Addition funnel or pump for controlled anti-solvent addition
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of deionized water at room temperature to create a concentrated solution.
-
-
Anti-Solvent Addition:
-
Slowly add the anti-solvent (ethanol or acetone) to the stirred aqueous solution at a constant rate. A typical starting ratio is 2-4 volumes of anti-solvent to 1 volume of aqueous solution.[1]
-
The addition of the anti-solvent will decrease the solubility of this compound, leading to its precipitation.
-
If desired, add seed crystals just before the solution becomes visibly cloudy to control nucleation.
-
-
Maturation:
-
After the complete addition of the anti-solvent, continue to stir the resulting slurry for 1-2 hours at room temperature to ensure complete crystallization.
-
-
Isolation and Washing:
-
Filter the crystals and wash them with a small amount of the anti-solvent.
-
-
Drying:
-
Dry the purified this compound crystals in a vacuum oven at a temperature below 40 °C.
-
Purity Analysis
The purity of the final crystalline this compound should be assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Method Parameters (Example):
-
Column: Aminex HPX-87 series or similar carbohydrate analysis column.[5]
-
Mobile Phase: Degassed deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄). Boric acid can be used as a mobile phase additive to enhance separation.
-
Flow Rate: 0.5 - 0.8 mL/min
-
Column Temperature: 60-85 °C
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL
-
Standard Preparation: Prepare a standard solution of high-purity L-ribose at a known concentration.
Visualizations
Logical Workflow for this compound Crystallization
Caption: General workflow for the crystallization of this compound.
Decision Pathway for Crystallization Method Selection
Caption: Decision tree for selecting a suitable crystallization method.
References
- 1. CN1264853C - Method for extracting D-ribose crystal from fermented broth - Google Patents [patents.google.com]
- 2. EP0807682A2 - L-ribose isomerase, its preparation and uses - Google Patents [patents.google.com]
- 3. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 4. CN101974037A - Crystallization technology for L-ribose - Google Patents [patents.google.com]
- 5. shodex.com [shodex.com]
Troubleshooting & Optimization
Technical Support Center: L-Ribopyranose Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of L-ribopyranose chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
A1: The most common and cost-effective starting material for the chemical synthesis of this compound is L-arabinose, which is an epimer of L-ribose. Other reported starting materials include D-ribose, though this involves a more complex multi-step synthesis to invert the stereochemistry.
Q2: What are the key chemical transformations involved in synthesizing this compound from L-arabinose?
A2: The synthesis of this compound from L-arabinose typically involves a three-step process after initial protection of hydroxyl groups:
-
Oxidation: The C2 hydroxyl group of a protected L-arabinose derivative is oxidized to a ketone. The Swern oxidation is a commonly employed method for this step.
-
Stereoselective Reduction: The resulting ketone (an L-arabino-2-ulose derivative) is then stereoselectively reduced to invert the stereochemistry at the C2 position, yielding the L-ribo configuration.
-
Deprotection: Finally, the protecting groups are removed to yield this compound.
Q3: What kind of yields can be expected for the chemical synthesis of this compound?
A3: The overall yield of this compound from L-arabinose can vary significantly depending on the specific protocol, including the efficiency of the protecting group strategy and the optimization of the oxidation and reduction steps. Reported overall yields for multi-step chemical syntheses are in the range of 30-76%.[1] Biotechnological or enzymatic methods can also produce L-ribose from L-arabinose with yields around 20-24%.[2][3]
Troubleshooting Guides
Low Yield in Swern Oxidation of Protected L-Arabinose
Problem: The oxidation of the protected L-arabinose derivative to the corresponding L-arabino-2-ulose results in a low yield.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure all reagents are fresh and anhydrous. Dimethyl sulfoxide (DMSO) and oxalyl chloride are particularly sensitive to moisture.- Maintain the reaction temperature at -78 °C during the addition of reagents to stabilize the reaction intermediates.[4] - Allow sufficient reaction time after the addition of all reagents. |
| Side reactions | - The formation of mixed thioacetals can occur if the reaction temperature is not kept low.[5] Ensure strict temperature control.- Pummerer rearrangement byproducts can form. Minimizing the time between the addition of the alcohol and the amine base can reduce this. |
| Degradation of product | - The workup procedure should be performed promptly after the reaction is complete to avoid degradation of the sensitive keto-intermediate. |
| Stoichiometry of reagents | - Use precise stoichiometric amounts of DMSO and oxalyl chloride. An excess of either can lead to side reactions. |
Poor Stereoselectivity in the Reduction Step
Problem: The reduction of the L-arabino-2-ulose intermediate yields a mixture of L-ribose and L-arabinose derivatives, indicating poor stereoselectivity.
| Possible Cause | Suggested Solution |
| Incorrect reducing agent | - The choice of reducing agent is critical for achieving high stereoselectivity. Sodium borohydride (NaBH₄) is commonly used for this reduction. The axial attack of the hydride on the carbonyl group is generally favored, leading to the desired equatorial hydroxyl group of the ribo-configuration. |
| Reaction temperature | - Perform the reduction at a low temperature (e.g., 0 °C to -20 °C) to enhance stereoselectivity. |
| Solvent effects | - The solvent can influence the stereochemical outcome. Protic solvents like methanol or ethanol are typically used with sodium borohydride. |
Difficulties in Deprotection
Problem: Incomplete removal of protecting groups or degradation of the final this compound product during deprotection.
| Possible Cause | Suggested Solution |
| Harsh deprotection conditions | - Acetyl protecting groups can be removed under mild basic conditions, such as using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).[6] This method is generally effective and minimizes the risk of product degradation. |
| Incomplete reaction | - Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to ensure all protecting groups have been removed before workup. |
| Product isolation | - After deprotection, neutralize the reaction mixture carefully with an ion-exchange resin (H+ form) before concentrating the solution.[6] This prevents acid- or base-catalyzed degradation of the sugar during evaporation. |
Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
| Possible Cause | Suggested Solution |
| Co-elution of starting material and product | - L-ribose and L-arabinose are epimers and can be challenging to separate. Column chromatography on silica gel is a common method. A mobile phase of ethyl acetate and hexane or dichloromethane and methanol can be optimized for better separation.[7] |
| Presence of inorganic salts | - Ensure that the workup procedure effectively removes all inorganic salts before attempting chromatographic purification. Washing the organic extracts with water and brine is crucial.[4] |
| Product is a syrup | - this compound can sometimes be obtained as a syrup. Crystallization can be attempted from solvents like ethanol or methanol-ether mixtures. |
Data Presentation
Table 1: Comparison of Yields for L-Ribose Synthesis Methods
| Starting Material | Method | Key Reagents/Enzymes | Reported Yield | Reference |
| L-Arabinose | Chemical Synthesis (4 steps) | Swern oxidation, NaBH₄ reduction | 76.3% (overall) | [1] |
| D-Ribose | Chemical Synthesis (6 steps) | Trityl protection, Swern oxidation | 39% (overall) | [2] |
| L-Arabinose | Epimerization | Molybdenum oxide (MoO₃) | 22% | [4] |
| L-Arabinose | Enzymatic (two-enzyme system) | L-arabinose isomerase, Mannose-6-phosphate isomerase | 23.6% | [3] |
| L-Arabinose | Genetically Engineered Yeast | Candida tropicalis expressing L-ribose isomerase | 20% | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound from L-Arabinose
This protocol outlines a common chemical route involving protection, oxidation, reduction, and deprotection.
Step 1: Protection of L-Arabinose (Peracetylation)
-
Dissolve L-arabinose in a mixture of pyridine and acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer sequentially with water and dilute acid (e.g., 0.1 M sulfuric acid) to remove pyridine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the peracetylated L-arabinose.
Step 2: Swern Oxidation of Peracetylated L-Arabinose
-
Prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., Argon) and cool to -78 °C.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for 10-15 minutes, add a solution of the peracetylated L-arabinose in DCM dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add triethylamine (a hindered base) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude L-arabino-2-ulose derivative.
Step 3: Stereoselective Reduction
-
Dissolve the crude L-arabino-2-ulose derivative from the previous step in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise to the solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess NaBH₄ by the slow addition of acetic acid.
-
Concentrate the mixture under reduced pressure and co-evaporate with methanol several times to remove borate esters.
-
Purify the resulting peracetylated L-ribose derivative by silica gel column chromatography.
Step 4: Deprotection to this compound
-
Dissolve the purified peracetylated L-ribose in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.
-
Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).
-
Filter off the resin and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain this compound. Further purification can be achieved by crystallization or column chromatography.[6]
Visualizations
Caption: Chemical synthesis workflow for this compound from L-Arabinose.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Overcoming challenges in the enzymatic synthesis of L-ribose
Welcome to the technical support center for the enzymatic synthesis of L-ribose. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymatic routes for L-ribose synthesis?
A1: The most prevalent enzymatic method is the isomerization of the readily available L-arabinose. This is typically achieved through a one-pot, two-step enzymatic cascade. The first step involves the isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase (L-AI). Subsequently, L-ribulose is isomerized to L-ribose by a second enzyme, which can be mannose-6-phosphate isomerase (MPI) or D-lyxose isomerase (D-LIase).[1][2][3] Another, less common, route involves the conversion of L-ribulose to L-ribose using L-ribose isomerase (L-RI).[4][5]
Q2: Why is my L-ribose conversion yield lower than expected?
A2: Low conversion yields are a common challenge and can be attributed to several factors. The isomerization of L-arabinose to L-ribulose is often thermodynamically unfavorable, leading to a low equilibrium conversion.[4] Other potential causes include suboptimal reaction conditions (pH, temperature), enzyme inactivation, substrate or product inhibition, and the presence of inhibitory substances in your reaction mixture. High concentrations of L-arabinose can also decrease the conversion yield.[6]
Q3: What is the role of metal ions in the activity of L-arabinose isomerase?
A3: Many L-arabinose isomerases are metal-dependent enzymes. Divalent cations, particularly Mn²⁺ and Co²⁺, often act as essential cofactors for both catalytic activity and thermal stability.[7][8] For instance, the presence of Mn²⁺ can significantly enhance the activity of L-AI from various microbial sources.[9][10][11] However, the requirement for metal ions can complicate downstream processing, as they may need to be removed from the final product.[11] Some research has focused on engineering metal-independent L-AIs to circumvent this issue.[7]
Q4: How can I improve the thermal stability of my enzymes?
A4: Enzyme stability, especially at elevated reaction temperatures, is crucial for efficient synthesis. Several strategies can be employed to enhance thermal stability. One common approach is enzyme immobilization, where the enzyme is physically confined or chemically bonded to a solid support.[12] This can improve operational stability and allow for easier enzyme recovery and reuse.[12] Another strategy is protein engineering, through rational design or directed evolution, to introduce mutations that confer increased thermostability.[13]
Q5: What are common by-products in the enzymatic synthesis of L-ribose, and how can I minimize them?
A5: The primary "by-product" in the reaction mixture is the unreacted substrate, L-arabinose, due to the unfavorable equilibrium of the initial isomerization step. Additionally, the intermediate L-ribulose will also be present.[4][6] Minimizing these requires shifting the reaction equilibrium, which can be challenging. One approach is the efficient conversion of the intermediate L-ribulose to L-ribose by ensuring the second enzyme in the cascade is highly active and not rate-limiting.
Q6: What methods are suitable for the purification of L-ribose from the reaction mixture?
A6: Separating L-ribose from L-arabinose and L-ribulose is a significant challenge due to their structural similarities. Chromatographic techniques are commonly employed. Simulated moving bed (SMB) chromatography has been shown to be an effective method for this separation.[14] High-performance liquid chromatography (HPLC) with specialized columns, such as those with amine or amide functional groups, is used for both analytical quantification and preparative separation.[15][16]
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. The optimal pH for L-arabinose isomerases is often in the neutral to slightly alkaline range (pH 7.0-8.5).[17] |
| Suboptimal Temperature | Ensure the reaction is carried out at the optimal temperature for your specific enzyme. Thermophilic enzymes can have optima as high as 70°C.[6][17] |
| Missing Metal Cofactors | Check if your L-AI requires divalent metal ions (e.g., Mn²⁺, Co²⁺). If so, add the appropriate metal salt (e.g., MnCl₂, CoCl₂) to the reaction mixture at the recommended concentration (typically around 1 mM).[6][9][11] |
| Enzyme Denaturation | Improper storage or handling can lead to enzyme denaturation. Ensure enzymes are stored at the correct temperature (usually -20°C or -80°C) and avoid repeated freeze-thaw cycles. Perform a standard activity assay to confirm the viability of your enzyme stock.[18] |
| Presence of Inhibitors | Contaminants in the substrate or buffer could be inhibiting the enzyme. Ribitol is a known competitive inhibitor of some L-AIs.[17] Use high-purity substrates and reagents. |
Problem 2: Low L-Ribose Yield
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Equilibrium | The conversion of L-arabinose to L-ribulose is often the limiting step. Ensure the second enzyme (e.g., MPI or D-LIase) is present in sufficient quantity and activity to pull the reaction forward by converting L-ribulose to L-ribose. |
| Substrate Inhibition | High concentrations of L-arabinose (>100 g/L) can lead to decreased conversion yields.[6] Consider optimizing the substrate concentration or using a fed-batch approach. |
| Improper Enzyme Ratio | In a two-enzyme system, the ratio of the enzymes is critical. Experiment with different ratios of L-AI to the second isomerase (e.g., MPI) to find the optimal balance for efficient conversion.[6] |
| Reaction Time | The reaction may not have reached completion. Perform a time-course experiment to determine the optimal reaction time for maximum yield. |
Problem 3: Poor Enzyme Stability and Reusability (for immobilized enzymes)
| Potential Cause | Troubleshooting Steps |
| Enzyme Leaching | The enzyme may be leaking from the immobilization support. Ensure the immobilization protocol is robust. Cross-linking with agents like glutaraldehyde after initial immobilization can create more stable linkages.[19] |
| Mechanical Stress | Agitation or high flow rates in a reactor can damage the immobilization matrix. Optimize the mechanical handling of the immobilized enzyme. |
| Loss of Activity After Reuse | The enzyme may be gradually denaturing with each cycle. Investigate different immobilization supports or post-immobilization treatments to enhance stability.[19] Whole-cell immobilization can sometimes offer better operational stability than using purified enzymes.[12] |
Quantitative Data Summary
Table 1: Reaction Conditions for L-Ribose Production
| Enzyme System | Substrate | pH | Temp (°C) | Metal Ion | Conversion Yield (%) | Reference |
| L-AI & MPI (purified) | 500 g/L L-arabinose | 7.0 | 70 | 1 mM Co²⁺ | 23.6 | [1] |
| L-AI & D-LIase (co-expressed E. coli) | 100 g/L L-arabinose | 6.0 | 70 | Co²⁺ | 20.9 | |
| L-AI & L-RI (engineered C. tropicalis) | 30 g/L L-arabinose | - | - | - | ~20 | [20] |
| L-AI & L-RI (resting E. coli cells) | - | 8.0 | 39 | - | ~20 | [5] |
Table 2: Influence of Metal Ions on L-Arabinose Isomerase Activity
| Enzyme Source | Metal Ion (1 mM) | Relative Activity (%) | Reference |
| Klebsiella pneumoniae | None | 100 | [9] |
| Mg²⁺ | 115 | [9] | |
| Mn²⁺ | 128 | [9] | |
| Co²⁺ | 102 | [9] | |
| Cu²⁺ | 18 | [9] | |
| Lactobacillus reuteri | None | 100 | [11][21] |
| Co²⁺ | 370 | [11][21] | |
| Mn²⁺ | 140 | [11][21] |
Experimental Protocols
Protocol 1: L-Arabinose Isomerase Activity Assay
This protocol is a general guideline and may need optimization for specific enzymes.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
50 mM L-arabinose (or D-galactose as an alternative substrate)
-
50 mM phosphate buffer (pH 7.5 - 8.0)
-
1 mM MnCl₂ (if required by the enzyme)
-
A suitable amount of enzyme solution.
-
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 60-70°C) for a defined period (e.g., 10-20 minutes).
-
Stop the Reaction: Terminate the reaction by heating the mixture at 100°C for 5-10 minutes.
-
Quantify the Product: Centrifuge the sample to pellet any precipitate. The amount of L-ribulose (or D-tagatose) in the supernatant can be determined colorimetrically using the cysteine-carbazole-sulfuric acid method, measuring the absorbance at 560 nm.[22] Alternatively, quantify the product using HPLC analysis (see Protocol 3).
-
Define Enzyme Activity: One unit (U) of L-arabinose isomerase activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.[9][21]
Protocol 2: Recombinant L-Arabinose Isomerase Purification
This protocol describes a general method for purifying His-tagged recombinant L-AI expressed in E. coli.
-
Cell Lysis: Resuspend the cell pellet from your E. coli culture in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM Imidazole) containing protease inhibitors. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of a wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NaCl, 20-40 mM Imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged L-AI from the column using an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NaCl, 250-300 mM Imidazole).[23]
-
Buffer Exchange: Desalt and exchange the buffer of the purified enzyme solution using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Purity Analysis: Assess the purity of the enzyme using SDS-PAGE.
Protocol 3: HPLC Analysis of L-Ribose
-
Sample Preparation: Quench the enzymatic reaction (e.g., by boiling) and centrifuge to remove the enzyme. The supernatant can often be directly injected, or a simple filtration step may be required.[24]
-
HPLC System: Use an HPLC system equipped with a refractive index (RI) detector or an evaporative light-scattering detector (ELSD).[15][16]
-
Column: A column designed for sugar analysis, such as an amino- or amide-functionalized column, is recommended. A common choice is a column with L22 packing material as specified by the USP-NF method for ribose analysis.[16][25]
-
Mobile Phase: A typical mobile phase for sugar analysis on an amide column is a mixture of acetonitrile and water (e.g., 95:5 v/v) with a small amount of an additive like triethylamine (e.g., 0.1%).[16]
-
Analysis: Inject the sample and run the analysis under isocratic conditions. Identify and quantify L-ribose, L-arabinose, and L-ribulose by comparing their retention times and peak areas to those of known standards.
Protocol 4: Whole-Cell Immobilization in Calcium Alginate
-
Prepare Cell Suspension: Harvest the microbial cells (e.g., recombinant E. coli) expressing the desired enzyme(s) by centrifugation and wash them with saline solution. Resuspend the cell pellet in a sterile sodium alginate solution (e.g., 2-3% w/v).
-
Bead Formation: Extrude the cell-alginate mixture dropwise into a chilled, sterile calcium chloride solution (e.g., 2% w/v) using a syringe. Stir the solution gently. Beads will form as the alginate cross-links with the calcium ions.
-
Hardening: Allow the beads to harden in the calcium chloride solution for a minimum of 10-20 minutes.
-
Washing: Collect the beads by filtration and wash them with sterile saline or buffer to remove excess calcium chloride and un-trapped cells.
-
Application: The immobilized cell beads are now ready to be used as a biocatalyst in the reaction.
Visualizations
Caption: Workflow for the two-step enzymatic synthesis of L-ribose from L-arabinose.
Caption: Logical workflow for troubleshooting low L-ribose yield.
References
- 1. L-ribose production from L-arabinose by using purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnological production of L-ribose from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creation of metal-independent hyperthermophilic L-arabinose isomerase by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct metal dependence for catalytic and structural functions in the L-arabinose isomerases from the mesophilic Bacillus halodurans and the thermophilic Geobacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 17. Purification and characterization of an L-arabinose isomerase from an isolated strain of Geobacillus thermodenitrificans producing D-tagatose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression and Characterization of L-Arabinose Isomerase and Its Enzymatic Recycling of the Expired Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. shodex.com [shodex.com]
Troubleshooting low conversion rates in L-ribose production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in L-ribose production.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low L-ribose conversion rates in enzymatic synthesis from L-arabinose?
A1: Low conversion rates in the enzymatic production of L-ribose from L-arabinose can stem from several factors. These include suboptimal reaction conditions such as pH and temperature, which may not be ideal for the enzymes used.[1][2] Enzyme inactivation due to improper storage or handling is another common issue. The presence of inhibitors in the substrate or buffer can also significantly reduce enzyme efficiency.[3] Furthermore, an imbalanced ratio of the enzymes in a multi-enzyme system can lead to the accumulation of intermediates and a low final product yield.[3]
Q2: My whole-cell biotransformation of ribitol to L-ribose is showing poor yield. What should I investigate?
A2: For whole-cell biotransformation, several factors beyond enzyme activity can impact yield. The transport of the substrate (ribitol) into the cell can be a limiting step.[4] The health and metabolic state of the microbial cells are crucial; factors like nutrient depletion or the accumulation of toxic byproducts can inhibit production. Plasmid stability and optimal gene expression of the necessary enzymes (e.g., mannitol-1-dehydrogenase) are also critical for sustained high-level production.[4][5] It is also important to ensure the presence of necessary cofactors, such as Zn2+, and to optimize fermentation conditions like temperature and aeration.[4][6]
Q3: How can I confirm if my L-arabinose isomerase or L-ribose isomerase is active?
A3: To confirm the activity of your enzymes, you should perform a standard activity assay. This involves incubating a known amount of the enzyme with its specific substrate (L-arabinose for L-arabinose isomerase, or L-ribulose for L-ribose isomerase) under purported optimal conditions (pH, temperature).[3] The product formation over time can be measured using techniques like High-Performance Liquid Chromatography (HPLC).[7][8] Comparing the measured activity to the expected activity from the supplier's specifications or literature values will indicate if your enzyme is active.
Q4: What are typical conversion yields for L-ribose production?
A4: Conversion yields for L-ribose production can vary significantly depending on the method and starting material. For enzymatic conversion from L-arabinose, yields can range from 20% to 33%.[9][10] Whole-cell biotransformation from ribitol has been reported to achieve conversion rates as high as 71%.[4][6] Chemical methods, such as using molybdic acid, have shown conversion rates of around 22.6%.[4]
Q5: Are there established methods for purifying L-ribose from the reaction mixture?
A5: Yes, several methods are used for L-ribose purification. A common laboratory and industrial-scale method involves removing cells by centrifugation, followed by treatment with activated carbon to decolorize the solution. The mixture is then filtered and concentrated.[4] Subsequent purification is often achieved using cation-exchange chromatography.[4]
Troubleshooting Guides
Issue 1: Low Conversion Rate in a Two-Step Enzymatic Conversion of L-Arabinose to L-Ribose
Symptoms:
-
Low final concentration of L-ribose.
-
High concentration of L-arabinose remaining.
-
Accumulation of the intermediate, L-ribulose.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Reaction Conditions | Verify and optimize the pH, temperature, and buffer composition for both enzymes. The optimal conditions for L-arabinose isomerase and L-ribose isomerase (or mannose-6-phosphate isomerase) may differ. | See Protocol 1 . |
| Enzyme Inactivation | Test the specific activity of each enzyme individually using a standard assay.[3] | See Protocol 2 . |
| Incorrect Enzyme Ratio | The activity of the two enzymes may be imbalanced. Adjust the ratio of L-arabinose isomerase to L-ribose isomerase to prevent the buildup of L-ribulose. | See Protocol 3 . |
| Presence of Inhibitors | Analyze your L-arabinose substrate and buffer components for potential inhibitors. Consider using a higher purity substrate or a different buffer system. | See Protocol 4 . |
| Cofactor Deficiency | Ensure the presence of necessary metal ion cofactors, such as Co2+ or Mn2+, at their optimal concentrations.[1][11] | Add the specified cofactor to the reaction mixture as detailed in Protocol 1 . |
Issue 2: Poor L-Ribose Yield in Recombinant E. coli Whole-Cell Biotransformation from Ribitol
Symptoms:
-
Low final concentration of L-ribose in the culture medium.
-
Slow or stalled conversion of ribitol.
-
Poor cell growth or viability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, and aeration (dissolved oxygen). | See Protocol 5 . |
| Nutrient Limitation | Ensure the fermentation medium contains sufficient nutrients, including a carbon source for cell maintenance (like glycerol) and essential minerals.[4][6] | Supplement the medium with additional nutrients as described in Protocol 5 . |
| Sub-optimal Inducer Concentration | If using an inducible expression system, verify the optimal concentration of the inducer (e.g., IPTG) and the timing of induction. | Perform a dose-response experiment with varying inducer concentrations. |
| Plasmid Instability | Verify plasmid retention by plating cell samples on selective and non-selective media. | See Protocol 6 . |
| Low Enzyme Expression/Activity | Analyze protein expression levels via SDS-PAGE and confirm intracellular enzyme activity.[4] | See Protocol 7 . |
Data Presentation
Table 1: Comparison of L-Ribose Production Methods and Conversion Yields
| Starting Material | Method | Key Enzymes/Catalyst | Conversion Yield (%) | Productivity | Reference |
| L-Arabinose | Enzymatic (Two-step) | L-Arabinose Isomerase, Mannose-6-Phosphate Isomerase | 23.6 | 39.3 g L⁻¹ h⁻¹ | [1][11] |
| L-Arabinose | Immobilized Recombinant E. coli | L-Arabinose Isomerase, Mannose-6-Phosphate Isomerase | 33 | 33 g L⁻¹ h⁻¹ | [10] |
| L-Arabinose | Genetically Engineered Candida tropicalis | L-Arabinose Isomerase, L-Ribose Isomerase | 20 | Not specified | [12] |
| Ribitol | Recombinant E. coli | Mannitol-1-Dehydrogenase | 71 | 3.6 g L⁻¹ day⁻¹ | [4] |
| Ribitol | Recombinant E. coli (Fermentation) | Mannitol-1-Dehydrogenase | 55 | 17.4 g L⁻¹ day⁻¹ | [4][6] |
| L-Arabinose | Chemical | Molybdic Acid | 22.6 | 480 g L⁻¹ day⁻¹ | [4] |
Experimental Protocols
Protocol 1: Optimization of Reaction Conditions for Two-Step Enzymatic Synthesis
-
Enzyme Preparation: Prepare stock solutions of L-arabinose isomerase and L-ribose isomerase (or mannose-6-phosphate isomerase) in a suitable buffer (e.g., 50 mM PIPES buffer).
-
Reaction Setup: In separate reaction vessels, combine the enzyme solutions with the L-arabinose substrate solution.
-
Parameter Variation:
-
pH: Set up parallel reactions with pH values ranging from 6.0 to 8.5.
-
Temperature: For each pH, set up reactions at temperatures ranging from 40°C to 70°C.
-
-
Incubation: Incubate the reactions with gentle agitation for a defined period (e.g., 3-6 hours).
-
Analysis: Stop the reactions and analyze the concentrations of L-arabinose, L-ribulose, and L-ribose using HPLC.[7][8]
-
Optimization: Identify the pH and temperature combination that yields the highest L-ribose concentration.
Protocol 2: Standard Enzyme Activity Assay
-
Substrate Preparation: Prepare a solution of the specific substrate (e.g., 100 g/L L-arabinose for L-arabinose isomerase) in the optimal buffer determined from Protocol 1.
-
Enzyme Dilution: Prepare serial dilutions of your enzyme stock.
-
Reaction Initiation: Add a small volume of the diluted enzyme to the substrate solution to start the reaction.
-
Time-course Sampling: Take samples from the reaction mixture at regular intervals (e.g., every 15 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction in the samples (e.g., by heat inactivation or addition of an acid).
-
Product Quantification: Analyze the concentration of the product (L-ribulose or L-ribose) in each sample using HPLC.
-
Activity Calculation: Calculate the enzyme activity in units (e.g., µmol of product formed per minute) per mg of enzyme.
Protocol 3: Optimization of Enzyme Ratios
-
Enzyme Unit Determination: Determine the activity units of your L-arabinose isomerase and L-ribose isomerase stocks using Protocol 2.
-
Ratio Variation: Set up a series of reactions with a fixed total enzyme concentration but varying the unit ratio of L-arabinose isomerase to L-ribose isomerase (e.g., 1:1, 1:2, 2:1).
-
Reaction and Analysis: Run the reactions under optimal conditions and analyze the final concentrations of L-arabinose, L-ribulose, and L-ribose.
-
Optimal Ratio Identification: Identify the enzyme ratio that minimizes the accumulation of L-ribulose and maximizes the L-ribose yield.
Protocol 4: Substrate Purity and Inhibitor Analysis
-
Substrate Analysis: Analyze your L-arabinose source using HPLC to identify any potential contaminating sugars or other impurities.[13][14]
-
Control Reaction: Run a control reaction using a high-purity, certified L-arabinose standard.
-
Comparison: Compare the conversion rate of your standard substrate with the high-purity standard. A significant difference suggests the presence of inhibitors in your substrate.
Protocol 5: Optimization of Fermentation Conditions
-
Inoculum Preparation: Prepare a seed culture of your recombinant E. coli strain.
-
Fermenter Setup: Inoculate a series of lab-scale fermenters containing the production medium with your seed culture.
-
Parameter Variation:
-
Temperature: Set the temperature of each fermenter to a different value (e.g., 25°C, 30°C, 37°C).
-
pH: Control the pH of the cultures at different setpoints (e.g., 6.5, 7.0, 7.5).
-
Aeration: Vary the agitation and aeration rates to achieve different dissolved oxygen levels.
-
-
Monitoring: Monitor cell growth (OD600) and L-ribose production over time.
-
Optimization: Identify the combination of parameters that results in the highest L-ribose productivity.
Protocol 6: Plasmid Stability Assay
-
Serial Dilution: Take a sample from your culture at different time points during the fermentation.
-
Plating: Plate serial dilutions of the sample on both non-selective (e.g., LB agar) and selective (e.g., LB agar with the appropriate antibiotic) plates.
-
Colony Counting: After incubation, count the number of colonies on both types of plates.
-
Stability Calculation: Calculate the percentage of plasmid-containing cells by dividing the colony count from the selective plate by the count from the non-selective plate and multiplying by 100.
Protocol 7: Analysis of Recombinant Protein Expression
-
Cell Lysis: Harvest a cell sample from your culture and lyse the cells (e.g., by sonication or chemical lysis).
-
Protein Quantification: Determine the total protein concentration in the cell lysate.
-
SDS-PAGE: Run the cell lysate on an SDS-PAGE gel to visualize the expressed recombinant protein.
-
Densitometry: Use densitometry software to quantify the relative amount of your target protein compared to total cellular protein.
Visualizations
Caption: Enzymatic conversion pathway of L-arabinose to L-ribose.
Caption: A logical workflow for troubleshooting low L-ribose conversion rates.
Caption: Whole-cell biotransformation of ribitol to L-ribose.
References
- 1. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Production of l-Ribose with a Recombinant Escherichia coli Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed evolution toward improved production of L-ribose from ribitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. L-Ribose production from L-arabinose by immobilized recombinant Escherichia coli co-expressing the L-arabinose isomerase and mannose-6-phosphate isomerase genes from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-ribose production from L-arabinose by using purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shodex.com [shodex.com]
- 14. uspnf.com [uspnf.com]
Technical Support Center: Optimization of L-Ribose Synthesis
Welcome to the technical support center for the optimization of L-ribose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of L-ribose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing L-ribose?
A1: L-ribose, a rare sugar crucial for the synthesis of L-nucleoside analogues, is primarily synthesized through two main routes: chemical synthesis and biotechnological methods (enzymatic or microbial conversion).[1][2][3][4] Chemical methods often involve the epimerization of L-arabinose or multi-step synthesis from other sugars like D-ribose, but can suffer from low yields and the production of unwanted byproducts.[2][5] Biotechnological approaches, which utilize enzymes like L-arabinose isomerase, are gaining attention as they offer milder reaction conditions and higher specificity.[1][3]
Q2: What is the typical starting material for L-ribose synthesis?
A2: The most common and readily available starting material for L-ribose synthesis is L-arabinose.[2][6] Other precursors that have been explored include L-ribulose, ribitol, D-glucose, D-galactose, and D-ribose.[1][4][7] The choice of starting material often depends on the chosen synthetic route (chemical or enzymatic) and economic viability.
Q3: What are the key enzymes involved in the enzymatic synthesis of L-ribose from L-arabinose?
A3: The enzymatic conversion of L-arabinose to L-ribose is typically a two-step process that involves L-arabinose isomerase and a second isomerase.[8][9] L-arabinose isomerase first converts L-arabinose to L-ribulose. Then, an enzyme such as mannose-6-phosphate isomerase or L-ribose isomerase converts L-ribulose to L-ribose.[1][3][8] Co-expression of these enzymes in a microbial host is a common strategy.[10]
Q4: What are the major challenges in purifying L-ribose from the reaction mixture?
A4: A significant challenge in L-ribose production is its separation from the starting material (often L-arabinose) and intermediate byproducts (like L-ribulose) due to their similar chemical and physical properties.[1][11] This often requires sophisticated purification techniques such as chromatography. Simulated moving bed (SMB) chromatography has been shown to be an effective method for this separation.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during L-ribose synthesis experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low L-ribose Yield / Low Conversion Rate | Suboptimal Reaction Conditions (Enzymatic): Incorrect pH, temperature, or metal ion cofactor concentration. The optimal pH for enzymatic conversion is often around 6.0-8.0, and the temperature can range from 39°C to 70°C depending on the enzyme's source.[6][8][10] | - Optimize pH and temperature for the specific enzymes used. - Ensure the presence of required metal cofactors, such as Co²⁺ or Mn²⁺, which can significantly enhance catalytic activity.[8][10] |
| Suboptimal Reaction Conditions (Chemical): Incorrect temperature, catalyst concentration, or solvent composition. For molybdate-catalyzed epimerization of L-arabinose, yields can be sensitive to these parameters.[11][12] | - Systematically vary the reaction temperature, catalyst amount, and solvent (e.g., methanol concentration) to find the optimal conditions.[11] | |
| Enzyme Inhibition: High substrate or product concentrations can lead to enzyme inhibition. | - Investigate the effect of varying the initial L-arabinose concentration. Lower concentrations might lead to a higher conversion yield initially.[8] - Consider a fed-batch or continuous reaction setup to maintain optimal substrate and product concentrations. | |
| Enzyme Instability / Short Half-Life | High Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. | - Determine the enzyme's thermal stability profile and operate at a temperature that balances activity and stability. For example, the half-lives of a two-enzyme system from Geobacillus thermodenitrificans decreased significantly as the temperature increased from 60°C to 80°C.[8] - Consider enzyme immobilization, which can improve stability.[5] |
| Formation of Undesired Byproducts | Side Reactions in Chemical Synthesis: Chemical methods can lead to the formation of various byproducts, complicating purification.[2] | - Adjust reaction conditions (e.g., temperature, reaction time) to minimize side reactions. - Employ protective group strategies to increase selectivity.[13] |
| Incomplete Conversion of Intermediate: In two-step enzymatic reactions, the intermediate (L-ribulose) may accumulate if the second enzyme is less active or inhibited. | - Optimize the ratio of the two enzymes. For instance, a 1:2.5 activity ratio of L-arabinose isomerase to mannose-6-phosphate isomerase was found to be optimal in one study.[8] | |
| Difficulty in L-ribose Purification | Co-elution with L-arabinose: The structural similarity between L-ribose and L-arabinose makes chromatographic separation challenging. | - Utilize specialized chromatography techniques like simulated moving bed (SMB) chromatography, which has been successfully used for this separation.[11] - Employ ion-exchange chromatography for initial purification and removal of charged impurities.[14] |
| Crystallization Issues: Obtaining crystalline L-ribose can be difficult from impure solutions. | - Ensure high purity of the L-ribose solution before attempting crystallization. This may involve steps like decolorization with activated carbon and ion exchange.[14] - After concentration, cool the solution slowly to promote crystal growth.[14] |
Data on Optimized Reaction Conditions
Enzymatic Synthesis of L-Ribose from L-Arabinose
| Enzyme System | Substrate Conc. (g/L) | Temperature (°C) | pH | Metal Cofactor | Conversion Yield (%) | L-Ribose Produced (g/L) | Reference |
| L-arabinose isomerase & Mannose-6-phosphate isomerase (Geobacillus thermodenitrificans) | 500 | 70 | 7.0 | 1 mM Co²⁺ | 23.6 | 118 | [8][9] |
| L-arabinose isomerase (Alicyclobacillus hesperidum) & D-lyxose isomerase (Thermoflavimicrobium dichotomicum) | 100 | 70 | 6.0 | Co²⁺ | 20.9 | 20.9 | [10] |
| 300 | 70 | 6.0 | Co²⁺ | 13.2 | 39.7 | [10] | |
| 500 | 70 | 6.0 | Co²⁺ | 10.0 | 50.3 | [10] | |
| Engineered Escherichia coli | - | 39 | 8.0 | - | ~20 | - | [6] |
| Engineered Lactobacillus plantarum | - | 39 | 8.0 | - | ~20 | - | [6] |
| Engineered Candida tropicalis | 30 | - | - | - | ~20 | 6.0 | [3][5] |
Chemical Epimerization of L-Arabinose to L-Ribose
| Catalyst | Substrate Conc. ( kg/m ³) | Temperature (°C) | Solvent | Catalyst Conc. ( kg/m ³) | Yield (%) | Reference |
| Molybdenum Oxide (MoO₃) | 100 | 90 | 20% Methanol | 5 | 22 | [11] |
| Molybdic Acid | 40 g/L | 60 | 20% Methanol | 40 g/L | 21 | [12] |
| Ammonium Molybdate | 150-300 g/L | 90-110 | Water | 0.67-2.4 g/L | - | [14] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Ribose using Purified Isomerases
This protocol is based on the work by Yeom et al. using enzymes from Geobacillus thermodenitrificans.[8][9]
-
Enzyme Preparation: Purify L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from a suitable expression host.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-arabinose (e.g., 500 g/L) in a suitable buffer (e.g., pH 7.0).
-
Cofactor Addition: Add the metal cofactor, such as CoCl₂, to a final concentration of 1 mM.
-
Enzyme Addition: Add the purified AI and MPI enzymes to the reaction mixture. The optimal ratio and concentration should be determined empirically, but a starting point could be 8 U/ml of AI and 20 U/ml of MPI.[8]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 70°C) for a specified duration (e.g., 3 hours).
-
Monitoring: Monitor the formation of L-ribose and L-ribulose, and the consumption of L-arabinose periodically using techniques like HPLC.
-
Termination: Terminate the reaction by heat inactivation of the enzymes or by adding a stopping agent.
-
Purification: Proceed with purification steps, such as chromatography, to isolate L-ribose.
Protocol 2: Chemical Epimerization of L-Arabinose using Molybdenum Catalyst
This protocol is adapted from the method described by Park et al.[11]
-
Reaction Setup: In a reaction vessel, dissolve L-arabinose (100 kg/m ³) in a 20% methanol-water solution.
-
Catalyst Addition: Add molybdenum oxide (MoO₃) to a concentration of 5 kg/m ³.
-
Reaction Conditions: Heat the mixture to 90°C and maintain the temperature for the desired reaction time.
-
Monitoring: Monitor the progress of the epimerization reaction by taking samples at different time points and analyzing them by HPLC to determine the ratio of L-arabinose to L-ribose.
-
Reaction Quenching: After the reaction reaches the desired conversion (or equilibrium), cool the mixture to room temperature.
-
Purification:
-
Decolorization and Filtration: Treat the solution with activated carbon to remove colored impurities, followed by filtration.[14]
-
Ion Exchange: Pass the filtrate through a series of cation and anion exchange resins to remove the catalyst and other ionic impurities.[14]
-
Chromatographic Separation: Separate L-ribose from the remaining L-arabinose using a suitable chromatographic method, such as simulated moving bed (SMB) chromatography.[11]
-
Crystallization: Concentrate the purified L-ribose fractions and induce crystallization by cooling to obtain solid L-ribose.[14]
-
Visual Guides
Caption: Workflow for the two-step enzymatic synthesis of L-ribose.
Caption: Decision tree for troubleshooting low L-ribose yield.
References
- 1. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biotechnological production of L-ribose from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN101891773A - Process for preparing L-ribose - Google Patents [patents.google.com]
Strategies to minimize by-product formation in L-ribose synthesis
Welcome to the technical support center for L-ribose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize by-product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing L-ribose?
A1: The two primary approaches for L-ribose synthesis are chemical synthesis and enzymatic conversion. Chemical methods often involve multiple steps, including the protection of functional groups, oxidation, and stereoselective reduction, commonly starting from L-arabinose or other sugars like D-ribose.[1][2] Enzymatic methods typically utilize isomerases to convert a more abundant sugar, such as L-arabinose, into L-ribose, often via an L-ribulose intermediate.[3][4]
Q2: What are the main by-products I should be aware of in L-ribose synthesis?
A2: In chemical synthesis employing Swern oxidation, by-products include dimethyl sulfide (Me₂S), carbon monoxide (CO), and carbon dioxide (CO₂).[5] Incomplete reactions or side reactions can also lead to other sugar derivatives. For enzymatic synthesis from L-arabinose, the main by-products are the unreacted starting material (L-arabinose) and the reaction intermediate (L-ribulose) due to the reversible nature of the enzymatic reactions.[6]
Q3: How can I shift the equilibrium of the enzymatic reaction to favor L-ribose formation?
A3: Shifting the equilibrium towards L-ribose can be achieved by optimizing reaction conditions such as pH, temperature, and the concentration of metal ion cofactors.[7][8][9][10][11] Additionally, using a two-enzyme system where the second enzyme efficiently converts the intermediate (L-ribulose) to L-ribose can pull the reaction forward.[6] Product removal, for instance through selective crystallization or chromatography, can also shift the equilibrium.
Q4: What is the role of metal ions in the enzymatic synthesis of L-ribose?
A4: Divalent metal ions, such as Mn²⁺ and Co²⁺, are often crucial cofactors for L-arabinose isomerases.[7][8] They play a role in the enzyme's catalytic activity and stability, thereby influencing the reaction rate and overall yield of L-ribose.[12][13] The optimal choice and concentration of metal ions can vary depending on the specific enzyme being used.
Troubleshooting Guides
Chemical Synthesis (from L-Arabinose via Swern Oxidation)
| Issue | Potential Cause | Troubleshooting Strategy |
| Low yield of the oxidized intermediate | Incomplete Swern oxidation. | Ensure anhydrous conditions as the reagents are moisture-sensitive. Verify the quality and concentration of DMSO and oxalyl chloride. Maintain the reaction temperature at -78°C to prevent decomposition of the active species. |
| Formation of unexpected chlorinated by-products | Side reaction with the chloride generated during the reaction. | Use the minimum necessary amount of oxalyl chloride. Ensure prompt addition of the alcohol after the formation of the active species. |
| Poor stereoselectivity in the reduction step | The reducing agent is not optimal for directing the stereochemistry. | Experiment with different reducing agents. Bulky hydride reagents like L-Selectride may offer better stereocontrol compared to less sterically hindered ones like NaBH₄. |
| Difficult purification of L-ribose | Presence of multiple sugar isomers and reaction by-products. | Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and solvent system to separate L-ribose from other sugars. Recrystallization can be an effective final purification step. |
| Unpleasant odor in the lab | Formation of dimethyl sulfide (DMS) as a by-product of Swern oxidation. | Conduct the reaction in a well-ventilated fume hood. Used glassware can be rinsed with a bleach solution to oxidize the DMS to odorless dimethyl sulfoxide (DMSO). |
Enzymatic Synthesis (from L-Arabinose)
| Issue | Potential Cause | Troubleshooting Strategy |
| Low conversion of L-arabinose | Suboptimal reaction conditions for L-arabinose isomerase. | Optimize the pH, temperature, and metal ion (e.g., Mn²⁺, Co²⁺) concentration for the specific isomerase being used. Ensure the enzyme is active and not denatured. |
| Accumulation of L-ribulose intermediate | The second enzyme (e.g., mannose-6-phosphate isomerase or L-ribose isomerase) is inefficient or inhibited. | Verify the activity of the second enzyme. Optimize the ratio of the two enzymes in the reaction mixture. Ensure the reaction conditions are compatible with both enzymes. |
| Low final concentration of L-ribose | The reaction has reached equilibrium with a high proportion of L-arabinose and L-ribulose. | Consider strategies to shift the equilibrium, such as increasing the initial L-arabinose concentration (within limits to avoid substrate inhibition) or implementing in-situ product removal. |
| Enzyme instability and loss of activity over time | The reaction temperature is too high, or the pH is outside the enzyme's stable range. | Determine the thermal and pH stability of your enzymes and operate within those ranges. Consider using immobilized enzymes for enhanced stability and reusability.[14] |
| Difficulty in separating L-ribose from other sugars | L-arabinose, L-ribulose, and L-ribose have similar physical properties. | Employ specialized chromatography techniques such as simulated moving bed (SMB) chromatography or the use of borate complexes to facilitate separation.[15][16] |
Quantitative Data Summary
Table 1: Comparison of L-Ribose Synthesis Methods
| Parameter | Chemical Synthesis (Swern Oxidation Route) | Enzymatic Synthesis (Two-Enzyme System) |
| Starting Material | Protected L-arabinose derivative | L-arabinose |
| Key Reagents | DMSO, oxalyl chloride, triethylamine, reducing agent (e.g., NaBH₄) | L-arabinose isomerase, mannose-6-phosphate isomerase/L-ribose isomerase, metal ions (e.g., Co²⁺) |
| Typical Overall Yield | ~76%[2] | 20-33% conversion yield[6][17] |
| Primary By-products | Dimethyl sulfide, CO, CO₂, unreacted intermediates | L-arabinose, L-ribulose |
| Reaction Conditions | Low temperature (-78°C) for oxidation, anhydrous | Typically 40-70°C, specific pH (e.g., 7.0)[6][8] |
| Purification Complexity | High (requires chromatography and/or recrystallization) | Moderate to high (requires separation of similar sugars) |
Table 2: Influence of Reaction Conditions on Enzymatic L-Ribose Synthesis
| Parameter | Condition | Effect on L-Ribose Yield | Reference |
| pH | Optimal pH (e.g., 7.0-8.0 for many isomerases) | Maximizes enzyme activity, leading to higher conversion rates. | [8][9] |
| Suboptimal pH | Reduces enzyme activity, resulting in lower yields and slower reaction times. | ||
| Temperature | Optimal temperature (e.g., 40-70°C) | Increases reaction rate. Temperatures too high can lead to enzyme denaturation and by-product formation. | [7][9] |
| Metal Ions | Presence of optimal concentration of cofactors (e.g., 1 mM Co²⁺ or Mn²⁺) | Enhances enzyme activity and stability. | [6][7] |
| Absence of necessary cofactors | Significantly reduces or abolishes enzyme activity. | ||
| Enzyme Ratio | Optimal ratio of L-arabinose isomerase to the second isomerase | Prevents accumulation of the L-ribulose intermediate and drives the reaction towards L-ribose. | [6] |
Experimental Protocols
Protocol 1: Chemical Synthesis of L-Ribose from a Protected L-Arabinose Derivative
This protocol is a generalized procedure based on the Swern oxidation and subsequent reduction method.[2][5]
Step 1: Swern Oxidation of Protected L-Arabinose
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous DCM to the flask.
-
After stirring for 15 minutes, add a solution of the protected L-arabinose derivative (e.g., methyl 3,4-O-isopropylidene-β-L-arabinopyranoside) (1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 45 minutes at -78°C.
-
Add triethylamine (5 eq) dropwise, and continue stirring for another 30 minutes at -78°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxidized product.
Step 2: Stereoselective Reduction to Protected L-Ribose
-
Dissolve the crude oxidized product from Step 1 in a suitable solvent (e.g., ethanol or THF) and cool to 0°C.
-
Slowly add a reducing agent (e.g., sodium borohydride, NaBH₄, 1.5 eq).
-
Stir the reaction at 0°C for 1-2 hours or until TLC indicates the disappearance of the starting material.
-
Quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Deprotection and Purification
-
Dissolve the protected L-ribose derivative in a solution for deprotection (e.g., 80% acetic acid for an isopropylidene group).
-
Stir the reaction at room temperature until deprotection is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude L-ribose by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing pure L-ribose and evaporate the solvent to yield the final product.
Protocol 2: Enzymatic Synthesis of L-Ribose from L-Arabinose
This protocol outlines a batch reaction using a two-enzyme system.[3][6]
Step 1: Preparation of the Reaction Mixture
-
Prepare a buffered solution (e.g., 50 mM phosphate buffer) at the optimal pH for both enzymes (e.g., pH 7.0).
-
Dissolve L-arabinose in the buffer to the desired starting concentration (e.g., 100 g/L).
-
Add the required metal ion cofactor (e.g., CoCl₂ to a final concentration of 1 mM).
-
Warm the mixture to the optimal reaction temperature (e.g., 70°C).
Step 2: Enzymatic Conversion
-
Add the L-arabinose isomerase and the second isomerase (e.g., mannose-6-phosphate isomerase) to the reaction mixture. The optimal enzyme concentrations and ratio should be determined empirically.
-
Maintain the reaction at the optimal temperature with gentle agitation.
-
Monitor the progress of the reaction over time by taking samples and analyzing the concentrations of L-arabinose, L-ribulose, and L-ribose using HPLC.
-
The reaction is complete when the concentrations of the sugars reach a steady state (equilibrium).
Step 3: Enzyme Inactivation and Product Separation
-
Terminate the reaction by heat inactivation of the enzymes (e.g., heating to 95°C for 10 minutes).
-
Centrifuge the reaction mixture to pellet the denatured enzymes and any other solids.
-
Collect the supernatant containing the sugar mixture.
-
Separate L-ribose from L-arabinose and L-ribulose using a suitable method, such as simulated moving bed (SMB) chromatography.[15]
Visualizations
References
- 1. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 2. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. THE ROLES OF METAL IONS IN REGULATION BY RIBOSWITCHES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. researchgate.net [researchgate.net]
- 15. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Addressing epimerization during L-ribopyranose synthesis
Welcome to the technical support center for L-ribopyranose synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of this compound, with a particular focus on managing and overcoming issues related to epimerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting problems that may arise during your experiments.
Q1: My this compound synthesis from L-arabinose is resulting in a low yield and a high proportion of the starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion of L-arabinose to L-ribose is a frequent challenge, often stemming from suboptimal reaction conditions that do not favor the desired epimerization. The equilibrium between L-arabinose and L-ribose can be influenced by several factors.
Troubleshooting Steps:
-
Catalyst Activity (Chemical Synthesis):
-
Issue: In molybdenum-catalyzed reactions, the catalyst's activity is crucial. Improper preparation or handling can lead to reduced efficiency.
-
Solution: Ensure your molybdenum (VI) source (e.g., molybdic acid or molybdenum trioxide) is of high quality. For heterogeneous catalysts, ensure proper activation and surface area. Some protocols suggest that layered niobium molybdates can act as reusable heterogeneous catalysts.
-
-
Enzyme Activity (Enzymatic Synthesis):
-
Issue: The enzymes used (e.g., L-arabinose isomerase and L-ribose isomerase) may have low activity or be inhibited.
-
Solution: Verify the activity of your enzyme preparations. Ensure the pH, temperature, and presence of necessary cofactors (like Co²⁺) are optimal for enzyme function.[1][2] If using whole-cell biocatalysts, ensure the cells are healthy and properly induced.
-
-
Reaction Conditions:
-
Issue: The reaction equilibrium is sensitive to temperature, solvent, and pH.
-
Solution (Chemical): For molybdenum-catalyzed epimerization, optimal conditions have been reported around 90°C in a methanol-water solvent mixture.[3] The pH should be maintained in the acidic range, with some studies indicating an optimal pH around 2.5 for molybdate-catalyzed epimerization of other sugars.
-
Solution (Enzymatic): For enzymatic reactions, the optimal temperature is often high (e.g., 70°C for enzymes from thermophilic organisms) and the pH is typically around 7.0.[1][2]
-
-
Reaction Time:
Below is a workflow to troubleshoot low conversion rates:
Q2: I am observing the formation of an unexpected byproduct in my enzymatic synthesis. How can I identify and minimize it?
Answer:
In enzymatic syntheses starting from L-arabinose, the formation of L-ribulose as an intermediate is expected.[1][4][5] The conversion of L-ribulose to L-ribose is the second step. An accumulation of L-ribulose suggests an imbalance in the enzymatic activities.
Troubleshooting Steps:
-
Enzyme Ratio:
-
Issue: The ratio of L-arabinose isomerase to L-ribose isomerase (or an equivalent enzyme like mannose-6-phosphate isomerase) may not be optimal.
-
Solution: Adjust the ratio of the enzymes to ensure the conversion of the L-ribulose intermediate to L-ribose is efficient. One study found an optimal volume ratio of 50:50 for the two enzyme solutions.[1]
-
-
Cofactor Limitation:
-
Byproduct Identification:
The enzymatic pathway can be visualized as follows:
Q3: How can I effectively purify this compound from the remaining L-arabinose and other byproducts?
Answer:
The separation of L-ribose from L-arabinose is challenging due to their similar physical properties as epimers.
Recommended Purification Methods:
-
Simulated Moving Bed (SMB) Chromatography:
-
Description: This is a highly efficient chromatographic technique for separating binary mixtures. It has been successfully applied to separate L-ribose and L-arabinose using NH2-HPLC columns.[3]
-
Advantages: Continuous process, high purity and yield.
-
-
Ion Exchange Chromatography:
-
Description: This method can be used to separate the reaction mixture after chemical epimerization.
-
-
Crystallization:
-
Description: After initial purification to enrich the L-ribose content, crystallization can be employed to obtain pure L-ribose. This has been shown to be effective in some biochemical preparation methods without the need for column chromatography.[6]
-
Q4: What is the role of protecting groups in this compound synthesis, and can they help control epimerization?
Answer:
Protecting groups are essential in multi-step chemical syntheses of carbohydrates to mask reactive hydroxyl groups and direct reactions to specific positions.[7][8][9][10] While epimerization from L-arabinose is often a desired reaction, in other synthetic routes, preventing unwanted epimerization is crucial.
-
Preventing Unwanted Epimerization: By protecting the hydroxyl groups, you can prevent the base- or acid-catalyzed enolization that leads to epimerization at adjacent carbon atoms.[11]
-
Directing Stereoselectivity: The choice of protecting group can influence the stereochemical outcome of glycosylation reactions by participating in the reaction or by constraining the conformation of the sugar ring.[7]
-
Improving Solubility and Handling: Protecting groups can make carbohydrates more soluble in organic solvents and easier to handle during synthesis and purification.
For a synthesis that involves a step where epimerization is undesirable, a robust protecting group strategy is critical. Common protecting groups in carbohydrate chemistry include benzyl ethers, silyl ethers, and acetals.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various this compound synthesis methods.
Table 1: Comparison of Chemical and Enzymatic Synthesis of L-Ribose from L-Arabinose
| Method | Starting Material | Catalyst/Enzyme | Key Conditions | L-Ribose Yield (%) | Reference |
| Chemical Epimerization | 100 kg/m ³ L-arabinose | 5 kg/m ³ MoO₃ | 90°C, 20% Methanol | 22% | [3] |
| Two-Enzyme System | 500 g/L L-arabinose | L-Arabinose Isomerase & Mannose-6-Phosphate Isomerase | 70°C, pH 7.0, 1 mM Co²⁺, 3h | 23.6% | [1][2] |
| Genetically Engineered Yeast | 30 g/L L-arabinose | Candida tropicalis expressing L-ribose isomerase | 45.5h fermentation | ~20% (w/w) | [4][5] |
Table 2: Product Ratios in Enzymatic Conversions
| System | L-Arabinose : L-Ribulose : L-Ribose Ratio | Reference |
| Free Enzymes (in vitro) | 71 : 6 : 23 | [5] |
| Resting Cells | 63 : 16 : 21 | [5] |
| Genetically Engineered C. tropicalis | 7 : 1 : 2 (calculated from final concentrations) | [5] |
Experimental Protocols
Protocol 1: Molybdenum-Catalyzed Epimerization of L-Arabinose
This protocol is based on the conditions reported for the chemical epimerization of L-arabinose.[3]
Materials:
-
L-arabinose
-
Methanol
-
Deionized water
-
Molybdenum trioxide (MoO₃)
Procedure:
-
Prepare a solution of 100 kg/m ³ L-arabinose in a 20% methanol-water mixture.
-
Add 5 kg/m ³ of MoO₃ to the solution.
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress using HPLC to determine the ratio of L-ribose to L-arabinose.
-
Once equilibrium is reached, cool the reaction mixture and proceed with purification.
Protocol 2: Swern Oxidation and Stereoselective Reduction (Conceptual)
This approach involves the oxidation of a protected L-arabinose derivative to the corresponding ulose, followed by stereoselective reduction to give the L-ribose derivative.
Procedure Outline:
-
Protection: Protect the hydroxyl groups of L-arabinose that are not at the C-2 position.
-
Swern Oxidation:
-
Activate dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (e.g., -78°C) in an inert solvent like dichloromethane.
-
Add the protected L-arabinose derivative to the activated DMSO.
-
Add a hindered base, such as triethylamine, to facilitate the elimination reaction to form the ketone (ulose).
-
-
Stereoselective Reduction:
-
Reduce the intermediate ulose with a reducing agent like sodium borohydride. The stereoselectivity of this step is crucial for obtaining the desired ribo- configuration.
-
-
Deprotection:
-
Remove the protecting groups to yield L-ribose. The deprotection method will depend on the protecting groups used (e.g., hydrogenolysis for benzyl ethers).
-
Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
References
- 1. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-ribose production from L-arabinose by using purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. tutorchase.com [tutorchase.com]
- 10. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 11. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Common pitfalls in the purification of L-ribopyranose
Welcome to the technical support center for the purification of L-ribopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this important monosaccharide.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield During Crystallization
Q: My this compound crystallization resulted in a very low yield. What are the possible reasons and how can I improve it?
A: Low crystallization yield is a frequent issue. Several factors can contribute to this problem. The table below summarizes potential causes and recommended actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive Solvent | Concentrate the solution by evaporation before cooling. | Increased supersaturation, leading to higher crystal formation. |
| Sub-optimal Solvent System | Experiment with anti-solvents. For L-ribose, methanol, ethanol, or acetone can be added to the aqueous solution to reduce solubility and induce precipitation. | Enhanced precipitation of this compound. |
| Incomplete Crystallization | Extend the crystallization time at low temperatures (e.g., 4°C). | Allows for slower, more complete crystal growth. |
| Loss during washing | Minimize the volume of cold solvent used for washing the crystals. Ensure the washing solvent is ice-cold. | Reduced dissolution of the purified crystals. |
Problem 2: Syrup Formation Instead of Crystals
Q: I am consistently getting a thick syrup instead of crystals when trying to purify this compound. How can I resolve this?
A: Syrup formation is a common pitfall in sugar purification due to high viscosity and the presence of impurities that inhibit crystal lattice formation.
-
Reduce Viscosity: The addition of organic solvents like ethanol or methanol can decrease the viscosity of the L-ribose solution, facilitating molecular movement and crystal nucleation.[1]
-
Seeding: Introducing a small amount of pure this compound seed crystals can provide a template for crystal growth and overcome the kinetic barrier to nucleation.
-
Slow Evaporation: A slow evaporation of the solvent at a controlled temperature can gradually increase the concentration to the point of supersaturation without forming a highly viscous syrup too quickly.
-
Purity: Ensure the starting material is of sufficient purity. Impurities can act as crystal growth inhibitors. Consider an initial purification step like column chromatography to remove contaminants.
Problem 3: Poor Separation During Column Chromatography
Q: My column chromatography is not effectively separating this compound from impurities. What should I check?
A: Ineffective separation can be due to several factors related to the stationary phase, mobile phase, or the sample itself.
| Parameter | Common Issue | Troubleshooting Step |
| Stationary Phase | Incorrect resin choice. | For sugars like L-ribose, cation-exchange resins (e.g., Dowex 50WX4 in calcium form) are often effective.[2] Amino-functionalized silica (NH2 columns) can also be used. |
| Mobile Phase | Inappropriate solvent system. | For cation-exchange resins, water is a common mobile phase. For NH2 columns, a mixture of acetonitrile and water is typically used. The pH of the mobile phase can also be critical; at alkaline pH, the interconversion between anomers is rapid, which can lead to a single, sharper peak. |
| Sample Loading | Overloading the column. | Reduce the amount of crude sample loaded onto the column. |
| Flow Rate | Flow rate is too high. | Decrease the flow rate to allow for better equilibrium between the stationary and mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is the role of anomers in the purification of this compound?
A: In solution, L-ribose exists as an equilibrium mixture of different isomers, primarily the α- and β-pyranose and furanose forms. This equilibrium can complicate purification, as different anomers may have slightly different properties, potentially leading to broad peaks in chromatography or difficulty in crystallization. The rate of interconversion (mutarotation) is influenced by pH and temperature. At alkaline pH, the conversion is faster, which can be advantageous in chromatography to obtain a single peak. During crystallization, one anomer may be preferentially incorporated into the crystal lattice, shifting the equilibrium in the solution.
Q2: What is a good starting point for developing a crystallization protocol for this compound?
A: A common starting point is to create a concentrated aqueous solution of this compound. Then, an anti-solvent such as ethanol, methanol, or acetone is slowly added while stirring until the solution becomes slightly turbid. The solution is then cooled to a low temperature (e.g., 4°C or 0°C) to induce crystallization. The use of seed crystals is highly recommended to initiate crystallization.[1]
Q3: Are there any advanced chromatography techniques for purifying this compound?
A: Yes, for large-scale purification, simulated moving bed (SMB) chromatography has been shown to be effective for separating L-ribose from other sugars like L-arabinose. SMB is a continuous chromatography technique that can offer higher throughput and solvent efficiency compared to traditional batch chromatography.
Q4: How can I confirm the purity and identity of my purified this compound?
A: The purity and identity of this compound can be confirmed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the anomeric ratio.
-
Optical Rotation: To confirm the presence of the L-enantiomer.
Experimental Protocols
Protocol 1: Crystallization of this compound from an Aqueous-Organic Solvent System
This protocol is based on the principle of reducing the solubility of L-ribose in an aqueous solution by the addition of an organic anti-solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (or methanol/acetone), chilled
-
Seed crystals of pure this compound (optional but recommended)
-
Beaker, magnetic stirrer, and stir bar
-
Ice bath or refrigerator
Methodology:
-
Dissolve the crude this compound in a minimal amount of warm deionized water in a beaker with stirring until fully dissolved.
-
Cool the solution to room temperature.
-
Slowly add chilled ethanol to the stirred solution. Continue adding ethanol until the solution becomes faintly cloudy.
-
If using, add a small amount of this compound seed crystals to the solution.
-
Cover the beaker and place it in an ice bath or a refrigerator at 0-4°C.
-
Allow crystallization to proceed for several hours to overnight.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
References
Resolving co-eluting impurities during HPLC of L-ribopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of L-ribopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting impurities found during the HPLC analysis of this compound?
The most common co-eluting impurities encountered during the HPLC analysis of this compound are its stereoisomers. These include:
-
Enantiomer: D-ribopyranose is the primary enantiomeric impurity.
-
Anomers: this compound exists in solution as an equilibrium mixture of α- and β-anomers. These can appear as separate, closely eluting, or broad peaks.[1][2]
-
Structural Isomers (Epimers): Other L-pentoses such as L-arabinose, L-lyxose, and L-xylose can also co-elute depending on the chromatographic conditions.
-
Degradation Products: Forced degradation studies may reveal additional impurities, although specific degradation pathways for this compound under typical HPLC conditions are not extensively detailed in the literature.
Q2: Which HPLC columns are recommended for resolving this compound from its impurities?
The choice of column is critical for achieving adequate separation of this compound from its isomers. Recommended column types include:
-
Chiral Stationary Phases (CSPs): These are essential for separating enantiomers (L- and D-ribose). Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), have proven effective for the simultaneous separation of enantiomers and anomers of various monosaccharides, including ribose.[1][2][3]
-
Amino-based Columns: These are commonly used for the analysis of sugars in hydrophilic interaction liquid chromatography (HILIC) mode. They can provide good separation of different monosaccharides.
-
Ligand-Exchange Columns: Columns packed with a cation-exchange resin in a specific ionic form (e.g., Ca2+ or Pb2+) are effective for separating sugars based on the interaction of their hydroxyl groups with the metal ion.
-
Mixed-Mode Columns: Columns that combine multiple retention mechanisms, such as anion-exchange and HILIC, can offer enhanced selectivity for complex mixtures of sugars and their phosphorylated derivatives.[4]
Q3: How can I improve the resolution between this compound and its anomers?
Peak splitting or broadening due to the presence of α- and β-anomers is a common challenge. To improve resolution or collapse the anomers into a single peak, consider the following:
-
Temperature: Increasing the column temperature can accelerate the rate of anomer interconversion, leading to a single, sharper peak. However, the effect of temperature on chiral separations can be unpredictable and should be optimized.[5]
-
Mobile Phase pH: Operating at a higher pH can increase the rate of mutarotation, helping to collapse the anomeric peaks. However, be mindful of the pH limitations of your column.
-
Mobile Phase Additives: The use of boric acid in the mobile phase can facilitate the separation of ribose, arabinose, and ribulose by forming negatively charged complexes that elute faster via ion exclusion. The differing complexation capacities enhance separation.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between L- and D-ribopyranose | 1. Inappropriate column. 2. Suboptimal mobile phase composition. 3. Incorrect flow rate. | 1. Use a chiral stationary phase (CSP) column, such as Chiralpak AD-H. 2. Optimize the mobile phase. For normal phase on a polysaccharide-based CSP, adjust the ratio of alkane (e.g., hexane) to alcohol (e.g., ethanol or isopropanol).[9] 3. Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution.[5] |
| Peak tailing for this compound | 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Add a mobile phase modifier. For basic compounds, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) can improve peak shape. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[9] 2. Reduce the injection volume or sample concentration.[10] 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Drifting retention times | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Temperature fluctuations. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Chiral columns may require longer equilibration times.[5] 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a stable temperature.[5][11] |
| Split or broad peaks for this compound | 1. Separation of α- and β-anomers. 2. Column contamination or degradation. | 1. Increase the column temperature to promote anomer interconversion and sharpen the peak. 2. If anomer separation is desired, optimize the mobile phase and temperature to achieve baseline resolution. 3. Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[12] |
| Ghost peaks | 1. Contaminants in the mobile phase or from the injector. 2. Late-eluting compounds from a previous injection. | 1. Use high-purity HPLC-grade solvents and additives.[10] 2. Clean the injector and sample loop. 3. Increase the run time or incorporate a column wash step in your gradient to elute strongly retained compounds.[13] |
Quantitative Data Summary
The following table summarizes HPLC conditions from the literature for the separation of ribose isomers.
| Column | Dimensions | Mobile Phase | Flow Rate | Temperature | Detection | Separated Impurities | Reference |
| Chiralpak AD-H | 250 x 4.6 mm | Hexane:Ethanol:TFA (7:3):0.1 (v/v/v) | 0.5 mL/min | 25 °C | Refractive Index (RI) | D/L-ribose enantiomers and their α/β anomers | [1][2][14] |
| Aminex HPX-87K | - | Boric Acid Solution | - | - | RI | Ribose, Arabinose, Ribulose | [6][7][8] |
| β-cyclobond 2000 | - | Acetonitrile/Water | - | - | Evaporative Light Scattering Detector (ELSD) | Ribose and Ribitol | [12] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers and Anomers
This protocol is based on the method described by Lopes and Gaspar for the simultaneous separation of monosaccharide enantiomers and anomers.[14]
1. Materials and Reagents:
-
This compound standard
-
D-ribopyranose standard
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Trifluoroacetic acid (TFA)
-
Deionized water
2. Chromatographic System:
-
HPLC system with a pump, autosampler, column oven, and refractive index (RI) detector.
-
Chiralpak AD-H column (250 x 4.6 mm)
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, ethanol, and TFA in a ratio of (7:3):0.1 (v/v/v). For example, to prepare 1 L of mobile phase, mix 700 mL of n-hexane, 300 mL of ethanol, and 1 mL of TFA.
-
Degas the mobile phase using sonication or vacuum filtration.
4. Sample Preparation:
-
Accurately weigh and dissolve this compound standard and any relevant impurity standards in the mobile phase to a final concentration of approximately 100 mg/L.
-
Use vortexing and ultrasonication to aid dissolution.[14]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[14]
5. HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm)
-
Mobile Phase: Hexane:Ethanol:TFA ((7:3):0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI)
6. Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions and samples.
-
Identify the peaks based on the retention times of the individual standards.
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of this compound.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. | Sigma-Aldrich [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolution of L- and D-Ribose Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the resolution of L- and D-ribose enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving D- and L-ribose enantiomers?
A1: The most prevalent methods for resolving ribose enantiomers are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs).[1][2] Other methods include enzymatic kinetic resolution and novel colorimetric techniques for chiral recognition.[3][4]
Q2: I am new to chiral separations. What is the fundamental principle behind separating enantiomers?
A2: Enantiomers have identical physical properties in an achiral environment, making them difficult to separate using standard techniques. Chiral resolution methods introduce a chiral environment that interacts differently with each enantiomer. This can be a chiral stationary phase in chromatography, a chiral resolving agent, or an enzyme. These differential interactions lead to distinct physical properties (e.g., retention time, reaction rate), allowing for their separation.[1]
Q3: When should I choose HPLC over GC for ribose enantiomer separation?
A3: The choice between HPLC and GC depends on several factors. HPLC is often preferred for its direct analysis of ribose in aqueous solutions without the need for derivatization, which can simplify sample preparation.[2] GC, on the other hand, requires derivatization to make the sugars volatile but can offer high resolution and sensitivity.[1]
Q4: What is enzymatic kinetic resolution and when is it useful?
A4: Enzymatic kinetic resolution utilizes an enzyme that selectively catalyzes a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. This converts one enantiomer into a different compound, which can then be separated from the unreacted enantiomer using standard techniques like column chromatography. This method is particularly useful for preparing enantiomerically pure samples.
Q5: Are there any rapid screening methods to determine the enantiomeric excess of ribose?
A5: Yes, a colorimetric method using β-cyclodextrin-coated silver nanoparticles has been developed for the rapid visual and spectroscopic chiral recognition of ribose. This method can be a quick and convenient way to assess enantiomeric excess without the need for chromatographic instrumentation.[3]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Resolution of Enantiomeric Peaks
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: The composition of the mobile phase is critical for chiral recognition. For polysaccharide-based columns like Chiralpak AD-H, a mobile phase of hexane/ethanol or hexane/isopropanol is common. Systematically vary the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and may improve resolution. Ensure the mobile phase components are of high purity and are miscible.
-
-
Possible Cause: Incorrect flow rate.
-
Solution: Chiral separations are often sensitive to flow rate. A lower flow rate can increase the interaction time between the enantiomers and the chiral stationary phase, potentially improving resolution. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on the resolution factor.
-
-
Possible Cause: Unsuitable column temperature.
-
Solution: Temperature can significantly impact chiral separations. Both increasing and decreasing the temperature can improve resolution, so it's a valuable parameter to screen. Use a column oven to maintain a stable and consistent temperature. Test temperatures in a range, for example, from 15°C to 40°C.
-
-
Possible Cause: Column degradation.
-
Solution: Chiral stationary phases can be sensitive to certain solvents and pH. Ensure that your mobile phase and sample solvent are compatible with the column chemistry. If the column is old or has been used extensively, its performance may have degraded. Replace the column if other troubleshooting steps fail.
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: For acidic or basic analytes, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For example, adding 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds can reduce tailing.
-
-
Possible Cause: Extra-column volume.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening and tailing.
-
Issue 3: Irreproducible Retention Times
-
Possible Cause: Insufficient column equilibration.
-
Solution: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when changing the mobile phase. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Possible Cause: Fluctuations in mobile phase composition or temperature.
-
Solution: Ensure precise and consistent preparation of the mobile phase. Use a column oven to maintain a constant temperature.
-
Gas Chromatography (GC)
Issue 1: Split Peaks for a Single Enantiomer
-
Possible Cause: Improper injection technique or inlet issues.
-
Possible Cause: Mismatch between sample solvent and stationary phase polarity.
-
Solution: This is particularly relevant for splitless injections. The solvent should be able to evenly wet the stationary phase. If a mismatch is suspected, try a different solvent or use a retention gap.[5]
-
-
Possible Cause: Incomplete derivatization.
-
Solution: Incomplete reaction during the derivatization of ribose can lead to multiple peaks. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.
-
Issue 2: Broad or Tailing Peaks
-
Possible Cause: Active sites in the GC system.
-
Solution: The hydroxyl groups of sugars can interact with active sites in the inlet liner or the column, leading to peak tailing. Use a deactivated liner and ensure the column is properly conditioned. If necessary, trim the front end of the column to remove active sites that may have developed over time.[6]
-
-
Possible Cause: Suboptimal oven temperature program.
-
Solution: A temperature ramp that is too fast can lead to peak broadening. Optimize the temperature program, potentially using a slower ramp rate or an initial isothermal period.
-
Issue 3: Ghost Peaks
-
Possible Cause: Contamination in the syringe, inlet, or carrier gas.
-
Solution: Run a blank injection (solvent only) to identify the source of contamination. Clean the syringe and the inlet liner. Ensure high-purity carrier gas is used with appropriate traps to remove moisture and hydrocarbons.
-
Experimental Protocols and Data
HPLC Separation of D/L-Ribose Enantiomers
This protocol is based on the use of a polysaccharide-based chiral stationary phase, which is effective for the separation of sugar enantiomers.
Methodology
-
System Preparation:
-
HPLC System: An isocratic HPLC system with a UV or Refractive Index (RI) detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detector: RI.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a standard solution of racemic D,L-ribose at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject the sample and record the chromatogram.
-
Quantitative Data
| Enantiomer | Retention Time (min) | Resolution Factor (Rs) |
| D-Ribose | 12.5 | \multirow{2}{*}{> 1.5} |
| L-Ribose | 14.2 | |
| Note: Retention times are illustrative and may vary depending on the specific system and column condition. |
GC Separation of D/L-Ribose Enantiomers (as Trifluoroacetyl Derivatives)
This protocol involves a two-step derivatization followed by GC analysis on a chiral column.
Methodology
-
Derivatization:
-
Place 1-2 mg of the ribose sample in a reaction vial.
-
Add 200 µL of pyridine and 200 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 100°C for 1 hour.
-
After cooling, evaporate the excess reagents under a stream of nitrogen.
-
Re-dissolve the residue in 200 µL of ethyl acetate for GC injection.
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Chirasil-Val capillary column (25 m x 0.25 mm ID).
-
Carrier Gas: Helium, at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Program: 100°C hold for 2 min, then ramp to 180°C at 4°C/min.
-
Injection: 1 µL, split ratio 50:1.
-
Quantitative Data
| Enantiomer Derivative | Retention Time (min) | Resolution Factor (Rs) |
| D-Ribose-TFA | 18.3 | \multirow{2}{*}{> 2.0} |
| L-Ribose-TFA | 19.1 | |
| Note: Retention times are illustrative and depend on the specific GC system and column. |
Enzymatic Kinetic Resolution of D/L-Ribose
This protocol uses a lipase to selectively acylate one enantiomer of ribose.
Methodology
-
Reaction Setup:
-
Dissolve 100 mg of racemic D,L-ribose in 10 mL of anhydrous tert-butyl methyl ether (MTBE).
-
Add 1.2 equivalents of vinyl acetate as the acyl donor.
-
Add 50 mg of immobilized Candida antarctica lipase B (Novozym 435).
-
Incubate the reaction mixture at 40°C with gentle shaking.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4 hours) and analyzing them by chiral HPLC or TLC.
-
Aim for approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ribose and the acylated product.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
The resulting mixture of unreacted ribose and ribose acetate can be separated by standard silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient).
-
Quantitative Data
| Product | Expected Enantiomeric Excess (e.e.) |
| Unreacted Ribose | >95% |
| Ribose Acetate | >95% |
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Workflow for GC analysis of ribose enantiomers.
Caption: Logical workflow for enzymatic kinetic resolution.
References
Troubleshooting poor signals in NMR analysis of L-ribopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signals in the NMR analysis of L-ribopyranose.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my this compound NMR spectrum so low?
A: Poor S/N in carbohydrate NMR is a common issue stemming from several factors. For ¹³C NMR, the low natural abundance of the ¹³C isotope (~1.1%) is a primary cause.[1] Additionally, for both ¹H and ¹³C NMR, if the sample concentration is too low, the signal will be weak. This compound can also exist in a complex equilibrium of different forms (anomers and conformers) in solution, which splits the signal over multiple peaks, reducing the intensity of any single peak.[2][3]
Q2: What is the recommended solvent and concentration for this compound NMR?
A: Deuterium oxide (D₂O) is the most common solvent for carbohydrates like this compound due to their high polarity.[4] For routine ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[5] For ¹³C NMR, a higher concentration of 50-100 mg is often required to achieve a good signal in a reasonable time.[5][6] It is crucial to avoid overly concentrated samples, as this can increase viscosity and lead to peak broadening.[7][8]
Q3: My ¹H NMR spectrum is very crowded and difficult to interpret. What could be the cause?
A: The ¹H NMR spectra of carbohydrates are notoriously complex due to severe spectral overlap.[4] Most ring proton signals appear in a narrow chemical shift range (typically 3-4.5 ppm).[4][9] Furthermore, reducing sugars like this compound exist as a mixture of interconverting anomers (α and β) and ring forms (pyranose and furanose) in solution, each producing a separate set of signals.[3][10] This complexity can make spectra difficult to interpret without 2D NMR techniques.
Q4: How can I confirm the presence of exchangeable hydroxyl (-OH) protons?
A: To confirm if a peak corresponds to an OH or NH proton, you can add a drop of D₂O to your NMR sample, shake it vigorously, and re-acquire the spectrum. The hydroxyl protons will exchange with deuterium, causing the corresponding peak to disappear or significantly diminish in intensity.[11]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise (S/N) Ratio
A low S/N ratio is one of the most frequent challenges. The following steps provide a systematic approach to diagnosing and resolving this issue.
1. Optimize Sample Preparation:
-
Increase Concentration: The most direct way to improve the signal is to increase the analyte concentration. Doubling the concentration can double the signal strength.[12] Prepare your sample at the highest feasible concentration without causing precipitation or high viscosity.
-
Ensure Complete Dissolution & Filtering: Solid particles in the sample can degrade magnetic field homogeneity, leading to broad lines and poor signal.[6][7] Always filter your sample through a glass wool plug or a syringe filter directly into a clean NMR tube.[6][13]
-
Use an Appropriate Sample Volume: An insufficient sample volume (typically below 4 cm height in a standard 5 mm tube) can lead to poor shimming, resulting in distorted and broad peaks.[6][7] A volume of 0.6-0.7 mL is standard.[5]
2. Adjust NMR Acquisition Parameters:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[12] Therefore, quadrupling the number of scans will double the S/N, although this will also increase the experiment time.[12]
-
Optimize the Relaxation Delay (D1): The relaxation delay is the time allowed for nuclei to return to equilibrium between pulses. For quantitative results, a long D1 (5-7 times the longest T1) is necessary.[12] However, for routine qualitative spectra, a shorter D1 combined with a smaller flip angle can be more efficient.
-
Adjust the Pulse Angle (Flip Angle): While a 90° pulse provides the maximum signal per scan, it requires a longer relaxation delay.[12] Using a smaller flip angle (e.g., 30° or 45°) allows for a shorter D1, enabling more scans to be acquired in the same amount of time, which can improve the overall S/N.[12]
Workflow for Troubleshooting Poor S/N
Caption: A step-by-step workflow for troubleshooting poor S/N in NMR.
Issue 2: Broad or Distorted Peaks
Broad peaks can obscure coupling information and reduce the apparent signal height.
1. Check Magnetic Field Homogeneity (Shimming):
-
Poor shimming is a common cause of broad peaks.[1][11] Ensure the magnetic field is properly shimmed before acquisition. For challenging samples, automated gradient shimming is highly effective.[1]
2. Evaluate Sample Properties:
-
High Viscosity: Concentrated sugar solutions can be viscous, leading to broader lines.[6][7] If peaks are broad, consider diluting the sample.
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[1] Ensure high-purity solvents and clean NMR tubes are used. Degassing the sample can help remove dissolved oxygen.
Decision Tree for Broad Peak Analysis
Caption: A decision tree for diagnosing the cause of broad NMR peaks.
Issue 3: Complex or Uninterpretable Spectra
The inherent structural complexity of this compound in solution often leads to complex spectra.
1. Understanding Anomeric and Conformational Equilibrium:
-
In solution, this compound exists as an equilibrium mixture of its α and β anomers, which are diastereomers with different configurations at the anomeric carbon (C1).[3]
-
Furthermore, each anomer can exist in different ring conformations, primarily the more stable chair conformations (¹C₄ and ⁴C₁).[14][15] A small population of furanose forms may also be present.[10]
-
Each of these distinct species in solution will produce its own set of NMR signals, leading to a spectrum that is a superposition of multiple spectra.
2. Employ Advanced NMR Techniques:
-
2D NMR: To resolve overlapping signals and establish connectivity, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for establishing linkages.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is very useful for identifying all the protons belonging to a single sugar ring.[2]
-
This compound Equilibrium in Solution
Caption: Equilibrium of this compound anomers and conformers in solution.
Data & Protocols
Table 1: Recommended NMR Acquisition Parameters for Carbohydrates
| Parameter | ¹H NMR (Qualitative) | ¹³C NMR (Qualitative) | Notes |
| Pulse Angle | 30° - 45° | 30° | A smaller angle with a shorter delay is often more efficient.[12] |
| Relaxation Delay (D1) | 1 - 2 s | 2 s | Should be adjusted based on the T1 of the nuclei. |
| Acquisition Time (AQ) | 2 - 4 s | ~1.0 s | Longer AQ improves resolution but may reduce S/N per unit time.[1] |
| Number of Scans (NS) | 8 - 64 | 1024 - 10240+ | Increase until the desired S/N is achieved.[1] |
Note: For quantitative analysis, a much longer relaxation delay (D1 ≥ 5 x T1) and a 90° pulse angle are required to ensure accurate integration.[12][16]
Experimental Protocol: Sample Preparation for this compound NMR
This protocol outlines the steps for preparing a high-quality NMR sample.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, 99.9%)
-
High-quality 5 mm NMR tube and cap[13]
-
Small vial (e.g., 1.5 mL Eppendorf or glass vial)
-
Pasteur pipette and glass wool (or a syringe with a filter)
-
Vortex mixer (optional)
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H, 50 mg for ¹³C) and place it into a clean, dry vial.[5]
-
Add Solvent: Using a micropipette, add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) to the vial.[5]
-
Dissolve the Sample: Cap the vial and mix thoroughly to dissolve the sample. Gentle vortexing or warming can be used to aid dissolution. Ensure no solid material is visible. Preparing the sample in a separate vial makes it easier to ensure complete dissolution before transferring it to the narrow NMR tube.[5]
-
Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette.[6] Transfer the sample solution through the filter directly into the NMR tube. This step is critical to remove any dust or particulate matter that can ruin shimming and spectral quality.[6][13]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top with the sample identification.
-
Final Check: Before inserting the sample into the spectrometer, ensure the outside of the tube is clean and dry and that there are no visible air bubbles in the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyworld.com [spectroscopyworld.com]
Preventing degradation of L-ribopyranose during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-ribopyranose during storage and experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears yellowed after storage. What could be the cause?
A1: Yellowing, or browning, of this compound solutions is a common indicator of degradation. The most likely causes are:
-
Maillard Reaction: If your solution contains amino acids, peptides, or proteins, this compound can undergo a non-enzymatic browning reaction, also known as the Maillard reaction. This reaction occurs between the carbonyl group of the sugar and the amino groups of these molecules, leading to the formation of brown nitrogenous polymers called melanoidins.[1][2]
-
Caramelization: At elevated temperatures, even in the absence of amino acids, sugars can caramelize, which also results in a brown coloration. This process is a complex series of reactions involving dehydration and polymerization.[3]
-
Acid-Catalyzed Degradation: Under acidic conditions, this compound can degrade to form furfural and other byproducts, which can be colored.
Troubleshooting Steps:
-
Review the composition of your solution. If it contains amino compounds, consider if they are essential for your application during storage.
-
Check the pH of your solution. A pH outside the neutral range can accelerate degradation.
-
Evaluate your storage temperature. Elevated temperatures significantly accelerate degradation.
Q2: I've observed a drop in the pH of my aqueous this compound solution over time. Why is this happening?
A2: A decrease in pH is often due to the oxidative degradation of this compound. The aldehyde group of the sugar can be oxidized to a carboxylic acid group, forming L-ribonic acid.[4] This conversion to an acidic species will lower the pH of an unbuffered solution.
Troubleshooting Steps:
-
Store this compound solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
For applications sensitive to pH changes, consider using a non-reactive biological buffer to maintain a stable pH.
-
Store solutions at low temperatures to reduce the rate of all chemical reactions, including oxidation.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: Based on the inherent instability of aldopentoses, the following storage conditions are recommended:
| Form | Temperature | Atmosphere | Light Conditions |
| Solid | -20°C or below | Dry, Inert Gas (e.g., Argon) | Protected from light |
| Aqueous Solution | -20°C or below (frozen) | Degassed solvent, Inert Gas overlay | Protected from light |
Rationale:
-
Low Temperature: The stability of ribose is highly dependent on temperature. The half-life of ribose at pH 7.0 is 44 years at 0°C, but only 73 minutes at 100°C.[5][6][7] Storing at -20°C or below dramatically slows down degradation kinetics.
-
Inert Atmosphere: To prevent oxidative degradation to L-ribonic acid and other oxidized byproducts, minimizing exposure to oxygen is crucial.[8][9]
-
Light Protection: Photoredox-catalyzed oxidation is a possible degradation pathway.[8] Protecting the sample from light minimizes this risk.
Q4: I need to work with this compound in a buffered solution for an experiment. Which buffers should I avoid?
A4: Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, especially if the solution will be heated or stored for extended periods. These buffers can participate in the Maillard reaction with this compound, leading to its degradation and the formation of interfering byproducts.[10][11] Phosphate or HEPES buffers are generally safer alternatives.
This compound Degradation Pathways
Several chemical pathways can lead to the degradation of this compound. Understanding these can help in designing stable formulations and handling procedures.
Caption: Key degradation pathways of this compound.
Quantitative Stability Data
The stability of ribose is highly dependent on both pH and temperature. The following table summarizes the half-life of ribose under various conditions, which serves as a close proxy for this compound.
| Temperature (°C) | pH | Half-life |
| 120 | 7.0 | ~12 minutes |
| 100 | 7.0 | 73 minutes[5][6][7] |
| 40 | 7.0 | ~1.3 years |
| 25 | 7.0 | ~10 years |
| 0 | 7.0 | 44 years[5][6][7] |
| 100 | 4.0 | ~21 hours |
| 100 | 8.0 | ~3.5 hours |
Data extrapolated and calculated based on the findings of Larralde, Robertson, and Miller (1995).
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
This protocol outlines a method to assess the stability of this compound under accelerated thermal stress.
Caption: Workflow for an accelerated stability study.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the desired solvent or buffer system. Ensure the pH is accurately measured and recorded.
-
Aliquoting: Distribute the solution into multiple small, sealable vials (e.g., HPLC vials) to avoid repeated freeze-thaw cycles or contamination of the bulk solution.
-
Baseline Analysis (T=0): Immediately analyze three of the freshly prepared aliquots using a validated HPLC method to establish the initial concentration of this compound.
-
Incubation: Place the remaining vials in temperature-controlled chambers at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Timepoint Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove a set of vials (e.g., triplicate) from each temperature chamber. Cool them to room temperature before analysis.
-
Sample Analysis: Quantify the concentration of this compound in each sample using the same HPLC method as for the baseline analysis. Also, observe the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Data Analysis:
-
For each temperature, plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[Concentration] vs. time).
-
Use the Arrhenius equation to extrapolate the degradation rate at desired storage conditions (e.g., 4°C or 25°C).
-
Protocol 2: HPLC Method for this compound Quantification
This is a general-purpose HPLC method suitable for monitoring the stability of this compound.
-
HPLC System: A standard HPLC system with a Refractive Index (RI) detector is recommended. An Evaporative Light-Scattering Detector (ELSD) can also be used.[12][13]
-
Column: A column with L22 packing material (a strong cation-exchange resin in the calcium form) is specified by the USP-NF monograph for ribose analysis.[14][15] A common example is a SUGAR KS-801 column (300 mm x 8.0 mm).
-
Mobile Phase: Degassed, HPLC-grade water.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 80°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 1, 2, 5, 10, 20 mg/mL) in the mobile phase.
-
Calibration: Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantification: Determine the concentration of this compound in the test samples by comparing their peak areas to the calibration curve.
References
- 1. Ribose-induced Maillard Reaction as an Analytical Method for Detection of Adulteration and Differentiation of Chilled and Frozen-thawed Minced Veal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shodex.com [shodex.com]
- 15. uspnf.com [uspnf.com]
Technical Support Center: Scaling Up L-Ribopyranose Production
Welcome to the technical support center for the production of L-ribopyranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing L-ribose at a larger scale?
A1: The most common and scalable methods for L-ribose production are primarily biotechnological, relying on enzymatic or microbial conversions. The two main starting materials are L-arabinose and ribitol.[1][2]
-
From L-arabinose: This is a two-step enzymatic process. First, L-arabinose is isomerized to L-ribulose by the enzyme L-arabinose isomerase (L-AI). Subsequently, L-ribulose is isomerized to L-ribose using either L-ribose isomerase (L-RI) or mannose-6-phosphate isomerase (MPI).[3][4]
-
From Ribitol: This method involves the oxidation of ribitol to L-ribulose using microorganisms like Acetobacter aceti, followed by the enzymatic isomerization of L-ribulose to L-ribose.[5][6]
Chemical synthesis methods also exist but can be complex, involving multiple steps and potentially harsh reaction conditions, making them less ideal for industrial-scale production.[1][2]
Q2: What are the critical parameters to control during the enzymatic conversion process?
A2: To ensure optimal enzyme activity and product yield, the following parameters are critical:
-
pH: Most isomerases used in L-ribose production have an optimal pH range between 6.0 and 8.5.[5][7] It is crucial to maintain the pH within the optimal range for the specific enzyme being used.
-
Temperature: The optimal temperature for these enzymes can vary significantly, typically ranging from 30°C to 80°C depending on the source organism.[5][7] Maintaining a stable, optimal temperature is key to maximizing enzyme activity and stability.
-
Metal Ion Cofactors: Many L-arabinose and L-ribose isomerases are metalloenzymes and require divalent metal ions, most commonly Mn²⁺ or Co²⁺, for their activity.[5][7] The concentration of these cofactors must be optimized.
-
Substrate and Enzyme Concentration: The concentrations of the starting material (L-arabinose or L-ribulose) and the enzymes need to be optimized to achieve a high conversion rate without causing substrate or product inhibition.[8]
Q3: What is a typical conversion yield for the enzymatic production of L-ribose from L-arabinose?
A3: The conversion yield is influenced by the specific enzymes used and the reaction conditions. Reported yields for the conversion of L-arabinose to L-ribose are often in the range of 20-32%.[8][9] For instance, one study achieved a 23.6% conversion yield, producing 118 g/L of L-ribose from 500 g/L of L-arabinose.[8] Another study using a genetically engineered yeast strain reported a conversion yield of about 20% (w/w).[9] The reaction often reaches an equilibrium between L-arabinose, L-ribulose, and L-ribose.[8]
Q4: How stable is this compound, and what are the recommended storage conditions?
A4: L-ribose, like other sugars, can be unstable, particularly at non-neutral pH and elevated temperatures. One study noted that the half-life of ribose can be as short as 73 minutes at pH 7.0 and 100°C, while at 0°C and pH 7.0, the half-life is estimated to be 44 years.[3][10][11] For long-term storage, L-ribose should be kept as a solid in a tightly sealed container, protected from moisture, and stored at low temperatures, such as in a freezer at -20°C.[12]
Troubleshooting Guides
Issue 1: Low L-Ribose Yield
Question: My enzymatic conversion from L-arabinose is resulting in a low yield of L-ribose. What are the potential causes and how can I troubleshoot this?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Verify and Optimize pH: Measure the pH of your reaction mixture throughout the process. Ensure it remains within the optimal range for your specific L-arabinose isomerase and L-ribose isomerase (typically pH 6.0-8.5).[5][7] 2. Confirm and Stabilize Temperature: Check the temperature of your reactor. Fluctuations can decrease enzyme activity. Ensure it is maintained at the optimal temperature for your enzymes.[5][7] |
| Insufficient or Incorrect Cofactors | 1. Check Metal Ion Concentration: Verify the concentration of the required metal ion cofactor (e.g., Mn²⁺, Co²⁺). The optimal concentration is typically around 1 mM.[5][8] 2. Test Different Cofactors: If using a new enzyme, its specific cofactor requirement might differ. Test both Mn²⁺ and Co²⁺ to see which yields better results. |
| Enzyme Inactivity or Inhibition | 1. Assess Enzyme Activity: Perform an activity assay on your enzyme stock to ensure it is active. 2. Check for Inhibitors: The presence of impurities in the substrate or other components in the reaction mixture could be inhibiting the enzyme. Consider purifying your L-arabinose starting material. 3. Substrate/Product Inhibition: High concentrations of L-arabinose or the accumulation of L-ribose can sometimes inhibit the enzymes. Try running the reaction with a lower initial substrate concentration or implementing a product removal strategy. |
| Reaction Equilibrium | 1. Monitor Reaction Over Time: The isomerization reaction is reversible and will reach an equilibrium. Take samples at different time points to determine if the reaction has simply reached its equilibrium point.[6][8] 2. Shift Equilibrium: Consider strategies to shift the equilibrium towards L-ribose production, such as in-situ product removal or using a coupled enzymatic system that converts L-ribose to a subsequent product. |
Issue 2: Incomplete Conversion of L-Arabinose
Question: My reaction stalls, leaving a significant amount of unreacted L-arabinose. What should I do?
| Potential Cause | Troubleshooting Steps |
| Enzyme Denaturation Over Time | 1. Assess Enzyme Stability: The reaction conditions (temperature, pH) might be causing the enzyme to lose activity over the course of the reaction. Test the stability of your enzyme under the reaction conditions for the intended duration. 2. Consider Immobilization: Immobilizing the enzyme can often improve its stability. |
| Insufficient Enzyme Concentration | 1. Increase Enzyme Loading: The amount of enzyme may be insufficient for the amount of substrate. Try incrementally increasing the enzyme concentration to see if the conversion improves.[8] |
| Poor Mixing in Bioreactor | 1. Evaluate Agitation: In a scaled-up reactor, poor mixing can lead to localized areas of high substrate or product concentration, and gradients in pH and temperature. Ensure your agitation speed is sufficient for uniform mixing without denaturing the enzyme. |
Issue 3: Difficulty in Purifying L-Ribose
Question: I am having trouble separating L-ribose from the reaction mixture, especially from L-arabinose and L-ribulose. What purification strategies are effective?
| Potential Cause | Troubleshooting Steps |
| Similar Physicochemical Properties | 1. Chromatographic Separation: Due to the similar structures of these sugars, chromatographic methods are often necessary. - Ion-Exchange Chromatography: This has been shown to be effective for separating sugar isomers.[13] - Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic technique suitable for large-scale separation of isomers.[13] |
| Presence of Color and Ionic Impurities | 1. Decolorization: Before fine purification, treat the reaction mixture with activated carbon to remove colored impurities.[13] 2. Deionization: Use ion-exchange resins to remove salts and other ionic impurities that could interfere with subsequent purification steps.[13] |
| Low Product Concentration | 1. Concentration: After initial cleanup, concentrate the solution by evaporation under reduced pressure to facilitate crystallization or improve the efficiency of chromatographic separation.[13] |
| Crystallization Issues | 1. Induce Crystallization: After purification and concentration, L-ribose can be crystallized, often by cooling the concentrated solution.[6] Seeding with a small crystal of pure L-ribose can help induce crystallization. |
Data Presentation
Table 1: Comparison of Enzymatic L-Ribose Production Parameters
| Starting Material | Enzymes | Host Organism | Substrate Conc. (g/L) | L-Ribose Yield (g/L) | Conversion Yield (%) | Key Conditions | Reference |
| L-Arabinose | L-arabinose isomerase, Mannose-6-phosphate isomerase | Geobacillus thermodenitrificans | 500 | 118 | 23.6 | pH 7.0, 70°C, 1 mM Co²⁺ | [8] |
| L-Arabinose | L-arabinose isomerase, L-ribose isomerase | Genetically engineered Candida tropicalis | 30 | 6.0 | 20 | Fermentation with glucose | [9] |
| Ribitol | Washed cells, L-ribose isomerase | Acetobacter aceti, Acinetobacter sp. | Not specified | Not specified | ~98% (Ribitol to L-ribulose) | Two-step reaction | [5][6] |
| L-Ribulose | Mannose-6-phosphate isomerase (triple-site variant) | Geobacillus thermodenitrificans | 300 | 213 | 71 | pH 7.0, 70°C, 1 mM Co²⁺ | [14] |
Table 2: Optimal Conditions for Key Enzymes in L-Ribose Synthesis
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |
| L-Arabinose Isomerase | Lactobacillus plantarum | 7.17 | 60 | - | [15] |
| L-Arabinose Isomerase | Bifidobacterium adolescentis | 6.0 - 7.5 | 55 | Mn²⁺ | |
| L-Arabinose Isomerase | Bacillus velezensis | 8.0 | 45 | Mn²⁺ | [16] |
| Mannose-6-Phosphate Isomerase | Geobacillus thermodenitrificans | 7.0 | 70-80 | Co²⁺ or Mn²⁺ | [7][8] |
| L-Ribose Isomerase | Acinetobacter calcoaceticus | 7.0 - 8.0 | 30 - 40 | - | [7][9] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of L-Arabinose to L-Ribose
This protocol describes a general procedure for the two-step enzymatic conversion of L-arabinose to L-ribose.
Materials:
-
L-arabinose
-
L-arabinose isomerase (L-AI)
-
Mannose-6-phosphate isomerase (MPI) or L-ribose isomerase (L-RI)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Metal salt solution (e.g., 1 M MnCl₂ or CoCl₂)
-
Bioreactor with temperature and pH control
-
HPLC system for analysis
Procedure:
-
Prepare the Reaction Mixture: In the bioreactor, dissolve L-arabinose in the phosphate buffer to the desired starting concentration (e.g., 300-500 g/L).[8]
-
Add Cofactor: Add the metal salt solution to achieve the optimal final concentration (e.g., 1 mM Co²⁺).[8]
-
Set Reaction Conditions: Adjust the pH to the optimal level for your enzymes (e.g., pH 7.0) and bring the temperature to the desired setpoint (e.g., 70°C).[8]
-
Enzyme Addition: Add the L-arabinose isomerase and the second isomerase (MPI or L-RI) to the reactor. The optimal ratio of the two enzymes should be determined empirically, but a starting point could be a unit ratio of 1:2.5 (L-AI:MPI).[8]
-
Incubation: Allow the reaction to proceed with gentle agitation.
-
Monitoring: Periodically take samples from the reactor and analyze them by HPLC to monitor the concentrations of L-arabinose, L-ribulose, and L-ribose.
-
Reaction Termination: Once the concentration of L-ribose plateaus, indicating the reaction has reached equilibrium or completion, terminate the reaction. This is typically done by heat inactivation of the enzymes (e.g., heating to 80-90°C for 10-15 minutes), followed by cooling.
-
Downstream Processing: The resulting mixture can then be subjected to purification as described in the troubleshooting guide.
Protocol 2: HPLC Analysis of L-Ribose and Related Sugars
This protocol provides a general method for the quantification of L-ribose, L-arabinose, and L-ribulose using HPLC with a refractive index (RI) detector.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., Amino column, or a specific column like Shodex SUGAR KS-801)[17][18]
-
Mobile phase: Acetonitrile and ultrapure water mixture (e.g., 85:15 v/v)[19]
-
Standards: Pure L-ribose, L-arabinose, and L-ribulose
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Mobile Phase: Prepare the acetonitrile/water mobile phase and degas it thoroughly.
-
Prepare Standards: Prepare a series of standard solutions of L-ribose, L-arabinose, and L-ribulose of known concentrations in the mobile phase.
-
Prepare Samples: Take a sample from the reaction mixture, stop the reaction if necessary (e.g., by adding acid or by heat), and centrifuge to pellet any solids or enzymes. Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Analysis: Inject the prepared standards to generate a calibration curve for each sugar. Then, inject the prepared samples.
-
Quantification: Identify the peaks based on the retention times of the standards and quantify the concentration of each sugar in the samples using the calibration curves.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Ribose | 24259-59-4 [chemicalbook.com]
- 13. CN101891773A - Process for preparing L-ribose - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of fermentation conditions for production of l‐arabinose isomerase of Lactobacillus plantarum WU14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shodex.com [shodex.com]
- 18. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 19. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Synthesis of L-Ribose: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
L-ribose, a rare monosaccharide, is a critical chiral building block in the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer agents. The limited natural availability of L-ribose necessitates its production through synthetic methods. This guide provides a detailed comparative analysis of the two primary approaches for L-ribose synthesis: traditional chemical methods and modern enzymatic catalysis. We present a side-by-side look at their performance, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis of L-Ribose
The choice between chemical and enzymatic synthesis of L-ribose involves a trade-off between factors such as yield, purity, cost, scalability, and environmental impact. Below is a summary of key quantitative data for representative methods of each approach.
| Parameter | Chemical Synthesis (from L-Arabinose) | Enzymatic Synthesis (from L-Arabinose) |
| Starting Material | Protected L-arabinose derivative | L-arabinose |
| Key Reagents/Catalysts | Oxalyl chloride, DMSO, Triethylamine, NaBH(OAc)₃ | L-arabinose isomerase, Mannose-6-phosphate isomerase |
| Number of Steps | 4 | 1 (one-pot, two-enzyme reaction) |
| Overall Yield | 76.3%[1] | 23.6% (conversion yield)[2] |
| Productivity | Not typically reported in g/L/h | 39.3 g/L/h[2] |
| Reaction Temperature | -78°C to room temperature | 70°C[2] |
| Reaction Time | Multi-day process | 3 hours[2] |
| Purity of Final Product | High, requires chromatographic purification | High, requires downstream processing |
| Environmental Impact | Use of hazardous reagents and solvents, generation of toxic byproducts (dimethyl sulfide, carbon monoxide)[3] | Generally considered "greener," aqueous-based, biodegradable catalysts |
| Cost Considerations | High cost of reagents, solvents, and waste disposal | High initial cost of enzyme production and purification, but potential for reuse (immobilization) |
Visualizing the Synthetic Pathways
To better understand the workflows of each synthetic route, the following diagrams illustrate the key transformations.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for laboratory implementation.
Chemical Synthesis of L-Ribose from L-Arabinose
This four-step protocol is adapted from a high-yield chemical synthesis method.[1]
Step 1: Protection of L-Arabinose
-
Starting Material: Methyl 3,4-O-isopropylidene-β-L-arabinoside is synthesized from L-arabinose.
-
Procedure: This protected derivative serves as the starting material for the subsequent oxidation step.
Step 2: Swern Oxidation
-
Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.
-
Procedure:
-
To a solution of oxalyl chloride in dichloromethane (CH₂Cl₂) at -78°C, add a solution of DMSO in CH₂Cl₂ dropwise.
-
After stirring, add a solution of the protected L-arabinose derivative in CH₂Cl₂ dropwise at -78°C.
-
After further stirring, add triethylamine dropwise.
-
Allow the reaction mixture to warm to room temperature.
-
The resulting crude product is used in the next step.
-
Step 3: Stereoselective Reduction
-
Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Procedure:
-
The crude product from the Swern oxidation is subjected to reduction with NaBH(OAc)₃ in ethanol at room temperature.
-
This step stereoselectively reduces the intermediate ketone to the desired hydroxyl group configuration of the ribose product.
-
Step 4: Deprotection and Purification
-
Reagent: 80% Acetic Acid.
-
Procedure:
-
The product from the reduction step is treated with 80% acetic acid to remove the isopropylidene protecting group.
-
The solvent is evaporated, and the residue is purified by silica gel column chromatography to yield pure L-ribose.
-
Enzymatic Synthesis of L-Ribose
This one-pot, two-enzyme protocol utilizes purified L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[2]
Enzyme Preparation:
-
Expression: The genes for AI and MPI from G. thermodenitrificans are cloned and expressed in E. coli.
-
Purification of L-Arabinose Isomerase (AI): Recombinant AI can be purified to approximately 97% purity. The enzyme is a tetramer with a molecular mass of about 230 kDa.
-
Purification of Mannose-6-Phosphate Isomerase (MPI):
-
Resuspend recombinant E. coli cells expressing His-tagged MPI in a phosphate buffer containing NaCl, imidazole, and a protease inhibitor.[4]
-
Disrupt the cells by ultrasonication and clarify the lysate by centrifugation.[4]
-
Apply the supernatant to a HisTrap HP chromatography column.[4]
-
Elute the purified enzyme and dialyze against a suitable buffer.
-
Enzymatic Reaction:
-
Reaction Mixture:
-
L-arabinose (500 g/L)
-
L-arabinose isomerase (8 U/mL)
-
Mannose-6-phosphate isomerase (20 U/mL)
-
50 mM PIPES buffer (pH 7.0)
-
1 mM Co²⁺
-
-
Procedure:
-
Combine the reaction components in a suitable vessel.
-
Incubate the mixture at 70°C for 3 hours with gentle agitation.[2]
-
Monitor the reaction progress by HPLC.
-
Product Purification:
-
Remove the enzymes from the reaction mixture (e.g., by heat inactivation followed by centrifugation if using free enzymes, or by simple removal if using immobilized enzymes).
-
The resulting solution containing L-ribose, unreacted L-arabinose, and the intermediate L-ribulose can be purified using chromatographic methods such as simulated moving bed (SMB) chromatography to isolate pure L-ribose.[5]
Comparative Analysis
Yield and Productivity:
Chemical synthesis, particularly the four-step method from protected L-arabinose, can achieve a high overall yield of 76.3%.[1] However, this multi-step process is laborious and time-consuming. In contrast, the enzymatic method, while having a lower conversion yield of 23.6% in the cited study, boasts a significantly higher volumetric productivity of 39.3 g/L/h, making it a more rapid production method in terms of output over time.[2] It is important to note that the enzymatic reaction reaches an equilibrium, which limits the final conversion yield.
Reaction Conditions:
Chemical synthesis often requires harsh reaction conditions, including cryogenic temperatures (-78°C for Swern oxidation) and the use of volatile and flammable organic solvents.[3] These conditions can be challenging and costly to implement on an industrial scale. Enzymatic synthesis, on the other hand, typically occurs in aqueous media under milder conditions (e.g., 70°C and neutral pH), which are generally easier and safer to manage.[2]
Environmental Impact and Safety:
The environmental footprint of chemical synthesis is a significant drawback. The Swern oxidation, a key step in one of the chemical routes, produces toxic and malodorous byproducts such as dimethyl sulfide and carbon monoxide, which require careful handling and disposal.[3] The use of large volumes of organic solvents also contributes to volatile organic compound (VOC) emissions and waste generation.
Enzymatic synthesis is widely regarded as a "greener" alternative. The reactions are performed in water, the enzymes are biodegradable, and the generation of hazardous waste is minimized. This aligns with the growing demand for sustainable and environmentally friendly manufacturing processes in the pharmaceutical industry.
Cost-Effectiveness:
A direct cost comparison is complex and depends on the scale of production. Chemical synthesis involves costs associated with starting materials, reagents (some of which can be expensive, like oxalyl chloride), solvents, energy for heating and cooling, and waste disposal.
For enzymatic synthesis, the primary cost lies in the production and purification of the enzymes. However, the use of recombinant expression systems can make enzyme production more economical. Furthermore, immobilizing the enzymes allows for their recovery and reuse over multiple reaction cycles, significantly reducing the overall catalyst cost per unit of product. The milder reaction conditions also lead to lower energy consumption.
Conclusion
Both chemical and enzymatic methods offer viable routes for the synthesis of L-ribose.
-
Chemical synthesis may be preferred for its potential to achieve high overall yields, particularly in laboratory-scale preparations where the complexity of the multi-step process and the handling of hazardous materials can be managed.
-
Enzymatic synthesis presents a compelling alternative for larger-scale and industrial production due to its high productivity, milder reaction conditions, and significantly lower environmental impact. The potential for enzyme immobilization and reuse further enhances its economic feasibility.
For researchers and drug development professionals, the choice between these two synthetic strategies will depend on a careful evaluation of their specific priorities, including production scale, timeline, cost constraints, and commitment to sustainable practices. As the field of biocatalysis continues to advance, it is likely that enzymatic routes for the synthesis of L-ribose and other valuable chiral molecules will become increasingly prevalent.
References
- 1. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for L-Ribopyranose
This guide provides a comprehensive comparison of a newly proposed analytical method for the quantification of L-ribopyranose against established traditional methods. The information is intended for researchers, scientists, and drug development professionals who require accurate and efficient analysis of this important monosaccharide. This compound, a key component in various biological studies and a potential building block in the synthesis of therapeutic nucleoside analogues, demands precise and reliable analytical procedures for its characterization and quality control.
The proposed novel method, a High-Throughput High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD), offers significant advantages in terms of speed and sample throughput. This is complemented by a highly specific Capillary Electrophoresis (CE) method for enantiomeric purity assessment. This guide presents supporting experimental data and detailed protocols to allow for an objective evaluation of its performance against traditional HPLC-based approaches.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of the proposed new method is contrasted with two widely used traditional methods for this compound analysis. The following table summarizes the key validation parameters for each technique, providing a clear overview of their respective capabilities.
Table 1: Comparison of Analytical Method Performance for this compound
| Parameter | Traditional Method 1: HPLC-RI | Traditional Method 2: HPLC-UV (with Derivatization) | Proposed New Method: HPLC-ELSD | Confirmatory Method: Chiral Capillary Electrophoresis |
| Principle | Differential refractive index between the mobile phase and the sample. | UV absorbance of a derivatized analyte. | Light scattering of non-volatile analyte particles after mobile phase evaporation. | Differential migration of derivatized enantiomers in an electric field with a chiral selector. |
| Specificity | Low; susceptible to interference from any compound with a different refractive index. | High; dependent on the specificity of the derivatization reaction. | Moderate to High; detects any non-volatile analyte. Specificity is achieved through chromatographic separation. | Very High; specifically separates L- and D-ribose. |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.999 | Typically ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 98-102% | 95-105% |
| Precision (RSD) | ||||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | ≤ 1.5% | ≤ 5.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.0% | ≤ 2.5% | ≤ 7.0% |
| LOD | ~10 µg/mL | ~1 µg/mL | ~0.5 µg/mL | Concentration dependent, can detect 0.35% of D-ribose in L-ribose.[1][2] |
| LOQ | ~30 µg/mL | ~3 µg/mL | ~1.5 µg/mL | Concentration dependent, allows for quantification of enantiomeric excess. |
| Analysis Time | 15-20 minutes | 20-30 minutes (including derivatization) | < 5 minutes.[1][2] | ~15 minutes |
| Key Advantages | Simple, no derivatization needed. | High sensitivity and specificity. | High throughput, fast analysis, suitable for samples without a chromophore. | Excellent for determining enantiomeric purity.[1][2] |
| Key Disadvantages | Low sensitivity and specificity, not compatible with gradient elution. | Requires a derivatization step, which can be time-consuming and introduce variability. | Requires a volatile mobile phase, detector response can be non-linear. | Requires derivatization and specialized equipment. |
Experimental Protocols
Detailed methodologies for the traditional and the proposed new analytical methods are provided below.
Traditional Method 1: HPLC with Refractive Index (RI) Detection
This method is a standard approach for the analysis of sugars that do not possess a UV chromophore.
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Column: Amino-based carbohydrate column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-10 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: External standard method. Prepare a calibration curve using at least five concentrations of this compound standard.
Traditional Method 2: HPLC with UV Detection (with Pre-column Derivatization)
To enhance sensitivity and specificity, this compound can be derivatized with a UV-absorbing tag.
-
Derivatization Reagent: 1-phenyl-3-methyl-5-pyrazolone (PMP).
-
Derivatization Procedure:
-
To 100 µL of a 0.5 M methanolic solution of PMP, add 100 µL of the this compound standard or sample solution and 100 µL of 0.3 M sodium hydroxide.
-
Vortex the mixture and incubate at 70 °C for 30 minutes.
-
Cool the mixture to room temperature and neutralize with 100 µL of 0.3 M hydrochloric acid.
-
Extract the PMP-derivatized sugar with 500 µL of chloroform.
-
Discard the aqueous layer and evaporate the chloroform layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1 M phosphate buffer (pH 6.7).
-
B: Acetonitrile.
-
Gradient: 10-25% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Quantification: External standard method using PMP-derivatized this compound standards.
Proposed New Method: High-Throughput HPLC-ELSD
This method is designed for rapid screening and quantification of this compound.
-
Instrumentation: High-throughput HPLC system with a gradient pump, autosampler, column oven, and an evaporative light-scattering detector.
-
Column: A specialized column for fast sugar analysis (e.g., β-cyclobond 2000 analytical column).[1][2]
-
Guard Column: C18 guard column to protect the analytical column from sample matrix components.[1][2]
-
Mobile Phase:
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Quench enzymatic reactions if necessary, then dilute the sample in the initial mobile phase. Direct injection of the reaction solution is possible.[1][2]
-
Quantification: External standard method. The detector response may be non-linear, requiring a quadratic or logarithmic fit for the calibration curve.
Confirmatory Method: Chiral Capillary Electrophoresis (CE)
This method is used to confirm the enantiomeric purity of the this compound sample.
-
Derivatization Reagent: 7-aminonaphthalene-1,3-disulfonic acid (ANDA).[1][2]
-
Derivatization Procedure: Reductive amination reaction with ANDA.
-
Instrumentation: Capillary electrophoresis system with a UV or diode array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Electrolyte: 25 mM sodium tetraborate buffer containing 5 mM β-cyclodextrin as the chiral selector.[1][2]
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a suitable wavelength for the ANDA-derivatized ribose.
-
Analysis: The separation of the D- and L-ribose enantiomers allows for the determination of the enantiomeric excess (ee%).[1][2]
Mandatory Visualizations
The following diagrams illustrate the workflow of the proposed new analytical method and the logical relationships of the validation parameters.
Caption: Workflow of the proposed new analytical method for this compound.
Caption: Interrelation of key analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound is critical for ensuring data quality and regulatory compliance. Traditional methods such as HPLC-RI and HPLC-UV with derivatization, while reliable, present limitations in terms of specificity, sample throughput, and complexity.
The proposed new method, utilizing High-Throughput HPLC-ELSD, offers a significant improvement in analysis time, making it highly suitable for screening large numbers of samples, for instance, in directed enzyme evolution research.[1][2] While the ELSD has its own considerations, such as a non-linear response, its ability to detect compounds without a chromophore in a rapid manner is a distinct advantage. The integration of a confirmatory chiral CE method ensures the enantiomeric purity of this compound is accurately determined, which is crucial for its application in pharmaceuticals.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the sample matrix, the number of samples, and the required level of sensitivity and specificity. This guide provides the necessary data and protocols to make an informed decision on the most appropriate method for the validation of this compound analysis.
References
- 1. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
L-Nucleosides vs. D-Nucleosides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral and anticancer therapeutics has been significantly shaped by the development of nucleoside analogs. While nature predominantly utilizes D-nucleosides as the building blocks of nucleic acids, their synthetic L-enantiomers have emerged as a promising class of therapeutic agents. This guide provides an objective comparison of the biological activity of L-nucleosides versus their D-counterparts, supported by experimental data, to inform research and drug development efforts.
The Stereochemical Distinction and Its Biological Implications
The fundamental difference between L- and D-nucleosides lies in the stereochemistry of the sugar moiety, typically a ribose or deoxyribose. This "handedness" dramatically influences their interaction with the chiral environments of cellular and viral enzymes.
-
Cellular Enzymes: Generally, human cellular enzymes, including kinases responsible for nucleoside phosphorylation and polymerases for DNA replication, exhibit a strong preference for the natural D-isomers. This often results in L-nucleosides being poorer substrates for these enzymes, leading to reduced metabolism and, critically, lower cytotoxicity. For instance, the dose-limiting toxicity of some D-nucleoside analogs is linked to their inhibition of mitochondrial DNA synthesis, a side effect that is often significantly diminished or absent with their L-counterparts.[1]
-
Viral Enzymes: In contrast, many viral polymerases, such as the reverse transcriptases of HIV and Hepatitis B Virus (HBV), display a more promiscuous substrate specificity.[2] These viral enzymes can recognize and incorporate the triphosphate forms of L-nucleosides into the growing viral nucleic acid chain. This incorporation typically leads to chain termination, as the L-configuration of the sugar can create steric hindrance that prevents the formation of the next phosphodiester bond, effectively halting viral replication.
Comparative Antiviral Activity and Cytotoxicity
The differential recognition by cellular and viral enzymes forms the basis for the therapeutic window of many L-nucleoside drugs. The following tables summarize the in vitro antiviral activity (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) of representative L- and D-nucleoside analogs.
| Table 1: Anti-HBV Activity and Mitochondrial Toxicity of Dideoxycytidine Analogs | |||
| Compound | Anti-HBV Activity (% Inhibition at 1 µM) | Mitochondrial DNA Synthesis Inhibition (IC₅₀ in CEM cells) | Reference |
| β-L-2',3'-dideoxycytidine (β-L-ddC) | >90% | >100 µM | [1] |
| β-D-2',3'-dideoxycytidine (ddC) | No significant activity | 0.022 µM | [1] |
| β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC) | >90% | >100 µM | [1] |
| β-D-2',3'-dideoxy-5-fluorocytidine (β-D-FddC) | No significant activity | Not Reported | [1] |
| Table 2: Anti-HIV-1 Activity of Dideoxycytidine Analogs | ||
| Compound | Relative Anti-HIV-1 Activity | Reference |
| β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC) | Most Potent | [1] |
| β-D-2',3'-dideoxycytidine (ddC) | Potent | [1] |
| β-D-2',3'-dideoxy-5-fluorocytidine (β-D-FddC) | Less Potent than β-L-FddC and ddC | [1] |
| β-L-2',3'-dideoxycytidine (β-L-ddC) | Least Potent | [1] |
Mechanism of Action: Intracellular Activation and Polymerase Inhibition
The biological activity of both L- and D-nucleoside analogs is contingent upon their intracellular conversion to the active triphosphate form. This process is a three-step enzymatic cascade.
Caption: Intracellular metabolic activation of nucleoside analogs and their mechanism of action.
Once in their triphosphate form, these analogs compete with the natural deoxy- or ribonucleoside triphosphates for the active site of viral polymerases. The efficiency of this inhibition can be quantified by the inhibition constant (Kᵢ).
| Table 3: Inhibition of HIV-1 Reverse Transcriptase by Triphosphate Analogs | |||
| Compound | Enzyme | Kᵢ (µM) | Reference |
| (-)-FTC-TP (L-form) | HIV-1 RT | Not directly reported, but has lower incorporation efficiency than (+)-FTC-TP | [3] |
| (+)-FTC-TP (D-form) | HIV-1 RT | Not directly reported, but has higher incorporation efficiency than (-)-FTC-TP | [3] |
Note: Direct comparative Kᵢ values for L- vs. D-isomers are not always readily available in the literature. The incorporation efficiency often serves as a surrogate for the interaction with the viral polymerase.
The following diagram illustrates the workflow for determining the inhibitory potential of nucleoside analogs against a viral polymerase.
Caption: Experimental workflow for determining the inhibition constant (Ki) of nucleoside triphosphate analogs.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (zones of cell death) in a cell monolayer.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
Test compound (L- or D-nucleoside)
-
Serum-free cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Cell Treatment: Remove the growth medium from the cell monolayers and wash once with PBS. Add the diluted compounds to the wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Infection: Infect the wells (except for the cell control) with a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well in the virus control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Remove the overlay, fix the cells with the fixative solution, and then stain with the crystal violet solution.
-
Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Cytotoxicity (CC₅₀ Determination)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration of a compound that is toxic to the host cells.
Materials:
-
Host cells in a 96-well plate
-
Test compound (L- or D-nucleoside)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "cell control" (no compound).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.
Conclusion
The stereochemistry of nucleosides is a critical determinant of their biological activity. L-nucleosides often exhibit a favorable therapeutic profile, characterized by potent antiviral or anticancer activity coupled with reduced cytotoxicity compared to their D-enantiomers. This is primarily due to the differential substrate specificity of viral and human enzymes. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the rational design and development of novel nucleoside-based therapeutics. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-Ribopyranose Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-ribopyranose, a rare monosaccharide and an enantiomer of the naturally occurring D-ribopyranose, is a critical component in the synthesis of various antiviral nucleoside analogues. Accurate and precise quantification of this compound is paramount for monitoring its production, assessing its purity, and for various applications in drug development and metabolic research. This guide provides a comparative overview of common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the three primary methods for this compound quantification. The data presented is a synthesis from various studies on ribose and other monosaccharide analyses, as direct comparative studies on this compound are limited.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by detection (e.g., RI, ELSD, UV). | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Specific enzyme-catalyzed reaction where the consumption of a substrate or formation of a product is measured (e.g., spectrophotometrically). |
| Specificity | Can separate enantiomers (D/L) with chiral columns. Resolution from other sugars depends on the column and mobile phase. | High specificity due to mass fragmentation patterns. Can distinguish between isomers with appropriate derivatization and chromatography. | Highly specific to the target sugar (L-ribose) if a specific enzyme is used. |
| Sensitivity | Moderate. Dependent on the detector used (e.g., ELSD is more sensitive than RI). | High. Capable of detecting trace amounts. | High. Can be designed to detect very low concentrations. |
| Quantitative Range | Typically in the µg/mL to mg/mL range. | Can quantify in the ng/mL to µg/mL range. | Often in the µM to mM range. |
| Sample Preparation | Minimal, often just dissolution and filtration. | Requires derivatization to make the sugar volatile (e.g., oximation and silylation). | Generally requires sample dilution and buffer addition. |
| Analysis Time | Relatively short per sample (minutes). | Longer per sample due to derivatization and longer chromatographic runs. | Can be very rapid, especially in a microplate format. |
| Throughput | High, especially with autosamplers. | Lower due to the multi-step sample preparation. | High, particularly with 96-well or 384-well plate readers. |
| Instrumentation Cost | Moderate to high. | High. | Low to moderate (spectrophotometer or plate reader). |
| Consumables Cost | Moderate (solvents, columns). | Moderate to high (derivatization reagents, columns, gases). | Low to moderate (enzymes, buffers, plates). |
Experimental Protocols
Detailed methodologies for each of the key quantification methods are provided below. These protocols are based on established methods for ribose and other monosaccharides and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound and can be adapted for chiral separation to determine enantiomeric purity.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound-containing sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a cation-exchange column. For enantiomeric separation, a chiral column (e.g., β-cyclodextrin bonded phase) is required.[1][2]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1][2]
-
Injection Volume: 10-20 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity and is ideal for complex matrices or when trace-level quantification is required.
1. Sample Preparation (Derivatization):
-
Oximation: Dissolve the dried sample in a solution of methoxyamine hydrochloride in pyridine. Incubate to form methoxime derivatives.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate to form trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.
3. Calibration:
-
Prepare and derivatize a series of this compound standards.
-
Analyze the derivatized standards and create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
4. Quantification:
-
Inject the derivatized sample.
-
Identify the this compound derivative peak based on its retention time and mass spectrum.
-
Quantify the amount using the calibration curve.
Enzymatic Assay Method
Enzymatic assays offer high specificity and can be adapted for high-throughput screening. This example describes a coupled enzyme assay.
1. Principle:
-
An L-ribose specific isomerase or dehydrogenase can be used. For example, L-ribose can be converted to L-ribulose by L-arabinose isomerase.[3] The subsequent reaction can be coupled to a dehydrogenase that reduces NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.
2. Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
L-arabinose isomerase.
-
A suitable dehydrogenase that acts on L-ribulose.
-
NAD+.
-
This compound standard solutions.
3. Assay Procedure (in a 96-well plate):
-
Add the assay buffer, NAD+, and the enzymes to each well.
-
Add the this compound standards and samples to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.
-
Measure the absorbance at 340 nm using a microplate reader.
4. Calibration and Quantification:
-
Generate a standard curve by plotting the change in absorbance against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Mandatory Visualization
The following diagrams illustrate the workflows for each of the described this compound quantification methods.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Experimental workflow for this compound quantification by enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Determination of Enantiomeric Excess in L-Ribopyranose
For researchers, scientists, and drug development professionals engaged in the study and application of carbohydrates, the accurate determination of the enantiomeric excess (ee) of monosaccharides such as L-ribopyranose is of paramount importance. The biological activity of these molecules is often stereospecific, making the precise quantification of enantiomeric purity a critical aspect of quality control, process optimization, and fundamental research. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample matrix, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Derivatization Required | Typical Analysis Time | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Precision |
| Chiral HPLC-UV/RI | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation. | No | 30-120 min | ~1-10 µg/mL | ~5-50 µg/mL | High accuracy and precision (RSD < 2%) |
| GC-MS | Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass analysis. | Yes | 20-40 min | ~0.1-1 ng/injection | ~0.5-5 ng/injection | High accuracy and precision (RSD < 5%) |
| Capillary Electrophoresis (CE) | Differential migration of derivatized enantiomers in an electric field in the presence of a chiral selector. | Yes | 10-30 min | ~0.1-1 µg/mL | ~0.5-5 µg/mL | Good accuracy and precision (RSD < 5%) |
| ¹H NMR Spectroscopy | Formation of diastereomeric derivatives with a chiral agent, leading to distinct NMR signals. | Yes | 5-15 min | Not ideal for trace | Not ideal for trace | Moderate to high accuracy, dependent on resolution |
| Mass Spectrometry (UVPD) | Enantioselective fragmentation of a non-covalent complex with a chiral reference compound. | No | < 5 min | High sensitivity | High sensitivity | Good accuracy, requires specialized instrumentation |
| Surface-Enhanced Raman Scattering (SERS) | Chiral recognition by a substrate leading to distinct changes in the Raman signal. | No | 5-10 min | ~1 µM | ~5 µM | Moderate accuracy, still an emerging technique |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the direct separation of enantiomers on a chiral stationary phase. Polysaccharide-based columns are particularly effective for the separation of sugar enantiomers.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
Reagents:
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane:ethanol with a small percentage of TFA (e.g., 90:10 v/v with 0.1% TFA). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min
-
Column temperature: 25 °C
-
Detection: RI or UV at a low wavelength (e.g., 210 nm)
-
Injection volume: 10 µL
-
-
Analysis: Inject the sample and integrate the peak areas for the L- and D-ribopyranose enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and resolution for the analysis of volatile derivatives of enantiomers. Derivatization is a critical step to ensure the volatility of the sugar molecules.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., Hydrodex β-6TBDM).
Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous pyridine
-
Dichloromethane
Procedure:
-
Derivatization:
-
Dry the this compound sample (approx. 1 mg) under a stream of nitrogen.
-
Add 200 µL of anhydrous pyridine and 200 µL of TFAA.
-
Heat the mixture at 100 °C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen and redissolve the residue in 1 mL of dichloromethane.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: m/z 50-600.
-
-
Analysis: Identify the peaks corresponding to the derivatized L- and D-ribopyranose enantiomers based on their retention times and mass spectra. Calculate the enantiomeric excess from the integrated peak areas.
Capillary Electrophoresis (CE)
CE provides rapid and efficient separation of charged derivatives of enantiomers. Derivatization is necessary to introduce a charge and a chromophore for detection.
Instrumentation:
-
Capillary electrophoresis system with a UV or diode array detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
7-aminonaphthalene-1,3-disulfonic acid (ANDSA)
-
Sodium cyanoborohydride
-
Boric acid
-
Sodium hydroxide
-
β-cyclodextrin
Procedure:
-
Derivatization:
-
To 10 µL of a 1 mg/mL aqueous solution of this compound, add 10 µL of 100 mM ANDSA in water and 10 µL of 1 M sodium cyanoborohydride in water.
-
Heat the mixture at 65 °C for 2 hours.
-
Dilute the reaction mixture with the running buffer.
-
-
CE Conditions:
-
Running buffer: 100 mM boric acid buffer (pH 9.0) containing 20 mM β-cyclodextrin.
-
Applied voltage: 20 kV.
-
Capillary temperature: 25 °C.
-
Detection: UV at 214 nm.
-
-
Analysis: The derivatized enantiomers will migrate at different rates due to their interaction with the chiral selector (β-cyclodextrin). Calculate the enantiomeric excess from the corrected peak areas.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the three primary methods described.
Caption: Workflow for enantiomeric excess determination of this compound by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination of this compound by GC-MS.
Caption: Workflow for enantiomeric excess determination of this compound by Capillary Electrophoresis.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved through a variety of analytical techniques. Chiral HPLC and GC-MS are well-established, robust methods that provide high accuracy and precision, with the latter offering superior sensitivity. Capillary electrophoresis presents a faster alternative with lower solvent consumption. Newer techniques such as mass spectrometry-based methods and SERS are emerging as powerful tools with high sensitivity and speed, though they may require more specialized instrumentation and expertise. The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and the available resources.
A Comparative Guide to L-Ribopyranose and Other L-Sugars in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex glycoconjugates, crucial for advancements in drug development and glycobiology, heavily relies on efficient and stereoselective glycosylation reactions. L-sugars, the enantiomers of the more common D-sugars, are key components of many biologically active natural products, including antibiotics and anticancer agents. The unique stereochemistry of L-sugars often imparts critical biological functions to these molecules. This guide provides a comparative analysis of L-ribopyranose and other significant L-sugars—L-arabinopyranose, L-xylopyranose, and L-fucopyranose—in the context of chemical glycosylation, offering insights into their reactivity and stereochemical outcomes.
Performance in Glycosylation Reactions: A Comparative Overview
The efficiency and stereoselectivity of glycosylation reactions are paramount for the successful synthesis of desired glycoconjugates. These outcomes are influenced by numerous factors, including the nature of the glycosyl donor and acceptor, the promoter system, solvent, and temperature. While direct comparative studies performing glycosylation of different L-sugars under identical conditions are scarce in the published literature, we can collate and analyze data from various sources to provide a general performance overview.
Key Performance Indicators:
-
Yield (%): The amount of desired glycoside product obtained.
-
Stereoselectivity (α:β ratio): The ratio of α-anomer to β-anomer formed in the reaction. Controlling this selectivity is a central challenge in carbohydrate chemistry.
The following table summarizes representative data for glycosylation reactions involving this compound, L-arabinopyranose, L-xylopyranose, and L-fucopyranose, gleaned from various studies. It is important to note that direct comparison is challenging due to the differing reaction conditions, donors, and acceptors used in each study.
| L-Sugar Donor | Glycosyl Donor Type | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Yield (%) | α:β Ratio |
| This compound | Trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -40 | 75 | 1:4 (β-selective) |
| L-Arabinopyranose | Thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 85 | >20:1 (α-selective) |
| L-Xylopyranose | Glycosyl Bromide | Cholesterol | AgOTf | CH₂Cl₂/Toluene | 0 | 68 | 1:5 (β-selective) |
| L-Fucopyranose | Trichloroacetimidate | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | TMSOTf | CH₂Cl₂ | -78 | 92 | >10:1 (α-selective) |
Note: The data presented are illustrative examples and may not be directly comparable due to variations in experimental setups.
Experimental Protocols: Representative Glycosylation Procedures
Detailed methodologies are critical for replicating and building upon existing research. Below are generalized protocols for key glycosylation reactions involving L-sugar donors.
General Protocol for Trichloroacetimidate-Mediated Glycosylation
This method is widely used for its reliability and the relatively high reactivity of the trichloroacetimidate donors.
Materials:
-
L-sugar derived glycosyl trichloroacetimidate donor
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -40 °C or -78 °C).
-
In a separate flame-dried flask, dissolve the L-sugar glycosyl trichloroacetimidate donor in anhydrous CH₂Cl₂.
-
Slowly add the donor solution to the acceptor mixture via cannula.
-
Add the TMSOTf solution dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.
General Protocol for Thioglycoside-Mediated Glycosylation
Thioglycosides are stable donors that can be activated under various conditions, offering flexibility in synthetic design.
Materials:
-
L-sugar derived thioglycoside donor (e.g., thiophenyl or thioethyl)
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous dichloromethane (CH₂Cl₂)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (AgOTf)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated molecular sieves in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add N-Iodosuccinimide (NIS) to the mixture.
-
Add a catalytic amount of TfOH or AgOTf to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through celite and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Glycosylation and Biological Pathways
Diagrams are powerful tools for understanding complex chemical and biological processes. Here, we provide visualizations for a typical glycosylation workflow and a key signaling pathway involving an L-sugar.
Caption: A generalized experimental workflow for a chemical glycosylation reaction.
L-sugars are not only synthetic targets but also play crucial roles in biological systems. L-fucose, for instance, is a key component of the sialyl-Lewis X (sLex) antigen, which is a ligand for selectin proteins involved in cell adhesion processes, such as the initial steps of leukocyte extravasation during an inflammatory response.
Caption: L-Fucose in selectin-mediated leukocyte adhesion.
Conclusion
The stereoselective synthesis of L-glycosides remains a significant challenge in carbohydrate chemistry, yet it is essential for the development of novel therapeutics and biological probes. This guide provides a comparative perspective on the use of this compound and other common L-sugars in glycosylation reactions. While direct, comprehensive comparative data is limited, the presented information on yields, stereoselectivities, and experimental protocols offers valuable insights for researchers. The visualization of a typical glycosylation workflow and a biologically relevant signaling pathway further aids in understanding the practical and biological context of L-sugar chemistry. Further systematic studies comparing the reactivity of various L-sugar donors under standardized conditions are needed to build a more predictive framework for L-glycosylation. Such advancements will undoubtedly accelerate the synthesis of complex L-glycoconjugates and the exploration of their therapeutic potential.
A Researcher's Guide to Chiral Stationary Phases for L-Ribose Separation
For scientists and professionals in drug development and biochemical research, the separation of enantiomers is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. L-ribose, a key component in various biological processes and a building block for certain pharmaceuticals, presents a unique challenge in its separation from its D-enantiomer. This guide provides an objective comparison of different chiral stationary phases (CSPs) for the successful separation of L-ribose, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving optimal enantioseparation. Below is a summary of the performance of different CSPs based on polysaccharide and cyclodextrin derivatives for the separation of ribose enantiomers.
| Chiral Stationary Phase (CSP) Type | Column | Mobile Phase | L-Ribose Retention Time (min) | D-Ribose Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Polysaccharide-Based | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Hexane:Ethanol:TFA (7:3):0.1 (v/v/v) | 8.8 | 9.7 | 1.10 | 1.60 | [1] |
| Cyclodextrin-Based | Astec CYCLOBOND I 2000 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (85:15 v/v) | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Ligand-Exchange | Shodex SUGAR SP0810 (300 x 8.0 mm) | Water | Not Reported | Not Reported | Not Reported | Not Reported | [3][4] |
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed methodologies for the separation of L-ribose enantiomers on the benchmarked chiral stationary phases.
Polysaccharide-Based CSP: Chiralpak AD-H
This method was successfully applied for the simultaneous separation of anomers and enantiomers of several monosaccharides, including ribose[1].
-
Sample Preparation: Standard solutions of L-ribose and D-ribose were prepared in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) in the ratio of (7:3):0.1 (v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Detection: Refractive Index (RI) detector.
-
-
Data Analysis: The retention times of the L- and D-ribose peaks were used to calculate the separation factor (α) and resolution (Rs). The separation factor is calculated as the ratio of the retention factors of the two enantiomers, and the resolution is calculated using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.
Cyclodextrin-Based CSP: Astec CYCLOBOND I 2000
This method is suggested for the analysis of sugars and their enantiomers. While specific data for L-ribose was not provided, the following conditions can be used as a starting point for method development[2].
-
Sample Preparation: Prepare a solution of the ribose enantiomeric mixture in a diluent of 25:75 water:acetonitrile.
-
Chromatographic Conditions:
-
Data Analysis: Monitor the chromatogram for the separation of two peaks corresponding to the L- and D-ribose enantiomers. Optimize the mobile phase composition and temperature to achieve baseline resolution.
Ligand-Exchange CSP: Shodex SUGAR SP0810
-
Sample Preparation: Dissolve the ribose sample in ultrapure water.
-
Chromatographic Conditions:
-
Data Analysis: Evaluate the chromatogram for any separation between the enantiomers. It is important to note that standard ligand-exchange columns are not typically designed for chiral separations, and a chiral selector may need to be added to the mobile phase to induce enantioselectivity.
Visualization of Methodologies
To further clarify the experimental and logical workflows, the following diagrams have been generated.
Caption: A streamlined workflow for the enantioseparation of L-ribose using HPLC.
Caption: A decision-making diagram for selecting a suitable CSP for L-ribose separation.
Conclusion
Based on the available data, polysaccharide-based chiral stationary phases, particularly the Chiralpak AD-H, have demonstrated proven efficacy in the baseline separation of L- and D-ribose enantiomers. Cyclodextrin-based CSPs present a viable alternative, and the provided experimental conditions for the Astec CYCLOBOND I 2000 offer a solid starting point for method development. While ligand-exchange chromatography is a standard technique for sugar analysis, its application for the direct enantioseparation of L-ribose appears to be less documented, and may require the use of a chiral mobile phase additive. Researchers are encouraged to use this guide as a starting point and to perform their own screening and optimization to achieve the best results for their specific application.
References
Isotopic Labeling of L-ribopyranose for Metabolic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes provides critical insights into cellular physiology and disease. The Pentose Phosphate Pathway (PPP) is a central metabolic route, essential for producing NADPH for antioxidant defense and biosynthetic precursors for nucleotides. Isotopic tracers are powerful tools for quantifying flux through the PPP. This guide offers a comparative analysis of established isotopic tracers, primarily focusing on commonly used ¹³C-labeled glucose, and explores the theoretical potential of isotopically labeled L-ribopyranose as a novel tracer for metabolic studies.
Established Tracers for Pentose Phosphate Pathway Flux Analysis: A Comparison of ¹³C-Glucose Isotopomers
The gold standard for quantifying PPP flux involves the use of ¹³C-labeled glucose. The choice of the specific isotopomer of glucose significantly impacts the precision and resolution of the flux measurements. The most common tracers include [1,2-¹³C₂]glucose, [1-¹³C]glucose, and [U-¹³C₆]glucose.
The metabolism of these tracers through glycolysis and the PPP results in distinct labeling patterns in downstream metabolites, such as lactate and proteinogenic amino acids. These patterns, when analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allow for the deconvolution of the relative contributions of each pathway.
| Tracer | Principle of Measurement | Advantages | Disadvantages |
| [1,2-¹³C₂]glucose | Metabolism through the oxidative PPP results in the loss of the ¹³C label at the C1 position, leading to singly labeled (M+1) downstream metabolites. Glycolysis retains both labels, producing doubly labeled (M+2) metabolites.[1] | High precision for resolving both glycolysis and PPP fluxes.[1] Generates distinct labeling patterns that are readily distinguishable.[2] | |
| [1-¹³C]glucose | Similar to [1,2-¹³C₂]glucose, the ¹³C label is lost as CO₂ in the oxidative PPP. | Provides good resolution for PPP flux. | Can be less precise than [1,2-¹³C₂]glucose for simultaneously resolving glycolysis and PPP fluxes due to more complex labeling patterns in some downstream metabolites.[1] |
| [U-¹³C₆]glucose | All carbons are labeled, providing a general overview of glucose metabolism into various pathways. | Useful for broadly screening metabolic pathways. | Poor resolution for specifically quantifying PPP flux due to the complexity of the resulting labeling patterns. |
| [2,3-¹³C₂]glucose | A novel tracer where glycolysis produces [1,2-¹³C₂]lactate and the PPP produces [2,3-¹³C₂]lactate, which are distinguishable by ¹³C NMR.[3] | Simplifies the assessment of PPP activity as it does not require correction for natural ¹³C abundance.[3] |
Experimental Protocols
A generalized workflow for a ¹³C metabolic flux analysis experiment is outlined below. This protocol is applicable to studies using various ¹³C-labeled sugars.
Cell Culture and Isotope Labeling:
-
Culture cells in a standard medium to the desired cell density.
-
Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose) at a known concentration.
-
Incubate the cells for a period sufficient to reach isotopic steady-state. This duration should be optimized for the specific cell type and experimental conditions.
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and adding a cold solvent, such as 80% methanol chilled to -80°C.
-
Scrape the cells and collect the cell suspension.
-
Separate the intracellular metabolites from macromolecules by centrifugation or a series of solvent extractions (e.g., methanol/water/chloroform).
Sample Derivatization (for GC-MS analysis):
-
Dry the metabolite extracts completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
-
Separate the metabolites on a suitable GC column.
-
Analyze the eluting metabolites using mass spectrometry in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions (MIDs).
Data Analysis:
-
Correct the raw MS data for the natural abundance of isotopes.
-
Use metabolic flux analysis software (e.g., METRAN, FiatFlux, INCA) to fit the experimental MIDs to a metabolic model.[4][5]
-
The software will then calculate the metabolic flux values through the pathways of interest.
This compound as a Potential Tracer: A Theoretical Perspective
While ¹³C-glucose tracers are well-established, the exploration of alternative tracers could provide novel insights into metabolic regulation. This compound, an enantiomer of the naturally occurring D-ribose, presents an intriguing, albeit currently theoretical, candidate.
Metabolism of L-sugars:
L-sugars are generally not metabolized by the same pathways as their D-counterparts in most organisms. However, some microorganisms possess pathways for the metabolism of L-sugars like L-arabinose and L-ribose.[6][7] For instance, some bacteria can convert L-ribose to L-ribulose, which can then be phosphorylated and enter a modified pentose phosphate pathway.[7] In mammalian cells, the metabolic fate of L-ribose is less clear, and it is often poorly metabolized.
Hypothetical Tracing with Isotopically Labeled this compound:
If a cell type is identified that can metabolize L-ribose, an isotopically labeled version (e.g., [¹³C₅]this compound) could be used as a tracer. The labeled carbons could be tracked as they enter central carbon metabolism, potentially revealing the activity of specific L-sugar metabolic pathways.
Potential Advantages and Challenges:
Potential Advantages:
-
Probing Specific Pathways: Labeled this compound could be a highly specific probe for L-sugar metabolism, with minimal interference from the metabolism of abundant D-sugars.
-
Discovering Novel Pathways: Its use could help in the discovery and characterization of unknown L-sugar metabolic pathways in various organisms.
Challenges:
-
Limited Metabolism: Many cell types may not be able to metabolize L-ribose, limiting its applicability.
-
Synthesis of Labeled this compound: The synthesis of isotopically labeled L-sugars is not as established as that for D-sugars, and they are not readily commercially available.[8][9] This would require custom synthesis, which can be complex and expensive.
-
Data Analysis: Existing metabolic models used for flux analysis are based on D-sugar metabolism and would need to be significantly modified to incorporate L-sugar pathways.
Conclusion
The use of ¹³C-labeled glucose isotopomers, particularly [1,2-¹³C₂]glucose, remains the most robust and widely accepted method for quantifying Pentose Phosphate Pathway flux. The choice of tracer should be carefully considered based on the specific research question and the analytical capabilities available.
Isotopically labeled this compound represents a novel, yet theoretical, tool for metabolic research. While significant challenges exist in its synthesis and application, its potential to specifically probe L-sugar metabolism warrants further investigation. Future studies focused on identifying organisms and cell types that metabolize L-ribose and the development of efficient synthetic routes for its labeled forms could open new avenues for understanding the diversity of carbohydrate metabolism.
Visualizing the Workflow and Pathways
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 5. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in properties, production, and applications of L-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 9. Synthesis and Application of Rare Deoxy Amino l-Sugar Analogs to Probe Glycans in Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of Synthesized L-Ribopyranose: A Comparative Guide
For researchers in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of standard analytical techniques used to confirm the absolute configuration of synthesized L-ribopyranose, with a focus on comparing experimental data against a reference standard, typically the readily available D-ribopyranose.
Data Presentation: Comparative Analysis of L- and D-Ribopyranose
The absolute configuration of a synthesized sugar can be confidently assigned by comparing its chiroptical and spectroscopic properties with those of a known enantiomer. Since this compound is the mirror image of D-ribopyranose, their physical properties that depend on chirality will be equal in magnitude but opposite in sign. Other spectroscopic properties in achiral environments will be identical.
| Parameter | Synthesized this compound (Expected) | Reference D-Ribopyranose |
| Specific Rotation ([α]D) | ~ +23.7° (c=1, H₂O, at equilibrium) | -23.7° (c=1, H₂O, at equilibrium)[1] |
| ¹H NMR (500 MHz, D₂O) | Identical to D-ribopyranose | See Table 2 for detailed shifts |
| ¹³C NMR (125 MHz, D₂O) | Identical to D-ribopyranose | See Table 3 for detailed shifts |
| Circular Dichroism (CD) | Mirror image of D-ribopyranose spectrum | Exhibits characteristic CD spectrum |
Table 1. Comparison of key analytical data for L- and D-ribopyranose.
Spectroscopic Data for Ribopyranose (in D₂O)
In an achiral solvent like deuterium oxide (D₂O), the NMR spectra of enantiomers are identical. Therefore, the following data for D-ribopyranose serves as the reference for the synthesized this compound. In aqueous solution, ribose exists as an equilibrium mixture of α- and β-pyranose and furanose anomers, as well as a small amount of the open-chain form.[2] The pyranose forms are typically the major components.
| Proton | α-pyranose (ppm) | β-pyranose (ppm) |
| H-1 | ~4.95 | ~4.88 |
| H-2 | ~3.75 | ~3.53 |
| H-3 | ~3.95 | ~3.68 |
| H-4 | ~3.70 | ~3.65 |
| H-5a | ~3.80 | ~3.75 |
| H-5b | ~3.60 | ~3.58 |
Table 2. Approximate ¹H NMR chemical shifts for the major anomers of D-ribopyranose in D₂O.
| Carbon | α-pyranose (ppm) | β-pyranose (ppm) |
| C-1 | ~94.3 | ~94.2 |
| C-2 | ~71.0 | ~70.6 |
| C-3 | ~71.5 | ~71.8 |
| C-4 | ~69.8 | ~70.0 |
| C-5 | ~65.6 | ~65.6 |
Table 3. Approximate ¹³C NMR chemical shifts for the major anomers of D-ribopyranose in D₂O.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For confirming the absolute configuration of this compound, the primary use of NMR is to establish the compound's identity and purity by comparing its spectrum to that of a known standard (D-ribopyranose). In an achiral solvent, the spectra of enantiomers are identical.
Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of synthesized this compound.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O). Vortex the sample until the solid is completely dissolved. Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer. For the ¹H spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform and phasing the resulting spectra.
-
Referencing: Reference the ¹H spectrum to the residual HDO signal at 4.79 ppm. The ¹³C spectrum is typically referenced indirectly.
-
Analysis: Compare the chemical shifts and coupling constants of the synthesized this compound with the known values for D-ribopyranose (as provided in Tables 2 and 3). The spectra should be identical.
Polarimetry: Measuring Specific Rotation
Specific rotation is a fundamental property of chiral molecules and is a direct measure of their optical activity. Enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. Therefore, the specific rotation of this compound should be equal in magnitude and opposite in sign to that of D-ribopyranose.
Workflow for Polarimetry:
References
A Comparative Guide to Inter-Laboratory Analysis of L-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible analysis of L-ribopyranose, a rare sugar with significant potential in pharmaceutical and biotechnological applications, is paramount for advancing research and development. This guide provides an objective comparison of common analytical methodologies employed for the quantification of this compound, supported by representative experimental data and detailed protocols. The information presented herein is designed to assist laboratories in selecting and validating appropriate analytical techniques, fostering consistency and reliability across different research settings.
Quantitative Data Summary
The performance of analytical methods for this compound can be evaluated based on several key parameters. The following tables summarize typical performance characteristics for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, compiled from validation studies of similar small molecules.[1][2][3][4]
Table 1: Comparison of Linearity and Range for this compound Quantification
| Method | Typical Linear Range | Correlation Coefficient (r²) |
| HPLC-UV/RI | 1 - 500 µg/mL | > 0.995 |
| GC-MS (after derivatization) | 0.1 - 100 µg/mL | > 0.998 |
| ¹H NMR | 50 µg/mL - 10 mg/mL | > 0.990 |
Table 2: Comparison of Precision and Accuracy
| Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| HPLC-UV/RI | < 5% | < 10% | 90 - 110% |
| GC-MS (after derivatization) | < 3% | < 8% | 95 - 105% |
| ¹H NMR | < 8% | < 15% | 85 - 115% |
Table 3: Comparison of Sensitivity
| Method | Limit of Detection (LOD) | Lower Limit of Quantitation (LLOQ) |
| HPLC-UV/RI | ~0.5 µg/mL | ~1 µg/mL |
| GC-MS (after derivatization) | ~0.05 µg/mL | ~0.1 µg/mL |
| ¹H NMR | ~10 µg/mL | ~50 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method is suitable for the quantification of underivatized this compound.
a) Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in ultrapure water to a known concentration.
-
For complex matrices, perform a protein precipitation step by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging at 10,000 x g for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: Aminex HPX-87H Column (300 mm x 7.8 mm)
-
Mobile Phase: 0.005 M Sulfuric Acid in ultrapure water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detector: Refractive Index (RI) Detector, maintained at 40°C
-
Injection Volume: 20 µL
c) Data Analysis:
-
Quantification is based on the peak area of the analyte, compared against a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
GC-MS offers high sensitivity but requires derivatization to make the sugar volatile.
a) Sample Preparation and Derivatization:
-
Prepare an aqueous solution of this compound.
-
Evaporate a known volume to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool to room temperature before injection.
b) GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
c) Data Analysis:
-
Identify the characteristic fragment ions of the derivatized this compound. Quantification is typically performed using a selected ion monitoring (SIM) mode for enhanced sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that does not require an identical standard for quantification.
a) Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
b) NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks being integrated.
c) Data Analysis:
-
Integrate the well-resolved signals of this compound and the internal standard. The quantity of this compound is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known mass of the internal standard.
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described.
Caption: Workflow for this compound analysis by HPLC-RI.
Caption: Workflow for this compound analysis by GC-MS.
Signaling Pathway (Hypothetical) Involving this compound
While L-ribose is not a central component of canonical metabolic pathways, a hypothetical signaling cascade initiated by an this compound analog could be visualized as follows.
Caption: Hypothetical signaling pathway initiated by an this compound analog.
References
- 1. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer’s solution and its application to a cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for L-ribopyranose
For researchers, scientists, and professionals in drug development, adherence to proper chemical disposal protocols is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of L-ribopyranose, a monosaccharide utilized in various biochemical research applications. While this compound is not classified as a hazardous substance, responsible waste management is a critical component of laboratory best practices.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials. As a water-soluble sugar, it is generally considered non-hazardous.[1]
Small, Uncontaminated Quantities (<1 Liter / 1 kg)
For small quantities of uncontaminated this compound, both solid and aqueous solutions, drain disposal is often an acceptable method.[1][2][3]
-
For Solids: Dissolve the this compound in a large volume of water (a ratio of at least 10-20 parts water to 1 part sugar is recommended).[2]
-
For Solutions: Dilute the solution with at least 10-20 parts of cold water.[2]
-
Disposal: Slowly pour the diluted solution down the drain, flushing with a generous amount of additional cold water to prevent any potential clogging of pipes.[2]
Large Quantities (>1 Liter / 1 kg) or Contaminated Waste
Disposing of large quantities of sugars down the drain can overburden wastewater treatment systems and should be avoided.[2] Waste contaminated with other hazardous chemicals must be treated as hazardous waste.
-
Containment: Place the solid or liquid this compound waste into a suitable, sealed, and clearly labeled container.[2]
-
Labeling:
-
For uncontaminated this compound, label the container as "Non-Hazardous Waste: this compound".[2]
-
For contaminated this compound, the container must be labeled as hazardous waste, listing all chemical constituents. Follow your institution's specific guidelines for hazardous waste labeling.
-
-
Disposal:
Spill Cleanup
In the event of a spill, small quantities can be washed away with large amounts of water. For larger spills, collect the material in a suitable container for disposal and prevent it from entering drains.[2]
Quantitative Disposal Guidelines
The following table summarizes the recommended disposal procedures for this compound based on quantity and contamination status.
| Quantity | Contamination Status | Recommended Disposal Method |
| < 1 Liter / 1 kg | Uncontaminated | Dilute with copious amounts of water and flush down the sanitary sewer.[2][3] |
| > 1 Liter / 1 kg | Uncontaminated | Dispose of as non-hazardous solid waste according to local regulations.[2][4] |
| Any Quantity | Contaminated with Hazardous Materials | Dispose of as hazardous chemical waste following institutional and local guidelines. |
Experimental Protocols
This document provides operational guidance on disposal and does not cite specific experimental protocols that would necessitate their inclusion here. The disposal procedures themselves are the primary protocol.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Flowchart.
References
Personal protective equipment for handling L-ribopyranose
This guide provides comprehensive safety and logistical information for the handling and disposal of L-ribopyranose, tailored for researchers, scientists, and drug development professionals. By adhering to these procedural steps, laboratories can ensure a safe environment and maintain the integrity of their research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following PPE is recommended when handling this compound powder and its solutions.
Core PPE Recommendations:
-
Gloves: Nitrile gloves are recommended to prevent skin contact. Gloves should be changed if they become contaminated, and hands should be washed thoroughly after handling the substance.
-
Eye Protection: Safety glasses with side shields or safety goggles should be worn to protect against accidental splashes or dust particles.
-
Lab Coat: A standard lab coat is necessary to protect personal clothing and skin from spills and contamination.
Quantitative Exposure Limits
As a fine organic powder, this compound dust falls under the category of "Particulates Not Otherwise Regulated" (PNOR) by OSHA. It is crucial to control airborne dust to prevent respiratory irritation and potential combustible dust hazards.
| Regulatory Body | Exposure Limit Type | Value (Total Dust) | Value (Respirable Fraction) |
| OSHA | PEL (8-hour TWA) | 15 mg/m³ | 5 mg/m³ |
| ACGIH | TLV (8-hour TWA) | 10 mg/m³ (Inhalable) | 3 mg/m³ (Respirable) |
Data sourced from OSHA guidelines for Particulates Not Otherwise Regulated.[1]
Operational Plan: Handling and Experimental Protocols
Following a structured workflow is critical for safety and experimental accuracy. The diagram below illustrates the key phases of handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Preparation of an Aqueous this compound Solution
This protocol details the steps for accurately preparing a solution of this compound.
-
Preparation and Pre-Weighing:
-
Weighing the Solute:
-
In a ventilated enclosure or fume hood to minimize dust inhalation, carefully transfer the desired amount of this compound powder onto the tared weighing boat.[3]
-
Use a clean spatula for the transfer and avoid returning any excess chemical to the stock container to prevent contamination.[2]
-
Record the precise weight of the this compound.
-
-
Dissolving the Solute:
-
Add approximately three-quarters of the final desired solvent volume (e.g., purified water) to a beaker equipped with a magnetic stir bar.[4]
-
Gently transfer the weighed this compound powder into the beaker.
-
Place the beaker on a magnetic stir plate and stir until the solute is completely dissolved.[4]
-
-
Final Volume Adjustment:
-
Once dissolved, carefully pour the solution from the beaker into a volumetric flask of the appropriate size.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Add solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.[5]
-
Disposal Plan
As this compound is a non-hazardous sugar, its disposal is straightforward but must be handled responsibly to avoid contaminating general waste streams with laboratory materials.
-
Solid Waste:
-
Uncontaminated this compound powder can be disposed of as regular solid waste, although it is best practice to place it in a sealed bag or container before putting it in the dumpster to prevent dust dispersal.[6]
-
Contaminated solid materials (e.g., gloves, weighing paper) should be double-bagged and can typically be disposed of in the general laboratory waste, unless contaminated with a hazardous substance.[7]
-
-
Aqueous Solutions:
-
Empty Containers:
References
- 1. SUCROSE | Occupational Safety and Health Administration [osha.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 5. knowledge.carolina.com [knowledge.carolina.com]
- 6. sfasu.edu [sfasu.edu]
- 7. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
